molecular formula C20H30N2O2 B580554 Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1245649-93-7

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B580554
CAS No.: 1245649-93-7
M. Wt: 330.472
InChI Key: VIVJOJHMUNGFKP-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.472. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 9-benzyl-2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-11-20(16-22)10-7-12-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJOJHMUNGFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676405
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-93-7
Record name 1,1-Dimethylethyl 7-(phenylmethyl)-2,7-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate CAS 1245649-93-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Strategic Building Block in Modern Drug Discovery

Whitepaper: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

CAS Number: 1245649-93-7 Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical analysis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a key intermediate in medicinal chemistry. We will explore its structural significance, the strategic rationale behind its design, a plausible synthetic pathway, and its application as a versatile scaffold for creating diverse chemical libraries.

The 2,7-Diazaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The diazaspiro[4.5]decane core is one such scaffold.[1][2] Inspired by the complex architecture of bioactive natural products, these spirocyclic systems introduce three-dimensional complexity into otherwise planar molecules, a crucial attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[3]

The rigid, defined orientation of the two nitrogen-containing rings—a piperidine and a pyrrolidine ring sharing a single carbon atom—provides a robust platform for orienting substituents in precise vectors. This structural rigidity is highly advantageous for designing ligands that fit into specific protein binding pockets, such as the ATP-binding sites of protein kinases.[3] The subject of this guide, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, is not an end-product but a master key—a strategically designed building block for accessing novel chemical space based on this privileged core.

The Core Principle: Strategic Orthogonal Protection

The true value of CAS 1245649-93-7 lies in the differential protection of its two nitrogen atoms. It employs two of the most common and reliable amine protecting groups in organic synthesis: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.[4][5] The genius of this design is that these groups are "orthogonal," meaning one can be removed under conditions that leave the other intact.[6]

  • N-Boc Group: This group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][7]

  • N-Benzyl Group: Conversely, the benzyl group is stable to acidic and basic conditions but is efficiently removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with a hydrogen source).[5][6]

This orthogonality is the cornerstone of the compound's utility. It grants chemists precise, stepwise control over the synthetic pathway, allowing for selective functionalization at either the N2 (pyrrolidine) or N7 (piperidine) position. This planned approach prevents the formation of unwanted side products and allows for the systematic construction of complex target molecules.

Caption: Orthogonal deprotection strategy enabling selective functionalization.

Physicochemical and Spectroscopic Data Analysis

A thorough characterization is essential for confirming the identity and purity of any chemical intermediate. The following tables summarize the key identifiers and expected analytical data for this compound.

Table 1: Compound Identifiers

Property Value Source
CAS Number 1245649-93-7 []
IUPAC Name tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate []
Molecular Formula C₂₀H₃₀N₂O₂ []
Molecular Weight 346.47 g/mol Calculated
InChI Key VIVJOJHMUNGFKP-UHFFFAOYSA-N []

| Purity | Typically ≥95% |[] |

Table 2: Predicted Spectroscopic Data

Technique Predicted Signals and Justification
¹H NMR ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). ~3.2-3.4 ppm (m, 4H): Protons on carbons adjacent to the N2-Boc nitrogen in the pyrrolidine ring. ~2.4-2.8 ppm (m, 4H): Protons on carbons adjacent to the N7-Bn nitrogen in the piperidine ring. ~1.5-1.9 ppm (m, 8H): Remaining aliphatic protons on the spirocyclic core. ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (Boc) group.[9]
¹³C NMR ~154 ppm: Carbonyl carbon of the Boc group. ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic CH carbons of the benzyl group. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~63 ppm: Methylene carbon of the benzyl group (-CH₂-Ph). ~50-60 ppm: Carbons adjacent to nitrogens in the spiro-scaffold. ~28.5 ppm: Methyl carbons of the Boc group. Remaining aliphatic carbons would appear in the 20-40 ppm range.[9]
FT-IR ~2970-2850 cm⁻¹: C-H stretching from aliphatic groups. ~1690 cm⁻¹: Strong C=O stretching from the carbamate (Boc) group. ~1450, ~1365 cm⁻¹: C-H bending vibrations. ~1160 cm⁻¹: C-N stretching vibrations.[10]

| Mass Spec (ESI+) | m/z 347.2 [M+H]⁺: The calculated exact mass is 346.23, so the protonated molecular ion is expected. m/z 291.2 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group. m/z 247.2 [M-Boc+H]⁺: Loss of the entire Boc group. m/z 91.1 [C₇H₇]⁺: Tropylium ion, a characteristic fragment from the benzyl group.[11] |

Proposed Synthesis Pathway

While specific proprietary synthesis methods may vary, a plausible and chemically sound route to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate can be devised from commercially available starting materials, employing established synthetic transformations. A common strategy for building such spirocycles involves the reductive amination of a piperidone derivative followed by cyclization.

The proposed workflow demonstrates a logical, multi-step synthesis that is representative of the methods used to produce such complex building blocks.

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Prophetic)

The following protocol describes a representative synthesis based on the workflow above. This procedure is intended for informational purposes and should be adapted and optimized by a qualified synthetic chemist.

Synthesis of 7-benzyl-2,7-diazaspiro[4.5]decane (Intermediate D)

  • Reductive Amination: To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add ethyl 2-aminoacetate hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction at room temperature for 16 hours. Quench the reaction with saturated NaHCO₃ solution and extract with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield crude Intermediate A.

  • Dieckmann Condensation: Dissolve Intermediate A (1.0 eq) in dry toluene. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Heat the mixture to reflux for 4 hours. Cool to room temperature, quench carefully with ethanol followed by water. Separate the layers and acidify the aqueous layer with HCl. Extract with ethyl acetate, dry, and concentrate to yield crude Intermediate B.

  • Hydrolysis & Decarboxylation: Reflux Intermediate B in a mixture of acetic acid and concentrated HCl for 8 hours. Cool the mixture and neutralize with NaOH solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give Intermediate C.

  • Amide Reduction: Add Intermediate C (1.0 eq) dissolved in dry tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. Reflux the mixture for 12 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield Intermediate D.

Final Step: Selective N-Boc Protection

  • Boc Protection: Dissolve the crude 7-benzyl-2,7-diazaspiro[4.5]decane (Intermediate D, 1.0 eq) in DCM. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and stir at room temperature for 6 hours. The sterically less hindered secondary amine (N2) reacts preferentially. Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate .

Conclusion

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is more than just a chemical intermediate; it is a testament to strategic molecular design. By incorporating a privileged spirocyclic scaffold and leveraging the power of orthogonal protecting groups, it provides an efficient and highly versatile entry point for the synthesis of novel, three-dimensionally complex molecules. Its utility empowers researchers in drug development to rapidly generate diverse libraries of compounds, accelerating the search for the next generation of therapeutic agents.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Available at: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00516c]
  • Allen, C. E., Chow, C. L., Caldwell, J. J., Westwood, I. M., van Montfort, R. L. M., & Collins, I. (2013). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry, 21(18), 5707-5724. [Available at: https://www.sciencedirect.com/science/article/abs/pii/S096808961300615X]
  • Papadopoulou, A., et al. (2022). A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1382. [Available at: https://www.mdpi.com/1422-8599/2022/2/M1382]
  • Ogawa, M., et al. (2012). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 55(8), 3953-3963. [Available at: https://pubs.acs.org/doi/10.1021/jm300163k]
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An In-depth Technical Guide to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its conformational rigidity and three-dimensional character. This guide provides a comprehensive overview of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a key intermediate for the synthesis of novel therapeutics. This document will delve into its physicochemical properties, provide a detailed synthesis protocol, discuss analytical methodologies for its characterization, and explore its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the known and predicted properties of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

PropertyValueSource
Molecular Formula C₂₀H₃₀N₂O₂[]
Molecular Weight 330.47 g/mol []
CAS Number 1245649-93-7[]
IUPAC Name tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate[]
Predicted Boiling Point ~424.9 °C at 760 mmHg[2]
Predicted Density ~1.07 g/cm³
Predicted Refractive Index ~1.533
Predicted Flash Point ~158 °C
Physical Form Solid or semi-solid[3]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[4]

Note: Many of the physical properties listed are predicted values from computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis Protocol

The synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate can be achieved through a multi-step process, which is a common strategy for constructing such spirocyclic systems. The following protocol is a representative method based on established chemical transformations for similar structures.

Proposed Synthetic Pathway

G A 1-Benzyl-4-piperidone C Knoevenagel Condensation A->C B Ethyl cyanoacetate B->C D Intermediate A C->D E Michael Addition with Nitromethane D->E F Intermediate B E->F G Reduction of Nitro and Cyano Groups F->G H Diamino Intermediate G->H I Boc Protection H->I J Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate I->J

Caption: Proposed synthetic pathway for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the condensed product.

Step 2: Michael Addition

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

  • Add nitromethane (1.5 equivalents) and a base like sodium ethoxide (1.5 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Michael adduct.

Step 3: Reductive Cyclization

  • The nitro and cyano groups of the Michael adduct are reduced and cyclized in a one-pot reaction.

  • Dissolve the adduct in a solvent like methanol or ethanol.

  • Add a reducing agent such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the crude diazaspiro[4.5]decane.

Step 4: Boc Protection

  • Dissolve the crude diazaspiro[4.5]decane from Step 3 in a solvent like dichloromethane or tetrahydrofuran.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature for 8-12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, by column chromatography.

Analytical Characterization

Ensuring the purity and structural integrity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: HPLC Analysis cluster_2 Step 3: Data Processing workflow Sample Preparation HPLC Analysis Data Processing prep Dissolve sample in mobile phase (e.g., Acetonitrile/Water) workflow:f0->prep hplc Inject sample onto a C18 column Elute with a gradient of Acetonitrile and Water with 0.1% TFA Monitor at 210 nm and 254 nm workflow:f1->hplc data Integrate peak areas Calculate purity based on area percentage workflow:f2->data prep->workflow:f1 hplc->workflow:f2

Caption: A typical workflow for purity analysis by HPLC.

Structural Elucidation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the aliphatic protons of the piperidine and pyrrolidine rings, and the singlet for the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 331.24.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the carbamate group (around 1680-1700 cm⁻¹) and C-N stretching vibrations.

Applications in Drug Discovery

The diazaspiro[4.5]decane core is a valuable scaffold in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.

  • Kinase Inhibitors: Derivatives of diazaspiro[4.5]decane have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The scaffold's properties make it suitable for developing agents that can cross the blood-brain barrier, targeting receptors and enzymes involved in neurological disorders.

  • Antimicrobial Agents: Some diazaspiro[4.5]decane derivatives have shown promising activity against bacteria and fungi.

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate serves as a key building block for accessing a diverse range of these bioactive molecules. The tert-butoxycarbonyl (Boc) group is a versatile protecting group that can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen at the 2-position. The benzyl group on the nitrogen at the 7-position can also be removed via hydrogenolysis, providing another site for modification. This dual-functionality makes it an attractive starting material for combinatorial library synthesis.

Conclusion

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a valuable and versatile intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and its potential applications in the development of novel therapeutics. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

  • ChemBK. tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. [Link]

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An In-Depth Technical Guide to the Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a valuable scaffold in contemporary drug discovery. Diazaspiro[4.5]decane motifs are of significant interest to medicinal chemists due to their rigid, three-dimensional architecture, which can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This document offers a detailed, multi-step synthetic pathway, beginning with the readily accessible starting material, N-benzyl-4-piperidone. Each synthetic transformation is elucidated with a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a robust and reproducible route to this important molecular framework.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as privileged scaffolds in medicinal chemistry. The inherent three-dimensionality of the diazaspiro[4.5]decane core offers a distinct advantage over flat, aromatic systems, enabling more precise and novel interactions with biological targets. The strategic placement of two nitrogen atoms within this framework provides multiple points for diversification, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability. The title compound, with its orthogonal N-benzyl and N-Boc protecting groups, serves as a versatile intermediate for the construction of diverse chemical libraries for screening against a wide array of therapeutic targets.

Overall Synthetic Strategy

The synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is approached through a logical and efficient multi-step sequence. The core strategy involves the construction of a spirolactam intermediate, which is subsequently reduced to the corresponding diamine. The synthesis culminates in the selective protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

Part 1: Synthesis of the Spirolactam Intermediate: 7-benzyl-2,7-diazaspiro[4.5]decan-1-one

The construction of the spirocyclic core is achieved through a modified Strecker synthesis followed by intramolecular cyclization. This approach leverages the reactivity of a ketone to build the pyrrolidine ring onto the piperidine framework.

Step 1.1: Synthesis of N-benzyl-4-piperidone

The synthesis commences with the preparation of the key starting material, N-benzyl-4-piperidone. A reliable and scalable method involves the dialkylation of benzylamine with an acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1]

  • Rationale: This method is chosen for its use of readily available and inexpensive starting materials and its proven scalability. The benzyl group serves as a robust protecting group for the piperidine nitrogen throughout the initial synthetic steps.

Experimental Protocol: Synthesis of N-benzyl-4-piperidone

Reagent/SolventMolar Eq.Amount
Benzylamine1.0107.16 g
Methyl acrylate2.2190.0 g
Methanol-500 mL
Sodium methoxide1.159.4 g
Toluene-1 L
Hydrochloric acid (conc.)-As needed
Sodium hydroxide-As needed

Procedure:

  • To a solution of benzylamine in methanol, slowly add methyl acrylate while maintaining the temperature below 30 °C.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in toluene and add sodium methoxide. Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and slowly add concentrated hydrochloric acid until the pH is acidic. Heat the mixture to reflux for 2-3 hours to effect decarboxylation.

  • Cool the mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-benzyl-4-piperidone.

Step 1.2: Strecker Reaction and Formation of the α-Aminonitrile

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. In this modified approach, N-benzyl-4-piperidone undergoes a three-component reaction with an amine source and a cyanide source to form an α-aminonitrile.[2][3][4]

  • Mechanistic Insight: The reaction proceeds through the in situ formation of an iminium ion from the ketone and the amine, which is then attacked by the cyanide nucleophile. This step is crucial for the introduction of the nitrogen and carbon atoms required for the second ring of the spirocycle.

Experimental Protocol: Synthesis of 2-amino-2-(1-benzylpiperidin-4-yl)acetonitrile

Reagent/SolventMolar Eq.Amount
N-benzyl-4-piperidone1.018.9 g
Ammonium chloride1.26.4 g
Sodium cyanide1.15.4 g
Ammonia (28% aq.)-50 mL
Methanol-100 mL

Procedure:

  • In a well-ventilated fume hood, dissolve N-benzyl-4-piperidone and ammonium chloride in a mixture of methanol and aqueous ammonia.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 1.3: Hydrolysis and Intramolecular Cyclization to the Spirolactam

The α-aminonitrile is then hydrolyzed to the corresponding amino amide, which undergoes spontaneous intramolecular cyclization to form the desired spirolactam, 7-benzyl-2,7-diazaspiro[4.5]decan-1-one.[1][5]

  • Causality in Experimental Design: The hydrolysis of the nitrile to an amide can be achieved under acidic or basic conditions. The choice of acidic conditions, followed by neutralization, facilitates the subsequent intramolecular nucleophilic attack of the amine onto the amide carbonyl, leading to the formation of the stable five-membered lactam ring.

Experimental Protocol: Synthesis of 7-benzyl-2,7-diazaspiro[4.5]decan-1-one

Reagent/SolventMolar Eq.Amount
2-amino-2-(1-benzylpiperidin-4-yl)acetonitrile1.0(from previous step)
Sulfuric acid (conc.)-50 mL
Water-100 mL
Sodium hydroxide-As needed

Procedure:

  • Carefully add the crude α-aminonitrile to a mixture of concentrated sulfuric acid and water at 0 °C.

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Cool the mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 7-benzyl-2,7-diazaspiro[4.5]decan-1-one.

Part 2: Reduction of the Spirolactam

The next key transformation is the reduction of the lactam functionality to the corresponding secondary amine, yielding the 2,7-diazaspiro[4.5]decane core.

Step 2.1: Reduction of 7-benzyl-2,7-diazaspiro[4.5]decan-1-one

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting amides to amines.[6][7][8][9][10]

  • Expertise in Reagent Selection: LAH is chosen for its high reactivity and efficiency in reducing the typically unreactive amide carbonyl. Alternative reducing agents such as boranes can also be employed, but LAH often provides cleaner and faster conversions for this type of transformation. Careful control of the reaction conditions and a meticulous work-up procedure are paramount for safety and to achieve a high yield.

Experimental Protocol: Synthesis of 7-benzyl-2,7-diazaspiro[4.5]decane

Reagent/SolventMolar Eq.Amount
7-benzyl-2,7-diazaspiro[4.5]decan-1-one1.024.4 g
Lithium aluminum hydride (LAH)2.07.6 g
Anhydrous tetrahydrofuran (THF)-500 mL

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LAH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7-benzyl-2,7-diazaspiro[4.5]decan-1-one in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 7-benzyl-2,7-diazaspiro[4.5]decane.

Part 3: Selective N-Boc Protection

The final step in the synthesis is the selective protection of the secondary amine at the 2-position with a tert-butoxycarbonyl (Boc) group.

Step 3.1: Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Achieving regioselective mono-Boc protection of a diamine can be challenging. A common and effective strategy involves the transient protonation of one of the amino groups to reduce its nucleophilicity.[11][12][13]

  • Trustworthiness through Self-Validation: The differing steric environments of the two nitrogen atoms in 7-benzyl-2,7-diazaspiro[4.5]decane also contribute to the selectivity. The nitrogen of the pyrrolidine ring (2-position) is less sterically hindered than the benzylic nitrogen of the piperidine ring (7-position), making it more susceptible to acylation with the bulky di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Reagent/SolventMolar Eq.Amount
7-benzyl-2,7-diazaspiro[4.5]decane1.023.0 g
Di-tert-butyl dicarbonate (Boc₂O)1.0523.0 g
Dichloromethane (DCM)-250 mL
Triethylamine1.111.1 g

Procedure:

  • Dissolve 7-benzyl-2,7-diazaspiro[4.5]decane in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Spirolactam Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Protection Benzylamine Benzylamine N_benzyl_4_piperidone N-benzyl-4-piperidone Benzylamine->N_benzyl_4_piperidone Dialkylation & Cyclization Methyl_acrylate Methyl acrylate Methyl_acrylate->N_benzyl_4_piperidone alpha_aminonitrile α-Aminonitrile Intermediate N_benzyl_4_piperidone->alpha_aminonitrile Strecker Reaction Spirolactam 7-benzyl-2,7-diazaspiro[4.5]decan-1-one alpha_aminonitrile->Spirolactam Hydrolysis & Cyclization Diamine 7-benzyl-2,7-diazaspiro[4.5]decane Spirolactam->Diamine LAH Reduction Final_Product Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Diamine->Final_Product Boc Protection

Caption: Synthetic workflow for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. By providing not only the experimental procedures but also the underlying scientific rationale for each step, this document aims to empower researchers to successfully synthesize this valuable building block for their drug discovery programs. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for both academic and industrial laboratories.

References

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PMC. [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. [Link]

  • Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

    • LiAlH4. SlideShare. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link]

  • Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • 7-benzyl-2,7-diazaspiro[4.5]decane. PubChemLite. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.

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An In-Depth Technical Guide to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly exploited for the development of novel therapeutics.[1] This guide focuses on a key derivative, tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, and its structural analogs. The strategic placement of nitrogen atoms within the spirocyclic system, combined with the orthogonal protecting groups—tert-butyloxycarbonyl (Boc) and benzyl (Bn)—provides a versatile platform for synthetic elaboration and the exploration of structure-activity relationships (SAR).[2]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the synthetic nuances, biological significance, and therapeutic potential of this compound class, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale that guide research in this area.

The Strategic Importance of the Diazaspiro[4.5]decane Core

Spirocycles, compounds containing two rings connected by a single common atom, have gained significant traction in drug discovery.[3] Their inherent three-dimensionality allows for a more precise and intricate interaction with biological targets compared to their flatter, aromatic counterparts. This can lead to improved potency, selectivity, and pharmacokinetic properties. The diazaspiro[4.5]decane core, in particular, is a valuable framework for several reasons:

  • Structural Rigidity and Complexity: The spirocyclic nature imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.

  • Vectorial Egress from a Central Point: The substituents on the two rings project in distinct vectors from the central spiro atom, allowing for the exploration of diverse chemical space and fine-tuning of interactions with target proteins.

  • Physicochemical Property Modulation: The presence of two nitrogen atoms provides handles for modulating key drug-like properties such as solubility, lipophilicity, and basicity (pKa). These are critical parameters influencing absorption, distribution, metabolism, and excretion (ADME).

  • Synthetic Tractability: As this guide will detail, various synthetic routes have been developed to access the diazaspiro[4.5]decane core, making it an accessible scaffold for medicinal chemistry campaigns.[1]

The subject of this guide, tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, is a quintessential example of a well-designed building block. The Boc group on one nitrogen and the benzyl group on the other are orthogonal protecting groups, meaning one can be selectively removed in the presence of the other. This allows for sequential and controlled functionalization at each nitrogen atom, a critical feature for building libraries of analogs for SAR studies.

Synthetic Strategies for the 2,7-Diazaspiro[4.5]decane Scaffold

The construction of the 2,7-diazaspiro[4.5]decane core is a non-trivial synthetic challenge that has been approached through various methodologies. The choice of synthetic route is often a trade-off between factors like yield, stereoselectivity, substrate scope, and reaction conditions.

Key Synthetic Approaches

Several innovative methods have been developed for the synthesis of substituted diazaspiro[4.5]decane derivatives.[1] These include:

  • Palladium-Catalyzed Domino Reactions: This approach can form multiple carbon-carbon bonds in a single operation, leading to a rapid increase in molecular complexity. For instance, unactivated yne-en-ynes can react with aryl halides in the presence of a palladium catalyst to afford diazaspiro[4.5]decanes with exocyclic double bonds.[4]

  • Diastereoselective Intramolecular Spirocyclization: This method focuses on controlling the stereochemistry at the spirocyclic center, which can be crucial for biological activity.

  • Synergistic Photocatalytic and Organocatalytic Approaches: These modern synthetic methods offer mild reaction conditions and unique reactivity patterns for accessing complex scaffolds.

A Chinese patent describes a four-step reaction sequence to prepare a related intermediate, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, starting from the readily available 1,4-dioxaspiro[4.5]decan-8-one.[5] This highlights the industrial interest in scalable routes to these valuable building blocks.

General Synthetic Workflow

A generalized workflow for the synthesis and elaboration of 2,7-diazaspiro[4.5]decane analogs is depicted below. This process typically begins with the construction of the core scaffold, followed by selective deprotection and functionalization to generate a library of diverse compounds for biological evaluation.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization cluster_2 Biological Evaluation A Starting Materials B Scaffold Construction (e.g., Domino Reaction, Cycloaddition) A->B C Protected 2,7-Diazaspiro[4.5]decane Core B->C D Selective N-Boc Deprotection C->D E Functionalization at N2 (e.g., Acylation, Alkylation) D->E F Selective N-Bn Deprotection (e.g., Hydrogenolysis) E->F G Functionalization at N7 (e.g., Reductive Amination) F->G H Diverse Analog Library G->H I In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Optimization J->K

Sources

Spectroscopic Data for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Structure

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a heterocyclic compound featuring a diazaspiro[4.5]decane core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The spirocyclic system imparts a three-dimensional architecture that can be advantageous for molecular recognition and binding to biological targets. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen and the benzyl group on the other allow for selective functionalization, making this compound a versatile intermediate in the synthesis of more complex pharmaceutical agents.

An unambiguous determination of its structure is paramount for its application in research and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose.

Molecular Structure:

Caption: Chemical structure of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the detailed protocols for acquiring ¹H and ¹³C NMR spectra and the predicted chemical shifts for the title compound.

Experimental Protocol: NMR Spectroscopy

G Workflow for NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Insert the NMR tube into the spectrometer (e.g., 400 MHz). transfer->instrument lock_shim Lock on the deuterium signal and shim the magnetic field. instrument->lock_shim H1_acq Acquire 1H NMR spectrum (standard pulse sequence, 16-32 scans). lock_shim->H1_acq C13_acq Acquire 13C NMR spectrum (proton-decoupled, >1024 scans). H1_acq->C13_acq ft Apply Fourier transform to the raw data. C13_acq->ft phase_baseline Phase the spectra and apply baseline correction. ft->phase_baseline integrate_peakpick Integrate 1H signals and peak-pick both spectra. phase_baseline->integrate_peakpick

Caption: Standard workflow for NMR analysis of small organic molecules.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Setup: The NMR spectra should be recorded on a high-field spectrometer, preferably 400 MHz or higher, to achieve optimal signal dispersion.[1] After inserting the sample, the spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard one-pulse sequence. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio. A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[2]

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectra are then phased and a baseline correction is applied to ensure accurate integration and peak picking.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25 - 7.40m5HAromatic-H (Benzyl)
3.50s2HBenzyl-CH₂
3.20 - 3.40m4HPiperidine ring CH₂ adjacent to N-Boc
2.40 - 2.60m4HPiperidine ring CH₂ adjacent to N-Benzyl
1.60 - 1.80m4HPyrrolidine ring CH₂
1.45s9Htert-Butyl-H

Interpretation of ¹H NMR Data:

  • The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (7.25-7.40 ppm).

  • The benzylic methylene protons should appear as a singlet around 3.50 ppm.

  • The methylene protons on the piperidine ring adjacent to the electron-withdrawing Boc group are expected to be deshielded and appear in the 3.20-3.40 ppm range.

  • The methylene protons on the piperidine ring adjacent to the benzyl group are predicted to be in the 2.40-2.60 ppm region.

  • The protons of the pyrrolidine ring are expected to be in the more upfield region of 1.60-1.80 ppm.

  • The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in the table below, based on data from analogous diazaspiro compounds and general chemical shift trends.[3][4]

Predicted Chemical Shift (δ, ppm)Assignment
154.8C=O (Boc)
138.5Aromatic C-ipso (Benzyl)
129.0Aromatic CH (Benzyl)
128.2Aromatic CH (Benzyl)
127.0Aromatic CH (Benzyl)
79.5Quaternary C (tert-Butyl)
63.5Spiro C
60.0Benzyl-CH₂
50-55Piperidine ring CH₂
40-45Pyrrolidine ring CH₂
28.4tert-Butyl-CH₃

Interpretation of ¹³C NMR Data:

  • The carbonyl carbon of the Boc group is expected at the most downfield position, around 154.8 ppm.

  • The aromatic carbons of the benzyl group will appear in the 127-139 ppm range.

  • The quaternary carbon of the tert-butyl group is predicted to be around 79.5 ppm.

  • The unique spiro carbon should be identifiable in the 60-65 ppm region.

  • The carbons of the piperidine and pyrrolidine rings will have distinct signals in the aliphatic region of the spectrum.

  • The three equivalent methyl carbons of the tert-butyl group will produce a single sharp peak at approximately 28.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

G Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). instrument_ms Introduce the sample into the mass spectrometer via direct infusion or LC-MS. dissolve_ms->instrument_ms ionize Ionize the sample using an appropriate technique (e.g., ESI). instrument_ms->ionize analyze Analyze the ions in the mass analyzer (e.g., TOF or quadrupole). ionize->analyze identify_mion Identify the molecular ion peak [M+H]⁺. analyze->identify_mion analyze_frag Analyze the fragmentation pattern to confirm structural features. identify_mion->analyze_frag

Caption: General workflow for mass spectrometry analysis.

Protocol Details:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile. The concentration is typically in the range of µg/mL to ng/mL.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[6]

Predicted Mass Spectrometry Data
IonCalculated m/z
[M+H]⁺331.2435
[M+Na]⁺353.2254

Interpretation of Mass Spectrometry Data:

The molecular formula of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is C₂₀H₃₀N₂O₂. The expected monoisotopic mass is 330.2307 Da. In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 331.2435. An adduct with sodium, [M+Na]⁺, may also be observed at m/z 353.2254. The fragmentation pattern would likely involve the loss of the tert-butyl group or the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Infrared Spectroscopy

G Workflow for FT-IR Spectroscopy cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis atr Place a small amount of the solid sample directly on the ATR crystal. background Record a background spectrum. atr->background kbr Alternatively, mix the sample with KBr and press into a pellet. kbr->background atr_or_kbr ATR or KBr? atr_or_kbr->atr atr_or_kbr->kbr sample_spec Record the sample spectrum (typically 4000-400 cm⁻¹). background->sample_spec assign_peaks Identify and assign characteristic absorption bands to functional groups. sample_spec->assign_peaks

Caption: Workflow for acquiring an FT-IR spectrum.

Protocol Details:

  • Sample Preparation: For a solid sample, the easiest method is to use an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum is recorded first to account for atmospheric and instrumental absorptions. The sample is then scanned, and the background is automatically subtracted by the instrument's software. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[7]

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2850MediumC-H stretching (aliphatic)
1690 - 1710StrongC=O stretching (urethane)
1450 - 1495MediumC=C stretching (aromatic)
1160 - 1250StrongC-N stretching
1150 - 1170StrongC-O stretching

Interpretation of IR Data:

  • The most characteristic peak in the IR spectrum will be the strong absorption due to the C=O stretch of the urethane group, expected in the region of 1690-1710 cm⁻¹.

  • The C-H stretching vibrations of the aliphatic portions of the molecule will appear in the 2850-3000 cm⁻¹ range.

  • The aromatic C=C stretching vibrations of the benzyl group will be observed in the 1450-1495 cm⁻¹ region.

  • Strong bands corresponding to C-N and C-O stretching will also be present in the fingerprint region.

Conclusion

The spectroscopic characterization of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is essential for confirming its structure and purity. This guide provides a framework for understanding and acquiring the necessary NMR, MS, and IR data. While the presented spectral data is based on predictions from analogous structures, the detailed experimental protocols offer a robust starting point for researchers to obtain and interpret their own experimental data. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the progression of research and development in the chemical and pharmaceutical sciences.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

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  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2196695.
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  • Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
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A Technical Guide to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a key building block in modern medicinal chemistry. We will explore its commercial availability, delve into a representative synthetic pathway, and discuss its applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and kinase inhibition.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

In the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive design element.[1] Their rigid, defined geometry allows for precise orientation of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1] The diazaspiro[4.5]decane core, a privileged scaffold, is found in numerous bioactive molecules and pharmaceuticals, highlighting its importance in drug discovery.

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS No. 1245649-93-7) is a valuable derivative of this scaffold. The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen and a benzyl group on the other allows for orthogonal functionalization, making it a versatile intermediate for the synthesis of diverse compound libraries.

Commercial Availability

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is available from several specialized chemical suppliers as a research-grade chemical. The table below summarizes the offerings from a key provider. Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierCAS NumberPurityAvailable Quantities
BOC Sciences1245649-93-795%Inquire for details

Synthesis of the 2,7-Diazaspiro[4.5]decane Core: A Representative Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the construction of the spirocyclic core, followed by the sequential introduction of the benzyl and Boc protecting groups. The key steps would likely involve the formation of a suitable piperidine-containing precursor and a subsequent cyclization to form the pyrrolidine ring fused at the spirocenter.

Retrosynthesis Target Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Intermediate1 2,7-Diazaspiro[4.5]decane Target->Intermediate1 Boc Protection & Benzylation Intermediate2 Protected Piperidine Precursor Intermediate1->Intermediate2 Spirocyclization StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on analogous syntheses and has not been experimentally validated for this specific compound. All procedures should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of a Protected Piperidine Precursor

This initial phase focuses on constructing a piperidine ring appropriately functionalized for the subsequent spirocyclization. A common strategy involves the use of a Dieckmann condensation or a related cyclization of a linear precursor containing appropriately placed ester and amine functionalities.

Step 2: Formation of the Spirocyclic Core

The construction of the second ring at the spirocenter is a critical step. This can often be achieved through an intramolecular alkylation or a reductive amination strategy. For instance, a precursor with a ketone on the piperidine ring and a primary amine tethered to the desired spiro position can be cyclized under reductive conditions.

Step 3: Benzylation of the Secondary Amine

Once the core 2,7-diazaspiro[4.5]decane is formed, the secondary amines can be selectively functionalized. Benzylation of the less sterically hindered nitrogen can be achieved using benzyl bromide or benzyl chloride in the presence of a suitable base like potassium carbonate or triethylamine in an aprotic solvent such as acetonitrile or DMF.

Step 4: Boc Protection of the Remaining Secondary Amine

The final step involves the protection of the remaining secondary amine with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the benzylated intermediate with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.

Synthetic_Workflow cluster_0 Synthesis of Piperidine Precursor cluster_1 Spirocyclization cluster_2 Functionalization Start Starting Materials Step1 Multi-step synthesis to functionalized piperidine Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Selective Benzylation Step2->Step3 Step4 Boc Protection Step3->Step4 FinalProduct Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Step4->FinalProduct

Caption: A representative workflow for the synthesis.

Applications in Drug Discovery

The 2,7-diazaspiro[4.5]decane scaffold is a versatile building block for the development of a wide range of therapeutic agents. Its rigid, three-dimensional structure is particularly well-suited for targeting protein-protein interactions and the active sites of enzymes.

Kinase Inhibitors for Inflammatory Diseases

Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives, close analogs of the title compound, as potent kinase inhibitors. These compounds have shown significant activity against key enzymes in inflammatory signaling pathways:

  • RIPK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[2][5]

  • TYK2/JAK1 Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a central role in the inflammatory response.

The ability to readily modify the diazaspiro[4.5]decane core, as exemplified by Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against these kinase targets.

Scaffolds for Central Nervous System (CNS) Drug Discovery

The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), are critical for its ability to cross the blood-brain barrier (BBB) and exert its effects in the CNS.[7] The three-dimensional nature of spirocyclic scaffolds can be leveraged to fine-tune these properties. By strategically placing polar and non-polar substituents on the rigid diazaspiro[4.5]decane core, medicinal chemists can optimize a compound's profile for CNS penetration.

The benzyl group in Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate increases lipophilicity, which can be a favorable attribute for BBB penetration, while the two nitrogen atoms provide handles for introducing polar groups to balance the overall physicochemical properties. This makes the scaffold a promising starting point for the design of novel CNS-active agents targeting a range of neurological and psychiatric disorders.

Conclusion

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a commercially available and highly versatile building block for drug discovery. Its unique spirocyclic architecture and orthogonal protecting groups provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated utility of the broader diazaspiro[4.5]decane class in developing potent kinase inhibitors and its potential for creating CNS-penetrant compounds underscore the value of this scaffold in modern medicinal chemistry. As the demand for novel, three-dimensional drug candidates continues to grow, the importance of intermediates like Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is set to increase.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Eureka | Patsnap. [Link]

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Introduction to diazaspiro[4.5]decane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diazaspiro[4.5]decane Scaffolds in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures."[1][2][3] The diazaspiro[4.5]decane scaffold is a prominent member of this class. This rigid, three-dimensional bicyclic system, consisting of a five-membered and a six-membered ring sharing a common spirocyclic carbon, offers a unique combination of structural rigidity, synthetic tractability, and precise vectoral presentation of substituents into three-dimensional space. These attributes make it an exceptional template for medicinal chemists to develop potent and selective ligands for a diverse array of biological targets.[1]

The strategic placement of two nitrogen atoms within the spirocyclic core (e.g., 1,8-, 2,8-, or 1,3-diazaspiro isomers) provides crucial handles for chemical modification and for establishing key hydrogen bonding interactions within protein binding sites. This inherent versatility has propelled the diazaspiro[4.5]decane core from a synthetic curiosity to a cornerstone in the development of novel therapeutics targeting central nervous system (CNS) disorders, inflammatory diseases, cancer, and infectious diseases. This guide provides a technical overview of the synthesis, biological applications, and structure-activity relationships (SAR) of this remarkable scaffold.

G cluster_core Diazaspiro[4.5]decane Core cluster_isomers Key Isomers cluster_properties Key Physicochemical Properties Core General Structure 1_8 1,8-Diazaspiro 2_8 2,8-Diazaspiro 1_3 1,3-Diazaspiro 1_4 1,4-Diazaspiro Properties 3D Geometry Synthetic Accessibility H-bond Donors/Acceptors Tunable Lipophilicity

Caption: Core structure and key features of the diazaspiro[4.5]decane scaffold.

Part 1: Synthesis of the Diazaspiro[4.5]decane Core

The construction of the diazaspiro[4.5]decane framework can be achieved through various synthetic strategies, often involving multi-step sequences or elegant domino reactions. The choice of route is dictated by the desired substitution pattern and the specific isomer required.

Domino Reaction Strategy for Rapid Assembly

A notable and efficient approach involves a palladium-catalyzed domino reaction that forms three new carbon-carbon bonds in a single step. This process treats unactivated yne-en-ynes with aryl halides to construct diazaspiro[4.5]decanes with exocyclic double bonds, offering rapid access to complex and highly functionalized scaffolds.[4][5] The causality behind this efficiency lies in the orchestrated sequence of intermolecular coupling followed by intramolecular cyclization events, all catalyzed by a single palladium complex. This avoids the need for isolating intermediates, thereby improving overall yield and reducing waste.

G Start Yne-en-yne + Aryl Halide Process Domino Reaction (Inter- & Intramolecular C-C Coupling) Start->Process 1 Catalyst Pd(OAc)2 / PPh3 Catalyst->Process Product 4,9-Dimethylene- 2,7-diazaspiro[4.5]decane Process->Product 2

Caption: Workflow for palladium-catalyzed domino synthesis of diazaspiro[4.5]decanes.

Exemplary Protocol: Three-Step Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin)

A more traditional and widely applicable multi-step synthesis allows for greater control over substituent placement. The following protocol outlines the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a scaffold of pharmacological interest.[6]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)

  • To a solution of 4-phenylcyclohexanone in methanol, add a solution of methylamine hydrochloride and potassium cyanide in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with an organic solvent (e.g., chloroform) and water.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the aminonitrile intermediate.

Step 2: Synthesis of the Ureido Derivative (3)

  • Treat the aminonitrile intermediate from Step 1 with potassium cyanate (KOCN) in a mixture of acetic acid and water.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the ureido derivative.

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)

  • Cool a stirred solution of the ureido derivative from Step 2 in dry DMF in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon).

  • Allow the reaction to stir at a slightly elevated temperature (e.g., 45 °C) for several days.

  • Quench the reaction by adding a solution of HCl (10%).

  • Pour the mixture into an ice-water mixture and extract with chloroform.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product. This method provides the target compound in good overall yield (around 60%) without requiring extensive purification of intermediates.[6]

Part 2: A Versatile Scaffold in Medicinal Chemistry

The diazaspiro[4.5]decane core has been successfully employed to generate inhibitors and modulators for a wide range of biological targets. Its rigid structure helps to reduce the entropic penalty upon binding, while the nitrogen atoms serve as key interaction points or sites for further derivatization.

Compound ClassBiological TargetTherapeutic AreaKey FindingsReference(s)
2,8-Diazaspiro[4.5]decan-1-onesTYK2/JAK1 KinaseInflammatory Bowel DiseaseCompound 48 is a potent dual inhibitor (TYK2 IC₅₀ = 6 nM, JAK1 IC₅₀ = 37 nM) with >23-fold selectivity over JAK2. It shows excellent metabolic stability and superior efficacy to tofacitinib in colitis models.[7][8]
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 KinaseInflammatory DiseasesCompound 41 exhibits potent inhibitory activity against RIPK1 (IC₅₀ = 92 nM) and shows a significant anti-necroptotic effect in cellular models.[9]
2,8-Diazaspiro[4.5]decan-1-onesChitin Synthase (CHS)AntifungalDerivatives show excellent potency against CHS (IC₅₀ values as low as 0.12 mM). Compound 4d displayed superior activity against C. albicans (MIC = 0.04 mmol/L) compared to fluconazole.[10][11]
1-Oxa-8-azaspiro[4.5]decanesMuscarinic M1 ReceptorAlzheimer's DiseaseDerivatives act as M1 muscarinic agonists, with compound (-)-29 showing in vivo selectivity and advancing to clinical studies.
1,4-Dioxa-8-azaspiro[4.5]decanesSigma-1 (σ₁) ReceptorOncology (Imaging)Compound 5a shows high affinity for σ₁ receptors (Kᵢ = 5.4 nM). Its ¹⁸F-labeled version, [¹⁸F]5a , demonstrates high tumor accumulation in PET imaging studies.[12]
2,8-Diazaspiro[4.5]decanesGlycoprotein IIb-IIIaCardiovascularProdrug 22 exhibits excellent cross-species pharmacokinetics. The active form 23 is a potent inhibitor of platelet aggregation (IC₅₀ = 53 nM).[13]
1-Oxa-3,8-diazaspiro[4.5]decanesα-Adrenergic ReceptorsHypertensionDerivatives were developed as α-adrenergic blockers to lower blood pressure. Compound 29 was identified as a primary α₂-adrenoceptor antagonist.[14]
Case Study: Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that drive inflammation. Inhibiting specific JAKs is a validated strategy for treating autoimmune diseases.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[7][8] The rationale for targeting this specific dual profile is to block key inflammatory cytokine pathways (e.g., IL-12, IL-23, Type I IFNs) while sparing JAK2, which is crucial for hematopoiesis, thereby potentially avoiding side effects like anemia associated with less selective JAK inhibitors.

The diazaspiro[4.5]decane scaffold served as a rigid core to orient the key pharmacophoric elements into the ATP-binding site of the kinases. Systematic exploration of the structure-activity relationship led to the discovery of compound 48 , which demonstrated exceptional potency with IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively.[7] Crucially, it exhibited more than 23-fold selectivity against the closely related JAK2 kinase. In preclinical models of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory effects than the approved pan-JAK inhibitor, tofacitinib.[7][8]

G Cytokine Inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Protein TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation STAT_P Phosphorylated STAT (pSTAT) Dimer pSTAT Dimerization STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Compound 48 (Diazaspiro[4.5]decane) Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition

Caption: Mechanism of action for Compound 48 as a dual TYK2/JAK1 inhibitor.

Part 3: Future Perspectives

The diazaspiro[4.5]decane scaffold continues to be a fertile ground for drug discovery. Its proven success across multiple target classes validates its status as a privileged structure. Future research will likely focus on several key areas:

  • Exploring New Chemical Space: Development of novel synthetic routes to access previously unexplored substitution patterns and isomeric forms of the scaffold.

  • Enhancing Selectivity: Fine-tuning substituents to achieve even greater selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Application in Novel Targets: Leveraging the scaffold's versatility to design ligands for emerging drug targets, such as those in epigenetic regulation or protein-protein interaction modulation. For example, recent work has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ-opioid receptor-selective agonists.[15]

  • Prodrug and Delivery Strategies: Improving the pharmacokinetic and pharmacodynamic properties of potent lead compounds through prodrug approaches, as successfully demonstrated with glycoprotein IIb-IIIa antagonists.[13]

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Gkizis, P. L., Pontiki, E., & Hadjipavlou-Litina, D. (2015). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecular Diversity, 19(2), 229-240. Available from: [Link]

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  • Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Available from: [Link]

  • Nakahara, K., Fujii, H., Murai, N., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-850. Available from: [Link]

  • Jia, H., Zhang, J., & Liu, B. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Wang, X., Li, Y., Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]

  • Egbertson, M. S., Chang, C. T., Duggan, M. E., et al. (2001). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb−IIIa Antagonists. Journal of Medicinal Chemistry, 44(22), 3746-3759. Available from: [Link]

  • Li, L., Hu, Q., Zhou, P., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(31), 5897-5900. Available from: [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. Available from: [Link]

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  • Wang, X., Li, Y., Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available from: [Link]

  • Meqbil, A. L., Gaisin, A., & Tall, G. G. (2021). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Pharmacology, 12, 708311. Available from: [Link]

  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5227. Available from: [Link]

  • Ji, Q., Li, B., Chu, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available from: [Link]

  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 185, 111437. Available from: [Link]

  • Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 8(1), 69-79. Available from: [Link]

  • Klutchko, S., Hodges, J. C., & Blankley, C. J. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 29(10), 1953-1961. Available from: [Link]

  • Torfgård, K. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. Available from: [Link]

  • Han, G., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 963-969. Available from: [Link]

  • Meqbil, A. L., Gaisin, A., & Tall, G. G. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Molecular Pharmacology, 100(5), 458-468. Available from: [Link]

  • Costa, M., Dias, T. A., & Proença, M. F. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(1), 263. Available from: [Link]

  • Kumar, S., & Singh, B. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(3), e22032. Available from: [Link]

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Topic: The Strategic Application of Benzyl and Boc Protecting Groups in the Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, diazaspirocycles have emerged as privileged scaffolds, offering a rigid three-dimensional architecture that can lead to enhanced target binding and improved pharmacokinetic properties compared to traditional flat aromatic systems.[1][2] The synthesis of complex, differentially functionalized diazaspirocycles, however, is a non-trivial pursuit that hinges on the precise control of reactive amine functionalities. This guide provides an in-depth analysis of the two most pivotal amine-protecting groups in this context: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group. We will explore the causality behind their selection, their respective chemical behaviors, and, most critically, their synergistic use in an orthogonal protection strategy that enables the selective and sequential functionalization of diazaspirocyclic cores.

The Imperative for Amine Protection in Diazaspirocycle Synthesis

Diazaspiro compounds inherently possess two or more nitrogen atoms, which are nucleophilic and basic centers. In a multi-step synthesis, these reactive sites can interfere with a wide array of chemical transformations, leading to undesired side reactions, low yields, and complex purification challenges.[3][4] Protecting groups are transient modifications that mask these reactive amines, rendering them inert to specific reaction conditions.[5] An ideal protecting group strategy involves:

  • Ease of Installation and Removal: The group should be introduced and cleaved in high yields under mild conditions that do not compromise the integrity of the core structure.[4]

  • Robust Stability: The protected group must remain intact through various intermediate reaction steps.[3]

  • Orthogonality: In a system with multiple protecting groups, each should be removable under a unique set of conditions, allowing for selective deprotection at specific stages of the synthesis.[6]

The Boc and Benzyl groups fulfill these criteria exceptionally well, forming the bedrock of synthetic strategies aimed at producing complex diazaspiro-based drug candidates.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of handling and distinct deprotection pathway.[7][8]

Core Principles and Installation

The Boc group converts a reactive amine into a significantly less nucleophilic tert-butyl carbamate.[9][10] This transformation is typically achieved with high efficiency by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium hydroxide.[7][11]

  • Causality: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyls of Boc₂O. The resulting intermediate collapses, releasing the stable t-butoxide, CO₂, and the protected amine. The choice of Boc₂O is strategic; it is an easily handled solid and the byproducts are gaseous or easily removed.[7][9]

Stability Profile

The key to the Boc group's utility is its stability. It is robustly resistant to:

  • Basic conditions (e.g., hydrolysis with NaOH, aminolysis).[7][12]

  • Nucleophilic attack.[11][12]

  • Reductive conditions, particularly catalytic hydrogenolysis.[12][13]

This stability profile makes it perfectly orthogonal to the benzyl group.[8][12]

Deprotection: Controlled Acidolysis

The Boc group is defined by its lability to acid.[12][13] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, are standard reagents for its removal.[12][14]

The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The formation of the stable tertiary carbocation is the thermodynamic driving force for the reaction.[9]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

  • Field Insight: A significant drawback of this mechanism is the generation of the reactive tert-butyl cation, which can alkylate nucleophilic residues in the substrate (e.g., tryptophan, methionine).[12] To prevent these side reactions, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.[14]

The Benzyl (Bn) Group: The Reductively-Cleaved Shield

The benzyl group is a classic and highly reliable protecting group for amines, offering a different and complementary mode of cleavage to the Boc group.[15][16]

Core Principles and Installation

N-benzylation is typically accomplished via a standard Sₙ2 reaction, treating the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as potassium carbonate (K₂CO₃) or TEA.[17][18] The resulting N-benzyl amine is stable and significantly less prone to oxidation than the free amine.

Stability Profile

The benzyl group is exceptionally stable under a wide range of conditions, including:

  • Strongly acidic conditions (used for Boc removal).[19]

  • Strongly basic conditions.

  • Many oxidizing and reducing agents (that do not affect the benzyl C-N bond).

This robustness makes it an excellent "semi-permanent" protecting group during a multi-step synthesis.[15]

Deprotection: Mild Catalytic Hydrogenolysis

The primary method for benzyl group removal is catalytic hydrogenolysis.[17][20] This reaction is carried out using hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium formate) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[10][15]

  • Causality: The reaction occurs on the surface of the metal catalyst, where the benzylic C-N bond is reductively cleaved. The conditions are notably mild (room temperature, atmospheric pressure) and neutral, leaving most other functional groups untouched.[10][15] The byproducts are the free amine and toluene, which is easily removed.

Bn_Deprotection BnN R₂N-CH₂Ph Catalyst Pd/C Catalyst BnN->Catalyst Amine R₂NH Catalyst->Amine Reductive Cleavage Toluene CH₃Ph Catalyst->Toluene Reductive Cleavage H2 H₂ H2->Catalyst

Caption: Reductive cleavage of an N-benzyl group via catalytic hydrogenolysis.

  • Field Insight: The main limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some halides.[20] In such cases, alternative oxidative deprotection methods using reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Cerium(IV) ammonium nitrate (CAN) can be employed, although these are often less clean.[21][22]

The Orthogonal Strategy: Synergistic Use of Boc and Bn in Diazaspiro Synthesis

The true power of these two groups is realized when they are used together in an orthogonal protection strategy.[23] Their mutually exclusive deprotection conditions—acid for Boc, hydrogenolysis for Bn—allow for the independent and sequential manipulation of the two nitrogen atoms within a diazaspiro core. This is the cornerstone of building molecular complexity and diversity.[6][12]

Logical Workflow for Selective Functionalization

A typical strategy for derivatizing a diazaspiro[X.Y]alkane involves a sequence of protection, functionalization, and selective deprotection steps. This workflow provides complete control over the final substitution pattern, which is critical for structure-activity relationship (SAR) studies in drug discovery.

Orthogonal_Strategy Start Diazaspiro[X.Y]alkane (Two free NH groups) MonoBoc Mono-Boc Protected Core (One NH, One N-Boc) Start->MonoBoc 1. Boc₂O, Base Func1 Functionalization at N1 (R¹-N, N-Boc) MonoBoc->Func1 2. R¹-X, Base Corrected_BnProtect Bn Protection at N-H (R¹-N-Boc, N-Bn) Func1->Corrected_BnProtect 3. BnBr, Base BnProtect Bn Protection at N-Boc (R¹-N, N-Boc, but this is wrong, should be Bn protection at NH) Corrected: (R¹-N, N-Bn) BocDeprotect Selective Boc Deprotection (R¹-NH, N-Bn) Corrected_BnProtect->BocDeprotect 4. TFA or HCl Func2 Functionalization at N1 (R¹-N-R², N-Bn) BocDeprotect->Func2 5. R²-Y, Base FinalDeprotect Final Bn Deprotection (R¹-N-R², N-H) Func2->FinalDeprotect 6. H₂, Pd/C FinalProduct Differentially Substituted Diazaspiro Compound FinalDeprotect->FinalProduct

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Chemical stability of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a predictive understanding of the molecule's degradation pathways based on the individual stability profiles of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the benzyl (Bn) protecting group, and the core 2,7-diazaspiro[4.5]decane scaffold. Furthermore, this guide outlines a robust framework for empirical stability testing through detailed, field-proven forced degradation protocols, aligning with international regulatory standards.

Introduction and Molecular Structure Overview

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a bifunctionally protected diamine built upon a spirocyclic core. Its utility in medicinal chemistry stems from the orthogonal nature of its two protecting groups, which allows for selective deprotection and subsequent functionalization at either nitrogen atom. Understanding the chemical stability of this molecule is paramount for defining storage conditions, predicting shelf-life, and developing stable formulations.

The molecule can be deconstructed into three primary components, each with distinct chemical properties that dictate its overall stability:

  • N-Boc Group: A carbamate protecting group at the 2-position, known for its sensitivity to acidic conditions.

  • N-Benzyl Group: An amine protecting group at the 7-position, generally stable but removable under specific reductive or oxidative conditions.

  • 2,7-Diazaspiro[4.5]decane Core: A saturated heterocyclic scaffold that is generally robust, but whose nitrogen atoms can be susceptible to oxidation.

Predicted Chemical Stability Based on Functional Group Analysis

A predictive assessment of the molecule's stability can be derived from the well-documented behavior of its protecting groups.

The Tert-butyloxycarbonyl (Boc) Group: Acid Lability

The N-Boc group is the most chemically sensitive moiety on the molecule. It is exceptionally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] This lability is the cornerstone of its utility as a protecting group.

Mechanism of Acid-Catalyzed Deprotection: The cleavage proceeds through a three-step mechanism initiated by protonation of the carbamate carbonyl oxygen.[3] This is followed by the elimination of a stable tert-butyl cation, which typically forms isobutylene gas, and the transient formation of a carbamic acid. The carbamic acid then rapidly decarboxylates to yield the free secondary amine and carbon dioxide.[3]

Due to this reactivity, exposure of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate to even mild acids like aqueous phosphoric acid, or more commonly strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will selectively yield 7-benzyl-2,7-diazaspiro[4.5]decane.[4]

Boc_Deprotection_Pathway cluster_main Acid-Catalyzed Boc Deprotection Start Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation SideProduct1 Isobutylene + CO2 Protonated->SideProduct1 Product 7-Benzyl-2,7-diazaspiro[4.5]decane CarbamicAcid->Product - CO2 (Decarboxylation) CarbamicAcid->SideProduct1

Caption: Predicted degradation pathway under acidic conditions.

The Benzyl (Bn) Group: Reductive Lability

The N-benzyl group is significantly more robust than the N-Boc group. It is stable to a wide range of acidic, basic, and nucleophilic conditions.[5] Its primary mode of cleavage is catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis: This process involves the use of a palladium catalyst, typically on carbon (Pd/C), under a hydrogen atmosphere.[6] The reaction proceeds via the cleavage of the benzylic carbon-nitrogen bond, releasing the free amine and generating toluene as a byproduct. This method is highly effective but its rate can be influenced by catalyst poisoning from the amine substrate or product.[6]

Alternative, harsher methods for N-debenzylation include the use of strong oxidizing agents or strong Brønsted/Lewis acids, though these conditions may also affect the N-Boc group.[5][6] Therefore, under standard pharmaceutical processing and storage conditions, the N-benzyl group is expected to be highly stable.

Benzyl_Deprotection_Pathway cluster_main Catalytic Hydrogenolysis (Debenzylation) Start Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Product Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate Start->Product H2, Pd/C SideProduct Toluene Product->SideProduct

Caption: Predicted degradation pathway via catalytic hydrogenolysis.

The 2,7-Diazaspiro[4.5]decane Core

The saturated spirocyclic core is anticipated to be highly stable. Saturated aliphatic rings are generally resistant to degradation under typical pharmaceutical stress conditions (mild acid/base, moderate heat, light). The primary sites of potential reactivity are the two tertiary nitrogen atoms. These nucleophilic centers could be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents like hydrogen peroxide or under conditions that generate radical species.

Forced Degradation Studies: An Empirical Framework

To move beyond predictive analysis and definitively establish the stability profile of the title compound, a forced degradation study is essential. These studies, mandated by regulatory bodies like the ICH, intentionally stress the molecule to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[7]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions Prep->Stress Acid Acidic (e.g., 0.1 M HCl) Stress->Acid Base Basic (e.g., 0.1 M NaOH) Stress->Base Oxidative Oxidative (e.g., 3% H2O2) Stress->Oxidative Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Degradation % Analysis->Report

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Methodological & Application

Application Note: Strategic Use of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate for Orthogonal PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve targeted protein degradation.[1] PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a crucial ternary complex.[4][5][] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's natural disposal machinery, the 26S proteasome.[][7]

Far from being an inert tether, the linker is a critical determinant of a PROTAC's success.[][9] Its length, polarity, and conformational flexibility profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[7][10][11] Furthermore, the linker's physicochemical properties significantly impact the molecule's overall solubility, cell permeability, and metabolic stability.[7][]

Recent advancements in "linkerology" have highlighted the benefits of incorporating rigid structural elements. Spirocyclic scaffolds, in particular, are gaining significant attention for their ability to impart a well-defined three-dimensional character to the linker.[7][12] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and cell permeability while reducing the entropic penalty of ternary complex formation.[7][9] A recent study highlighted the successful incorporation of a 2,8-diazaspiro[4.5]decane linker in developing a potent and bioavailable EZH2 PROTAC.[13]

This application note details the strategic use of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate , a versatile building block that provides both a rigid spirocyclic core and orthogonally protected nitrogens, enabling a controlled, sequential, and highly adaptable approach to the synthesis of novel PROTACs.

Reagent Profile: A Versatile Scaffold for Linker Construction

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is an advanced building block designed for multi-step chemical synthesis where precise, sequential functionalization is required.

reagent

Figure 1: Chemical Structure of the Reagent.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₂₂H₃₂N₂O₂
Molecular Weight 372.51 g/mol
CAS Number 1014798-38-0

| Key Feature | Orthogonally protected diamine on a rigid spirocyclic core |

The molecule's primary advantage lies in its two distinct nitrogen protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group, which can be removed by catalytic hydrogenolysis.[14][15][16] This orthogonality allows chemists to selectively deprotect and couple one end of the linker to a ligand, then deprotect the second nitrogen and attach the other ligand, providing complete control over the synthetic route.[17][18]

The Orthogonal Synthesis Strategy: A Controlled Workflow

The core utility of this reagent is its facilitation of a stepwise synthetic plan. This avoids the potential for statistical mixtures or unwanted side reactions that can occur when trying to functionalize a symmetric linker. The general workflow involves four key stages: selective deprotection, initial coupling, a second, orthogonal deprotection, and final coupling.

Caption: High-level workflow for orthogonal PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing the reagent in a typical PROTAC synthesis campaign.

Protocol 1: Selective Boc-Group Deprotection

Rationale: The Boc group is highly sensitive to strong acid, allowing for its clean removal without affecting the benzyl group.[15][16] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies workup.[15][19]

Materials:

  • Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.[20]

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, typically as a free base ready for the next step.

Self-Validation Checkpoint: Before proceeding, acquire an LC-MS spectrum of the crude product. Confirm the disappearance of the starting material peak and the appearance of a new peak with the expected mass for the Boc-deprotected product (M+H⁺ ≈ 273.4 g/mol ).

Protocol 2: First Amide Coupling Reaction

Rationale: Amide bond formation is a robust and widely used reaction in PROTAC synthesis.[21][22] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid of the ligand for rapid reaction with the free amine of the linker.[23][24]

Materials:

  • Boc-deprotected linker from Protocol 1 (1.0 eq)

  • Carboxylic acid-functionalized ligand (e.g., POI-ligand-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid ligand (1.1 eq) and the deprotected linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 2-16 hours.[25]

  • Monitor the reaction by LC-MS for the consumption of the amine and the formation of the coupled product.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to isolate the mono-functionalized intermediate.

Self-Validation Checkpoint: Confirm the identity of the purified product by LC-MS. The observed mass should correspond to the calculated mass of the coupled product.

Protocol 3: Selective Benzyl-Group Deprotection

Rationale: Catalytic hydrogenolysis is the standard method for cleaving benzyl groups from amines.[14] This transformation is highly selective and occurs under neutral conditions, preserving most other functional groups, including the newly formed amide bond. Palladium on carbon (Pd/C) is the most common catalyst.[26][27]

Materials:

  • Mono-functionalized intermediate from Protocol 2 (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the substrate (1.0 eq) in a suitable solvent like MeOH or EtOH.

  • Carefully add the Pd/C catalyst (10-20 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask on a Parr hydrogenator.

  • Purge the flask with H₂ gas (or nitrogen followed by H₂) to create an inert atmosphere.

  • Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 4-24 hours.

  • Monitor the reaction by LC-MS. If the reaction is sluggish, gentle heating (40 °C) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required, especially if the amine product coordinates strongly to the palladium.[26][28]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the benzyl-deprotected product, which can often be used directly in the next step without further purification.

Self-Validation Checkpoint: Analyze the crude product by LC-MS to confirm the complete removal of the benzyl group (mass decrease of ~90 Da) and the absence of starting material.

Protocol 4 & 5: Final Coupling and Purification

The final E3 ligase ligand (or POI ligand, depending on the initial strategy) is coupled to the newly revealed amine using the same amide coupling conditions described in Protocol 2 . Following the reaction and workup, the final crude PROTAC must be purified.

Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-HPLC) is the standard method for purifying PROTACs to a high degree (>95%).

Characterization: The identity, purity, and structure of the final PROTAC must be rigorously confirmed.

  • LC-MS: To confirm the correct molecular weight and assess purity.[29][30]

  • ¹H and ¹³C NMR: To confirm the complete chemical structure and isomeric purity.[29]

Detailed Synthetic Scheme & Troubleshooting

The complete synthetic pathway illustrates the sequential transformations.

Caption: Detailed reaction scheme for PROTAC synthesis.

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Boc Deprotection Insufficient TFA or reaction time. Increase equivalents of TFA (up to 50% v/v) or extend reaction time. Ensure starting material is fully dissolved.
Low Amide Coupling Yield Inactive coupling reagent; steric hindrance; poor nucleophilicity of amine. Use fresh HATU. Switch to a different coupling reagent (e.g., COMU). Increase reaction time or temperature (e.g., to 40-50 °C).
Incomplete Benzyl Deprotection Catalyst poisoning by amine; poor quality catalyst. Use a fresh batch of Pd/C. Increase catalyst loading. Switch to Pearlman's catalyst (Pd(OH)₂/C).[26] Ensure vigorous stirring to maintain catalyst suspension.

| Difficult Purification | Close polarity of starting material and product; side products. | Optimize the flash chromatography gradient. For final purification, use Prep-HPLC with a shallow gradient (e.g., water/acetonitrile with 0.1% TFA). |

Conclusion

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a powerful and enabling building block for the synthesis of advanced PROTACs. Its rigid spirocyclic core provides a desirable conformational constraint for the linker, while its orthogonally protected amines offer chemists precise control over a sequential synthetic strategy. This allows for the modular and efficient construction of diverse PROTAC libraries, accelerating the empirical optimization process that is central to discovering potent and selective protein degraders.[][31] By following validated protocols for deprotection and coupling, researchers can reliably incorporate this scaffold to explore new dimensions in linkerology and advance the field of targeted protein degradation.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available at: [Link]

  • Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. Available at: [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Europe PMC. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate. Available at: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. Available at: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Deprotection of benzyl groups. ResearchGate. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]

  • Synthesis of a PROTAC screening library using orthogonally reactive... ResearchGate. Available at: [Link]

  • LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference. Virscidian. Available at: [Link]

  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. Available at: [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health. Available at: [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. Available at: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. National Institutes of Health. Available at: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. Available at: [Link]

Sources

Experimental protocol for coupling with Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Coupling Strategies: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a progressive shift away from planar, sp²-rich molecules towards more complex, three-dimensional sp³-rich scaffolds. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy. They introduce rigid, well-defined three-dimensional conformations that can effectively probe the complex topologies of biological targets.

The molecule, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate , represents a highly valuable scaffold. It combines the rigidity of the spiro[4.5]decane core with the synthetic versatility of a differentially protected diamine. The tert-butyloxycarbonyl (Boc) group on the N2 nitrogen and the benzyl (Bn) group on the N7 nitrogen allow for selective deprotection and subsequent functionalization at either position.

This application note serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides field-proven, step-by-step protocols for the essential deprotection of this scaffold and its subsequent elaboration through two of the most powerful C-N bond-forming reactions in modern synthesis: the Buchwald-Hartwig amination and advanced amide bond formation. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these critical transformations.

Part 1: Prerequisite for Coupling: Selective N-Debenzylation via Catalytic Hydrogenolysis

Before the spirocyclic diamine can be coupled with a new partner, one of its protecting groups must be removed to unmask a reactive secondary amine. For the N7 position, the benzyl group is readily cleaved under mild catalytic hydrogenolysis conditions. This method is exceptionally clean, often proceeding with high yield and producing volatile toluene as the only significant byproduct. The N-Boc group at the N2 position remains stable under these conditions, ensuring complete chemoselectivity.

The product of this reaction, tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate , is the key intermediate for the subsequent coupling protocols.

Experimental Protocol: N-Debenzylation

Objective: To selectively cleave the N-benzyl bond to yield the free secondary amine.

Reagent/MaterialMolecular WeightMolarity (M)Amount (mmol)EquivalentsMass/Volume
tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate344.48 g/mol -1.01.0344.5 mg
Palladium on Carbon (10 wt. %)---0.1 (catalytic)~35 mg
Methanol (MeOH), Anhydrous32.04 g/mol ---10 mL
Hydrogen (H₂) gas2.02 g/mol --Excess1 atm (balloon)

Step-by-Step Methodology:

  • Vessel Preparation: Add tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (344.5 mg, 1.0 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the starting material in 10 mL of anhydrous methanol.

  • Inerting: Carefully purge the flask with nitrogen or argon gas.

  • Catalyst Addition: Under a positive pressure of the inert gas, add 10% Palladium on Carbon (~35 mg). Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Allow the reaction to stir vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 5 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate as a solid or oil, which is often pure enough for the next step without further purification.

G cluster_workflow Deprotection Workflow start Start: N-Boc, N-Bn Protected Spiroamine dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C Catalyst (under N2) dissolve->add_catalyst hydrogenate Hydrogenate (H2 Balloon) Stir at RT add_catalyst->hydrogenate monitor Monitor by LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Complete concentrate Concentrate in vacuo filter->concentrate product Product: N-Boc, N-H Spiroamine concentrate->product G cluster_workflow Buchwald-Hartwig Coupling Workflow start Prepare Schlenk Tube (Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu) inert Evacuate & Backfill with Argon (3x) start->inert add_amine Add Deprotected Spiroamine (under Argon) inert->add_amine add_solvent Add Anhydrous Toluene add_amine->add_solvent heat Heat to 100 °C Monitor Reaction add_solvent->heat workup Cool, Dilute, Filter heat->workup purify Extract, Dry, Purify (Column Chromatography) workup->purify product Product: N-Aryl Spiroamine purify->product G cluster_std Standard Amide Coupling (EDC/HOBt) cluster_adv Advanced Amide Coupling (HATU) a1 Activate Acid Add EDC + HOBt to R-COOH in DCM a2 Add Amine Add Spiroamine + DIPEA a1->a2 a3 Purify Aqueous Workup & Chromatography a2->a3 b1 Combine Reagents Mix R-COOH, Spiroamine, & HATU in DMF b2 Initiate Add DIPEA b1->b2 b3 Purify Aqueous Workup & Chromatography b2->b3

Sources

Synthesis of drug candidates using Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Drug Candidates Using Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics, medicinal chemistry has witnessed a significant shift from planar, aromatic structures towards more three-dimensional molecular architectures.[1] This "escape from flatland" is driven by the understanding that molecules with higher sp3 character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing superior spatial arrangement for interacting with complex biological targets.[2][3] Spirocyclic scaffolds, which feature two rings sharing a single atom, are quintessential examples of such three-dimensional frameworks and are increasingly found in approved drugs and clinical candidates.[4][5]

The 2,7-diazaspiro[4.5]decane core is a particularly valuable scaffold, offering a rigid yet conformationally defined structure with two distinct nitrogen atoms that can be functionalized to explore chemical space in multiple vectors. Derivatives of this core have shown promise in a range of therapeutic areas, including as potent inhibitors of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) for inflammatory diseases[6] and as antifungal agents targeting chitin synthase.[7]

This guide focuses on Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate , a strategically designed building block for drug discovery programs. Its utility stems from the presence of two orthogonally protected nitrogen atoms: the N2 position is shielded by a tert-butyloxycarbonyl (Boc) group, while the N7 position is protected by a benzyl (Bn) group. This orthogonal protection scheme allows for the selective deprotection and sequential functionalization of each nitrogen, enabling the systematic and controlled synthesis of diverse compound libraries.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
CAS Number 1245649-93-7[]
Molecular Formula C₂₀H₃₀N₂O₂[]
Molecular Weight 346.47 g/mol []
IUPAC Name tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate[]
Appearance Typically a solid-
Solubility Soluble in common organic solvents like DCM, THF, Ethyl Acetate-

Safety and Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust and direct contact with skin and eyes.[9] Store in a tightly sealed container in a cool, dry place.

Core Synthetic Strategy: Orthogonal Deprotection

The power of this building block lies in the ability to selectively remove either the Boc or the Bn group, unmasking a reactive secondary amine for further elaboration. The choice of which group to remove first dictates the subsequent synthetic pathway.

cluster_0 Starting Material cluster_1 Deprotection Pathways start Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate boc_deprotected 7-Benzyl-2,7-diazaspiro[4.5]decane (N2 is free) start->boc_deprotected  Acidic Conditions  (e.g., TFA, HCl) bn_deprotected Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (N7 is free) start->bn_deprotected  Catalytic Hydrogenolysis  (e.g., H₂, Pd/C)

Caption: Orthogonal deprotection pathways for the title compound.

Protocol 1: Selective N-Boc Deprotection

The Boc group is labile under acidic conditions, proceeding through the formation of a tert-butyl cation.[10] This method selectively liberates the N2 amine while leaving the benzyl group intact.

Causality: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily protonate the carbamate oxygen, weakening the C-O bond and leading to the release of isobutylene and carbon dioxide.[11] The choice of acid and solvent can be tuned to accommodate other acid-sensitive functional groups in the molecule.

Experimental Protocol:

  • Dissolution: Dissolve Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add the acid reagent (e.g., 4M HCl in dioxane or neat TFA, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[12]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: Dissolve the residue in a minimal amount of DCM and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine salt or free base can be used directly or purified further by column chromatography if necessary.

Expert Insight: The formation of the tert-butyl cation can lead to side reactions if nucleophiles are present.[10] If your substrate contains electron-rich aromatic rings or other sensitive groups, consider adding a scavenger like triethylsilane or anisole to the reaction mixture.

Protocol 2: Selective N-Benzyl Deprotection

The benzyl group is efficiently cleaved by catalytic hydrogenolysis, a mild method that leaves the acid-sensitive Boc group untouched.[11]

Causality: A palladium catalyst (typically on a carbon support, Pd/C) facilitates the transfer of hydrogen (H₂) to the benzylic C-N bond. This cleaves the bond, releasing toluene and the free secondary amine at the N7 position.

Experimental Protocol:

  • Setup: To a solution of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas (H₂). Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale; a Parr shaker is ideal for larger scales) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step.

Elaboration of the Spirocyclic Scaffold

Once a nitrogen atom is deprotected, it serves as a handle for introducing molecular diversity. The following protocols are fundamental transformations in medicinal chemistry.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C(aryl)-N bond, allowing for the introduction of various aromatic and heteroaromatic moieties.

Experimental Protocol:

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the deprotected spiro-amine (1.0 eq), the aryl halide (or triflate) (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 4: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13][14]

Experimental Protocol:

  • Imine Formation: Dissolve the deprotected spiro-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol (MeOH). If desired, a mild acid catalyst like acetic acid (AcOH) can be added (0.1 eq). Stir at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Expert Insight: STAB is often preferred as it is less toxic and tolerant of mildly acidic conditions, which can accelerate imine formation.[15]

  • Reaction: Stir the reaction at room temperature until completion as monitored by LC-MS (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Purification: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Illustrative Workflow: Synthesis of a Hypothetical Drug Candidate

This workflow demonstrates the sequential application of the protocols to build a complex molecule, showcasing the strategic utility of the orthogonally protected starting material.

A Start: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate B Intermediate 1 (N2 is free) A->B  Protocol 1:  TFA, DCM C Intermediate 2 (N2 is arylated) B->C  Protocol 3:  Aryl-Br, Pd₂(dba)₃,  Xantphos, Cs₂CO₃ D Intermediate 3 (N7 is free) C->D  Protocol 2:  H₂, Pd/C, MeOH E Final Product: Hypothetical Drug Candidate D->E  Protocol 4:  Aldehyde (R-CHO),  STAB, DCE

Sources

Application Notes: Leveraging Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate for Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, the pursuit of kinase inhibitors with high potency and selectivity is paramount. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The challenge in developing effective kinase inhibitors lies in achieving selectivity to avoid off-target effects while maintaining desirable physicochemical properties for favorable pharmacokinetics.[2]

Shifting from traditionally flat, aromatic molecules to more three-dimensional structures has emerged as a successful strategy to navigate the complexities of the kinome.[3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry.[3] This rigidity can pre-organize the molecule into a conformation favorable for binding to the target kinase, thereby enhancing potency and selectivity.[2] Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved solubility, metabolic stability, and reduced lipophilicity compared to their planar counterparts.[2]

Among the diverse array of spirocyclic systems, the 2,7-diazaspiro[4.5]decane core has garnered significant interest as a privileged scaffold in medicinal chemistry. Its unique architecture provides two distinct nitrogen atoms that can be functionalized to explore different regions of a kinase's binding pocket. This application note provides a detailed guide on the utilization of a key building block, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate , in the synthesis of potent and selective kinase inhibitors.

The Versatile Building Block: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a strategically protected diamine that serves as an excellent starting material for the elaboration of the diazaspiro[4.5]decane core. The tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups offer orthogonal deprotection strategies, allowing for the sequential functionalization of the two nitrogen atoms. This controlled, stepwise approach is crucial for the construction of complex kinase inhibitors with precisely positioned pharmacophoric elements.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Synthesis

The general synthetic workflow for utilizing Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate in kinase inhibitor synthesis involves a two-stage deprotection followed by coupling with a suitable kinase-targeting moiety.

G cluster_0 Deprotection Cascade cluster_1 Coupling to Kinase-Targeting Moiety A Starting Material: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate B Step 1: N-Debenzylation (Catalytic Transfer Hydrogenation) A->B C Intermediate 1: Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D E Intermediate 2: 2,7-Diazaspiro[4.5]decane (Diamine Core) D->E G Step 3: Coupling Reaction (e.g., Buchwald-Hartwig Amination) E->G F Kinase-Targeting Moiety (e.g., Substituted Pyrimidine) F->G H Final Kinase Inhibitor G->H

Figure 1: General synthetic workflow from the protected diazaspiro[4.5]decane to the final kinase inhibitor.

Detailed Protocols

Part 1: Preparation of the 2,7-Diazaspiro[4.5]decane Core

The initial steps focus on the sequential removal of the benzyl and Boc protecting groups to liberate the reactive diamine core.

Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group, a crucial step to unmask the first secondary amine for subsequent reactions. Catalytic transfer hydrogenation is a mild and efficient method, avoiding the need for high-pressure hydrogen gas.[4][5]

  • Materials:

    • Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium formate

    • Methanol (anhydrous)

    • Nitrogen or Argon source

    • Round-bottom flask with reflux condenser

    • Stir plate and magnetic stir bar

    • TLC plates (silica gel) and appropriate developing solvent system

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • To a stirred suspension of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under an inert atmosphere (Nitrogen or Argon).

    • Heat the resulting reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection under Acidic Conditions

This protocol outlines the removal of the N-Boc group to expose the second amine, yielding the free 2,7-diazaspiro[4.5]decane diamine. Acidic conditions are standard for Boc deprotection.[6][7]

  • Materials:

    • Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (from Protocol 1)

    • 4 M HCl in 1,4-Dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Stir plate and magnetic stir bar

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.

    • Add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free diamine, 2,7-Diazaspiro[4.5]decane.

Part 2: Coupling to a Kinase-Targeting Moiety

With the fully deprotected 2,7-diazaspiro[4.5]decane in hand, the next step is to couple it with a heterocyclic system known to interact with the hinge region of a kinase. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1][8]

Protocol 3: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of the 2,7-diazaspiro[4.5]decane with a chloro- or bromo-substituted heterocycle, a common motif in kinase inhibitors targeting enzymes like JAKs or RIPK1.[3][9]

  • Materials:

    • 2,7-Diazaspiro[4.5]decane (from Protocol 2)

    • Substituted chloro- or bromo-heterocycle (e.g., 2,4-dichloropyrimidine derivative)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Nitrogen or Argon source

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • To a Schlenk tube, add the chloro- or bromo-heterocycle (1.0 eq), 2,7-diazaspiro[4.5]decane (1.1 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite and wash the filter cake with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Application Example: Synthesis of a Putative JAK/TYK2 Inhibitor

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent dual inhibitors of TYK2 and JAK1 kinases.[9] By analogy, the 2,7-diazaspiro[4.5]decane core can be envisioned as a key component of novel inhibitors targeting this family of kinases.

G A 2,7-Diazaspiro[4.5]decane C Buchwald-Hartwig Amination A->C B 2-chloro-4-aminopyrimidine derivative B->C D Putative JAK/TYK2 Inhibitor C->D

Figure 2: Conceptual synthesis of a putative JAK/TYK2 inhibitor.

Structure-Activity Relationship (SAR) Insights

The diazaspiro[4.5]decane scaffold allows for systematic exploration of the structure-activity relationship. The two nitrogen atoms can be functionalized with different substituents to probe interactions with various sub-pockets of the kinase active site. For instance, in the development of RIPK1 inhibitors based on a related scaffold, modifications on the spirocyclic core led to significant improvements in potency.[3]

Table 1: Representative Kinase Inhibitory Activity of Compounds with a Diazaspiro[4.5]decane-like Core

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 41 RIPK192[3]
Compound 48 TYK26[9]
Compound 48 JAK137[9]

This table presents data for compounds with a 2,8-diazaspiro[4.5]decan-1-one core, which is structurally analogous to the 2,7-diazaspiro[4.5]decane scaffold discussed in this note.

Conclusion

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its orthogonally protected nitrogen atoms allow for a controlled and stepwise synthetic strategy, enabling the generation of complex molecules with well-defined three-dimensional structures. The protocols outlined in this application note provide a robust framework for researchers to harness the potential of this spirocyclic scaffold in the discovery and development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available from: [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]

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  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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Application Notes & Protocols: Incorporating Diazaspiro[4.5]decane Linkers into Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigidity in Small Molecule Design

In the intricate landscape of drug discovery, the linker is often more than a simple tether; it is a critical determinant of a molecule's overall efficacy. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been foundational in early designs of modalities like Proteolysis Targeting Chimeras (PROTACs), the field is increasingly recognizing the profound benefits of conformational rigidity.[1][] Diazaspiro[4.5]decane scaffolds have emerged as privileged heterocyclic motifs, offering a rigid, three-dimensional architecture that can significantly enhance the pharmacological profile of small molecules.[3]

This guide provides an in-depth exploration of the rationale, synthesis, and application of diazaspiro[4.5]decane linkers for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data-driven insights into how these linkers can be leveraged to create next-generation therapeutics. The inherent rigidity of the spirocyclic system helps to pre-organize the molecule, potentially reducing the entropic penalty upon binding to a target and leading to improved potency and selectivity.[4][]

The Rationale for Rigidity: Why Choose a Diazaspiro[4.5]decane Linker?

The decision to incorporate a rigid linker is a strategic one, aimed at overcoming the limitations of flexible tethers.

Key Advantages:

  • Improved Potency and Selectivity: The constrained conformation of a diazaspiro[4.5]decane linker can orient the connected moieties in a more defined spatial arrangement, leading to more favorable and selective interactions with biological targets.[3][4] This pre-organization can result in a lower entropic cost of binding, thereby enhancing potency.[1]

  • Enhanced Physicochemical Properties: Compared to traditional flexible linkers which can be associated with poor solubility and high metabolic turnover, rigid spirocyclic structures can improve crucial drug-like properties.[6] This includes modulating lipophilicity and aqueous solubility to achieve a better balance for cell permeability and bioavailability.[7]

  • Reduced Hydrophobic Collapse: In the context of PROTACs, flexible linkers can lead to intramolecular hydrophobic collapse, masking the binding epitopes and rendering the molecule inactive. The rigid nature of diazaspiro[4.5]decane linkers minimizes this risk, ensuring the warhead and E3 ligase ligand remain accessible for target engagement.

  • Novel Intellectual Property: The unique structural nature of these linkers provides opportunities for generating novel intellectual property in a competitive landscape.

Comparative Physicochemical Properties

The incorporation of a diazaspiro[4.5]decane linker can significantly alter the physicochemical profile of a molecule. The following table provides a representative comparison of a hypothetical PROTAC with a flexible PEG linker versus one with a rigid diazaspiro[4.5]decane linker, based on general trends observed in the field.

PropertyPROTAC with Flexible PEG Linker (Hypothetical)PROTAC with Diazaspiro[4.5]decane Linker (Hypothetical)Rationale for Change
Molecular Weight ( g/mol ) ~950~920Diazaspiro[4.5]decane can be more compact than a long PEG chain of similar length.
cLogP 3.84.5The hydrocarbon-rich spirocyclic core generally increases lipophilicity compared to the more polar PEG chain.[8]
Aqueous Solubility Moderate to LowLowThe increase in lipophilicity often leads to a decrease in aqueous solubility, a factor to be managed in formulation.[7]
Cell Permeability VariablePotentially ImprovedThe rigid structure can facilitate passive diffusion by presenting a more consistent, less polar surface area to the cell membrane.[6]
Conformational Flexibility HighLowThe spirocyclic nature inherently restricts bond rotation, leading to a more defined three-dimensional shape.[4][]

Synthetic Strategies and Protocols

The successful incorporation of a diazaspiro[4.5]decane linker hinges on robust and versatile synthetic chemistry. A common and effective strategy involves the synthesis of a mono-protected diazaspiro[4.5]decane building block, which can then be sequentially functionalized.

Protocol 1: Synthesis of a Versatile Linker Building Block: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

This protocol details a reliable method for the mono-Boc protection of 2,8-diazaspiro[4.5]decane, creating a key intermediate for linker elaboration. The strategy relies on the in situ generation of one equivalent of a hydrochloride salt to differentiate the two secondary amines, allowing for selective protection of the free base.[9][10]

Diagram of Synthetic Workflow

Diamine 2,8-Diazaspiro[4.5]decane HCl_salt Mono-hydrochloride salt Diamine->HCl_salt 1. Me3SiCl or SOCl2 in MeOH (0°C to RT) MonoBoc tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate HCl_salt->MonoBoc 2. Boc2O in MeOH (RT)

Caption: Workflow for mono-Boc protection of 2,8-diazaspiro[4.5]decane.

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me3SiCl) or Thionyl chloride (SOCl2)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Salt Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol at 0°C. To this solution, add dropwise one equivalent of trimethylsilyl chloride (Me3SiCl).[9] Allow the mixture to warm to room temperature and stir for 30 minutes. This in situ generation of HCl protonates one of the amine groups, leaving the other as a free base.

  • Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0 eq) in methanol. Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting diamine is consumed.[10]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any potential di-Boc protected by-product. Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate can be purified by column chromatography on silica gel if necessary, though this procedure often yields a product of high purity.[11]

Protocol 2: Boc Deprotection to Reveal the Reactive Amine

The removal of the Boc group is a critical step to unmask the secondary amine for subsequent coupling reactions. Acidic conditions are typically employed for this transformation.

Diagram of Deprotection Workflow

MonoBoc tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Deprotected 2,8-Diazaspiro[4.5]decane (as HCl salt) MonoBoc->Deprotected TFA in DCM or 4M HCl in Dioxane (0°C to RT) FreeAmine Free Amine Deprotected->FreeAmine Basification (e.g., NaHCO3)

Caption: General workflow for Boc deprotection.

Materials:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the Boc-protected diazaspiro[4.5]decane (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • Acid Treatment: Slowly add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation (as free amine): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and carefully neutralize by the slow addition of a saturated NaHCO3 solution until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected free amine.

Application in PROTAC Synthesis: A Step-by-Step Guide

The mono-protected diazaspiro[4.5]decane is an excellent building block for constructing PROTACs. The free secondary amine can be acylated or alkylated to attach a linker extension, which is then coupled to the warhead or E3 ligase ligand.

Protocol 3: Exemplar Synthesis of a PROTAC Incorporating a Diazaspiro[4.5]decane Linker

This protocol outlines the final steps in synthesizing a PROTAC, where a functionalized diazaspiro[4.5]decane linker is coupled to a warhead and an E3 ligase ligand. This example assumes the warhead has a carboxylic acid for amide bond formation.

Diagram of PROTAC Synthesis Workflow

cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling Linker Mono-Boc-Diazaspiro[4.5]decane Conjugate1 Boc-Linker-E3 Ligand Linker->Conjugate1 E3_ligand E3 Ligase Ligand with reactive group (e.g., alkyl halide) E3_ligand->Conjugate1 Deprotected_conjugate H2N-Linker-E3 Ligand Conjugate1->Deprotected_conjugate TFA/DCM Final_PROTAC Warhead-Linker-E3 Ligand Deprotected_conjugate->Final_PROTAC Warhead Warhead-COOH Warhead->Final_PROTAC HATU, DIPEA, DMF

Caption: Stepwise synthesis of a PROTAC using a diazaspiro[4.5]decane linker.

Materials:

  • Boc-deprotected amine-linker-E3 ligase conjugate (from previous steps)

  • Warhead with a carboxylic acid moiety

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC for purification

Procedure:

  • Activation of Warhead: In a vial, dissolve the warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: To the activated warhead solution, add a solution of the deprotected amine-linker-E3 ligase conjugate (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Upon completion, purify the crude reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR spectroscopy.

Case Study: EZH2 PROTAC with a 2,8-Diazaspiro[4.5]decane Linker

A recent study highlighted the successful development of a potent and bioavailable EZH2-targeting PROTAC, compound 5g , which incorporates a 2,8-diazaspiro[4.5]decane linker. This work underscores the practical utility of rigid spirocyclic linkers in creating effective protein degraders. The PROTAC demonstrated effective degradation of the EZH2 protein and subunits of the PRC2 complex in various cancer cell lines. Furthermore, compound 5g exhibited an oral bioavailability of 8.91%, indicating that the rigid linker contributed to favorable pharmacokinetic properties. This case study serves as a compelling example of how the principles outlined in this guide can be translated into the development of promising therapeutic candidates.

Conclusion

The incorporation of diazaspiro[4.5]decane linkers represents a sophisticated strategy for optimizing the properties of small molecules. Their inherent rigidity offers a powerful tool to control molecular conformation, enhance target engagement, and improve physicochemical properties. By understanding the rationale behind their use and mastering the synthetic protocols for their incorporation, researchers can unlock new potential in their drug discovery programs, moving beyond the limitations of traditional flexible linkers to design more potent, selective, and effective therapeutics.

References

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Reaction conditions for N-alkylation of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for

N-Alkylation of tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the N-alkylation of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, frequently serving as a core component in the design of novel therapeutics.[1][2] The selective functionalization of this scaffold is paramount for generating compound libraries for drug discovery. This document details two primary, field-proven protocols for the selective alkylation of the secondary amine at the N-7 position: classical direct alkylation via nucleophilic substitution and modern reductive amination. We will explore the mechanistic underpinnings, explain the rationale behind reagent and condition selection, and provide detailed, step-by-step experimental protocols suitable for implementation in a research and development setting.

Introduction: The Strategic Importance of the Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane framework represents a three-dimensional bioisostere of piperidine and piperazine rings, offering a unique conformational rigidity and vectoral projection of substituents into three-dimensional space. This structural feature is highly desirable in drug design for optimizing ligand-receptor interactions. The presence of two distinct nitrogen atoms allows for differential functionalization, creating a versatile platform for library synthesis.

The starting material, tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, leverages a tert-butoxycarbonyl (Boc) protecting group on the N-2 nitrogen.[3] This strategic protection renders the N-2 position unreactive under typical alkylating conditions, thereby enabling the selective functionalization of the more nucleophilic secondary amine at the N-7 position. This guide focuses on the subsequent N-alkylation of this N-7 position, a critical transformation for elaborating the core scaffold.

Core Mechanistic Strategies for N-Alkylation

Two principal pathways are predominantly employed for the N-alkylation of secondary amines: direct alkylation with electrophiles and reductive amination with carbonyl compounds. The choice between these methods depends on the desired substituent, the availability of starting materials, and functional group tolerance.

Strategy A: Direct Alkylation via SN2 Reaction

This classical approach involves the reaction of the secondary amine, acting as a nucleophile, with an alkyl halide (or sulfonate) electrophile.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is required to neutralize the hydrohalic acid byproduct, thereby preventing the formation of an unreactive ammonium salt and driving the reaction to completion.

  • Key Reagents & Rationale:

    • Alkylating Agent (R-X) : The reactivity order is R-I > R-Br > R-OTs > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

    • Base : A non-nucleophilic base is crucial to avoid competing with the amine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also widely used.[5]

    • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are optimal as they solvate the cation of the base while leaving the amine nucleophile relatively unencumbered, accelerating the SN2 reaction.[6]

Strategy B: Reductive Amination

Reductive amination is a powerful and often cleaner alternative to direct alkylation. This one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the target alkylated amine.[7]

  • Key Reagents & Rationale:

    • Carbonyl Compound : A wide variety of aldehydes and ketones can be used, introducing immense structural diversity.

    • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Its mild nature and steric bulk allow it to selectively reduce the iminium ion much faster than the starting carbonyl compound. This selectivity prevents the side-reaction of aldehyde/ketone reduction to the corresponding alcohol. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.

    • Solvent : Anhydrous, non-protic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents for reactions employing NaBH(OAc)₃.[8]

Comparative Workflow Visualization

The following diagram illustrates the two primary synthetic pathways for the N-alkylation of the spirodiamine core.

G cluster_start Starting Material cluster_path1 Strategy A: Direct Alkylation (SN2) cluster_path2 Strategy B: Reductive Amination cluster_end Final Product SM tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate process1 SN2 Reaction (Room Temp to 80°C) SM->process1 process2 Iminium Formation & In Situ Reduction SM->process2 reagents1 Reagents: - Alkyl Halide (R-X) - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., DMF, MeCN) reagents1->process1 FP tert-Butyl 7-Alkyl-2,7-diazaspiro[4.5]decane-2-carboxylate process1->FP Workup & Purification reagents2 Reagents: - Aldehyde/Ketone (R-CO-R') - Reducing Agent (NaBH(OAc)₃) - Solvent (e.g., DCM, DCE) reagents2->process2 process2->FP Workup & Purification

Sources

Application Notes & Protocols: Strategic Functionalization of the 7-Benzyl-2,7-diazaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane framework represents a valuable three-dimensional (3D) scaffold in medicinal chemistry. Its rigid, spirocyclic architecture provides a unique topographical presentation of substituents, departing from the planar structures that often dominate screening libraries. This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The 7-benzyl protected core is a key intermediate, offering a stable yet versatile platform for systematic chemical exploration. The secondary amine at the N-2 position serves as a primary point for diversification, while the benzyl group at N-7 can be strategically removed to enable subsequent functionalization, creating an orthogonal handle for building molecular complexity.

This guide provides a detailed technical overview and actionable protocols for the synthesis and downstream functionalization of the 7-benzyl-2,7-diazaspiro[4.5]decane core, empowering researchers to leverage this privileged scaffold in drug discovery programs.

I. Synthesis of the Core Scaffold: 7-Benzyl-2,7-diazaspiro[4.5]decane

The construction of the diazaspiro[4.5]decane core is a critical first step. While multiple routes to diazaspirocycles exist[1], a robust and scalable approach involves a multi-step sequence starting from commercially available N-benzyl-4-piperidone. This method relies on the formation of an enamine, followed by a Michael addition and subsequent reductive cyclization.

Causality in Synthetic Design:

The choice of N-benzyl-4-piperidone as the starting material is strategic. The benzyl group serves as a robust protecting group for the N-7 nitrogen, stable to the conditions of the initial reaction steps. The piperidone carbonyl is essential for the key cyclization step. The overall strategy is designed to build the pyrrolidine ring onto the existing piperidine framework.

Experimental Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane

This protocol is adapted from established methods for spirocycle synthesis[2].

Step 1: Reductive Amination with Aminoacetaldehyde Diethyl Acetal

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH) (0.2 M), add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that tolerates a wide range of functional groups and does not require strict pH control[3].

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield the N-(2,2-diethoxyethyl)-7-benzyl-4-aminopiperidine intermediate.

Step 2: Acid-Catalyzed Cyclization and Deprotection

  • Dissolve the purified intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and 6 M aqueous hydrochloric acid (HCl) (1:1 v/v).

  • Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours. The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde, which then undergoes spontaneous intramolecular cyclization via iminium ion formation, followed by reduction in situ or in a subsequent step.

  • Cool the reaction to room temperature and neutralize carefully with a strong base, such as 2 M sodium hydroxide (NaOH), until pH > 12.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 7-benzyl-2,7-diazaspiro[4.5]decane.

  • Purification is typically achieved by flash chromatography (Silica gel, eluting with a gradient of DCM/MeOH, often with 1% triethylamine to prevent streaking) or by crystallization of the hydrochloride salt.

Diagram: Synthetic Workflow

G cluster_0 Core Synthesis A N-Benzyl-4-piperidone C Reductive Amination (NaBH(OAc)3, DCE) A->C B Aminoacetaldehyde Diethyl Acetal B->C D N-(2,2-diethoxyethyl)-7-benzyl- 4-aminopiperidine C->D Intermediate E Acid-Catalyzed Cyclization (HCl, THF) D->E F 7-Benzyl-2,7-diazaspiro[4.5]decane E->F Final Product

Caption: Synthetic route to the core scaffold.

II. Downstream Functionalization at the N-2 Position

With the core scaffold in hand, the secondary amine at the N-2 position is readily available for a variety of chemical transformations. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

A. N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation to introduce amide groups, which can act as hydrogen bond donors and acceptors, significantly influencing pharmacological properties.

Causality in Protocol Design: The reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Anhydrous conditions are preferred to avoid hydrolysis of the acylating agent.

Representative Protocol: N-Acylation with Acyl Chlorides

  • Dissolve 7-benzyl-2,7-diazaspiro[4.5]decane (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add a hindered base such as DIPEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography.

Reagent/ParameterCondition/AmountRationale
Solvent Anhydrous DCM or THFAprotic solvent to prevent side reactions with the acyl chloride.
Base DIPEA or Triethylamine (1.5-2.0 eq)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Acylating Agent Acyl Chloride or Anhydride (1.1-1.2 eq)Efficiently introduces the acyl group. A slight excess drives the reaction.
B. N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation[3][4][5]. This one-pot procedure involves the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild hydride reagent.

Causality in Protocol Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is selective for the reduction of the protonated imine/iminium ion over the starting aldehyde or ketone, and it is effective under mildly acidic conditions which favor iminium formation[3]. Acetic acid is often used as a catalyst to facilitate the formation of the iminium intermediate.

Representative Protocol: Reductive Amination with Aldehydes/Ketones

  • To a solution of 7-benzyl-2,7-diazaspiro[4.5]decane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE (0.1 M), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Diagram: N-2 Functionalization Pathways

G cluster_1 N-2 Diversification Core 7-Benzyl-2,7-diazaspiro[4.5]decane Acylation N-Acylation (R-COCl, Base) Core->Acylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Core->ReductiveAmination Arylation N-Arylation (Ar-X, Pd-catalyst) Core->Arylation ProductA N-Acyl Derivative Acylation->ProductA ProductB N-Alkyl Derivative ReductiveAmination->ProductB ProductC N-Aryl Derivative Arylation->ProductC

Caption: Key functionalization reactions at the N-2 position.

C. N-Arylation: Buchwald-Hartwig Amination

The formation of a C(sp²)-N bond to introduce aryl or heteroaryl moieties is a powerful strategy in drug design. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance[6][7][8].

Causality in Protocol Design: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base[9].

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition[9].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Representative Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the aryl halide (Ar-X, 1.0 eq), Pd₂(dba)₃ (0.02 eq), the appropriate phosphine ligand (e.g., RuPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add a solution of 7-benzyl-2,7-diazaspiro[4.5]decane (1.2 eq) in anhydrous toluene or dioxane (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

ComponentExampleRole in Catalytic Cycle
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosStabilizes Pd(0), facilitates oxidative addition and reductive elimination.
Base NaOtBu, LHMDS, K₃PO₄Deprotonates the amine to generate the active nucleophile.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to support the catalytic cycle.

III. Functionalization at the N-7 Position: Orthogonal Strategy

A key advantage of the 7-benzyl intermediate is the ability to deprotect the N-7 position, allowing for a second wave of diversification. This orthogonal strategy is crucial for creating libraries with maximal structural diversity from a single core.

N-Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for removing N-benzyl groups. It avoids the need for high-pressure hydrogen gas and specialized equipment, making it highly accessible[10][11][12].

Causality in Protocol Design: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst (typically Pd on carbon)[10][11]. The catalyst facilitates the transfer of hydrogen from the donor to the substrate, cleaving the C-N bond of the benzyl group via hydrogenolysis. Methanol is a common solvent as it effectively dissolves the ammonium formate and the substrate.

Representative Protocol: N-7 Debenzylation

  • To a solution of the N-2 functionalized 7-benzyl-2,7-diazaspiro[4.5]decane derivative (1.0 eq) in methanol (0.1 M), add ammonium formate (5.0 eq).

  • Carefully add 10% Palladium on carbon (10-20% w/w) under a nitrogen atmosphere.

  • Heat the suspension to reflux (approx. 65 °C) for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ to remove excess ammonium formate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the debenzylated product, which can be used directly or purified further if necessary.

Diagram: Orthogonal Functionalization Strategy

G cluster_2 Orthogonal Strategy Start 7-Benzyl-2,7-diazaspiro[4.5]decane Step1 1. N-2 Functionalization (e.g., Acylation, Alkylation) Start->Step1 Intermediate N-2 Substituted, N-7 Benzyl Intermediate Step1->Intermediate Step2 2. N-7 Debenzylation (Pd/C, NH4HCO2) Intermediate->Step2 Intermediate2 N-2 Substituted, N-7 Free Amine Step2->Intermediate2 Step3 3. N-7 Functionalization Intermediate2->Step3 Final Di-substituted Product Step3->Final

Caption: Sequential functionalization of N-2 and N-7 positions.

IV. Conclusion

The 7-benzyl-2,7-diazaspiro[4.5]decane core is a synthetically tractable and highly versatile scaffold for drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent elaboration at both nitrogen centers. By employing a strategic combination of N-acylation, reductive amination, and modern cross-coupling reactions, followed by orthogonal deprotection and further functionalization, researchers can efficiently generate diverse libraries of novel spirocyclic compounds. This systematic approach enables a thorough exploration of the chemical space around this valuable 3D core, significantly enhancing the potential for identifying next-generation therapeutic agents.

V. References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available from: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available from: [Link]

  • Makarov, I. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ramachandran, P. V., et al. (2021). Trimethyl borate promotes a solvent-free reductive amination of aldehydes and ketones with aliphatic and aromatic amines in very good yields in the presence of ammonia borane as reductant. The Journal of Organic Chemistry, 86(5), 4274-4280. Available from: [Link]

  • An, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10116-10128. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wittekind, R. R., & Weissman, C. (1972). Synthesis of the 1,8-diazaspiro[4.5] decane system. Journal of Heterocyclic Chemistry, 9(1), 111-113. Available from: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • Reddy, M. S., et al. (2007). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. Advanced Synthesis & Catalysis, 349(14-15), 2343-2346. Available from: [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a course website (note: direct link may be unstable, search for "Myers Chem 115 Reductive Amination").

  • ResearchGate. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Saikia, L., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 83(15), 8488-8495. Available from: [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines. Retrieved from

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from

  • Wittekind, R. R., & Weissman, C. (1972). Synthesis of the 1,8-diazaspiro[4.5] decane system. Journal of Heterocyclic Chemistry, 9(1), 111-113. Available from: [Link]

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Application Notes and Protocols: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate as a Piperazine Isostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring stands as a ubiquitous scaffold, present in over a hundred FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable basic nitrogen atoms.[2] However, the flexibility of the piperazine ring can lead to undesirable off-target interactions and metabolic liabilities.[2] This has spurred the exploration of bioisosteres—structurally distinct moieties that retain the key pharmacophoric features of piperazine while offering improved pharmacological profiles.

Among the most promising of these are spirocyclic diamines, particularly the 2,7-diazaspiro[4.5]decane framework. This application note provides a detailed guide to the use of a key derivative, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate , as a rigid, three-dimensional piperazine isostere. We will delve into its synthetic rationale, provide detailed experimental protocols for its incorporation into lead compounds, and present a comparative analysis of its properties versus traditional piperazine analogs.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

The defining feature of spirocycles is their inherent three-dimensionality, a stark contrast to the relatively planar nature of many traditional aromatic and heterocyclic scaffolds.[3] This rigid, non-planar structure offers several key advantages in drug design:

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents on a spirocyclic core allows for a more precise and predictable interaction with biological targets, potentially leading to enhanced potency and selectivity.[4]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter counterparts.[5]

  • Novel Chemical Space: Spirocycles provide access to novel chemical matter, offering opportunities for the development of intellectual property and the exploration of previously uncharted biological landscapes.

The 2,7-diazaspiro[4.5]decane system, in particular, has emerged as an attractive piperazine isostere due to its ability to mimic the diamine pharmacophore of piperazine while imparting the benefits of a rigid, three-dimensional architecture.

Data Presentation: A Head-to-Head Comparison

To illustrate the advantages of the 2,7-diazaspiro[4.5]decane scaffold, the following table presents a comparative analysis of key physicochemical properties against the traditional piperazine ring.

PropertyPiperazine2,7-Diazaspiro[4.5]decaneRationale for Improvement
Calculated logP LowerGenerally HigherThe increased carbon framework of the spirocycle can lead to higher lipophilicity, which may need to be balanced with other substituents.
pKa (most basic) ~9.8Varies with substitutionThe constrained nature of the spirocycle can influence the basicity of the nitrogen atoms.
Metabolic Stability Prone to N-dealkylationGenerally more stableThe rigid spirocyclic core can sterically hinder access by metabolic enzymes, reducing the likelihood of N-dealkylation.[6]
3D Shape Flexible (chair/boat)RigidThe fixed conformation of the spirocycle reduces the entropic penalty upon binding to a target.

Experimental Protocols: Synthesis and Functionalization

The following protocols provide a comprehensive guide to the synthesis of the title compound and its subsequent functionalization, enabling its use as a piperazine isostere in drug discovery programs.

Protocol 1: Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

This protocol is based on the reductive amination of a suitable N-Boc protected spirocyclic ketone, a common and effective method for the introduction of a benzyl group.[1]

Workflow Diagram:

G cluster_0 Synthesis of the Target Compound N-Boc-2,7-diazaspiro[4.5]decan-7-one N-Boc-2,7-diazaspiro[4.5]decan-7-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) N-Boc-2,7-diazaspiro[4.5]decan-7-one->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Target_Compound Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Reductive_Amination->Target_Compound

Caption: Synthetic workflow for the target compound.

Materials:

  • Tert-butyl 2,7-diazaspiro[4.5]decan-7-one

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[4.5]decan-7-one (1.0 eq) in dichloroethane (DCE), add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Protocol 2: Boc Deprotection

Removal of the Boc protecting group is a critical step to enable further functionalization of the secondary amine.

Workflow Diagram:

G cluster_1 Boc Deprotection Target_Compound Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Acid_Treatment Acid Treatment (e.g., TFA in DCM or HCl in Dioxane) Target_Compound->Acid_Treatment Deprotected_Amine 7-benzyl-2,7-diazaspiro[4.5]decane Acid_Treatment->Deprotected_Amine

Caption: Workflow for Boc deprotection.

Materials:

  • Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 7-benzyl-2,7-diazaspiro[4.5]decane.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the deprotected spirocyclic amine with an aryl halide, a common method for incorporating this scaffold as a piperazine isostere.

Workflow Diagram:

G cluster_2 N-Arylation Deprotected_Amine 7-benzyl-2,7-diazaspiro[4.5]decane Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Deprotected_Amine->Buchwald_Hartwig Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Buchwald_Hartwig Final_Product N-Aryl-7-benzyl-2,7-diazaspiro[4.5]decane Buchwald_Hartwig->Final_Product

Caption: N-Arylation via Buchwald-Hartwig amination.

Materials:

  • 7-benzyl-2,7-diazaspiro[4.5]decane

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 7-benzyl-2,7-diazaspiro[4.5]decane (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

Conclusion: A Valuable Tool for Modern Drug Discovery

The use of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate and its derivatives represents a significant advancement in the design of piperazine isosteres. The rigid, three-dimensional nature of the 2,7-diazaspiro[4.5]decane scaffold offers the potential for enhanced potency, improved selectivity, and more favorable pharmacokinetic properties compared to traditional piperazine-containing compounds. The protocols detailed in this application note provide a robust framework for the synthesis and incorporation of this valuable building block into drug discovery pipelines, empowering researchers to explore novel chemical space and develop the next generation of therapeutics.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. Retrieved from [Link]

  • Comparison of LogP, LogD, and pKa Obtained by Current Method vs Literature Values. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.). Digital Commons @ ACU. Retrieved from [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Publications. Retrieved from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved from [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate. Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). National Institutes of Health. Retrieved from [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Selective Mono-BOC Protection of Diamines. (2007). ResearchGate. Retrieved from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved from [Link]

  • The compounds of this study depicted in the LogP – pKa plot. (n.d.). ResearchGate. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

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Solid-Phase Synthesis of Diazaspiro Compounds: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. Among these, diazaspiro compounds have emerged as a class of significant interest. Their rigid, three-dimensional structures offer a unique conformational pre-organization that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This inherent structural constraint makes them attractive scaffolds for navigating the complexities of protein-protein interactions and designing potent modulators of various physiological pathways. Consequently, diazaspiro motifs are increasingly incorporated into drug candidates targeting a wide array of diseases.

Solid-phase synthesis (SPS) has revolutionized the generation of compound libraries for high-throughput screening, and its application to the synthesis of complex heterocyclic systems like diazaspiro compounds is a powerful strategy. This guide provides a comprehensive overview of the principles and protocols for the solid-phase synthesis of diazaspiro compounds, with a focus on spiro-diketopiperazines as a representative example. We will delve into the rationale behind experimental choices, from resin and linker selection to reaction monitoring and final cleavage, providing researchers with the foundational knowledge to successfully implement these protocols in their laboratories.

Core Principles of Solid-Phase Diazaspiro Synthesis

The solid-phase approach to synthesizing diazaspiro compounds hinges on the stepwise assembly of the target molecule on an insoluble polymeric support. This methodology offers several advantages over traditional solution-phase synthesis, including simplified purification through filtration and washing, and the ability to drive reactions to completion by using an excess of reagents.

A generalized workflow for the solid-phase synthesis of a diazaspiro compound is depicted below. The process begins with the attachment of the first building block to a suitable resin via a linker. The subsequent steps involve the sequential addition of other components and the key cyclization reactions to form the spirocyclic core. Finally, the desired compound is cleaved from the solid support.

Solid-Phase Diazaspiro Synthesis Workflow Resin Resin Selection & Functionalization Attachment Attachment of First Building Block Resin->Attachment Linker Strategy Elongation Chain Elongation & Diversity Introduction Attachment->Elongation Coupling Reactions Cyclization On-Resin Spirocyclization Elongation->Cyclization Key Ring-Forming Reaction Cleavage Cleavage from Solid Support Cyclization->Cleavage Cleavage Cocktail Purification Purification of Final Compound Cleavage->Purification Chromatography

Caption: Generalized workflow for the solid-phase synthesis of diazaspiro compounds.

Key Strategic Considerations in Protocol Design

The success of a solid-phase synthesis campaign relies on the careful selection of several key components and reaction strategies. These choices are interconnected and must be considered holistically to ensure high yield and purity of the final product.

Resin and Linker Selection: The Foundation of the Synthesis

The choice of resin and linker is critical as it dictates the conditions for both the synthesis and the final cleavage of the diazaspiro compound.[3][4][5]

  • Resin: The polymer support must be chemically inert to the reaction conditions and possess good swelling properties in the chosen solvents to ensure reagent accessibility. Polystyrene resins, such as Merrifield or Wang resins, are commonly used. For syntheses involving polar reagents, more hydrophilic supports like TentaGel may be advantageous.[3]

  • Linker: The linker connects the initial building block to the resin and determines the functionality of the final product upon cleavage. For the synthesis of diazaspiro compounds that are intended to be C-terminal amides or acids, Rink Amide or Wang linkers are appropriate choices, respectively.[4] "Safety-catch" linkers offer an additional layer of control, as they are stable to the synthetic conditions but can be activated for cleavage by a specific chemical transformation.[6][7] This can be particularly useful for complex syntheses where orthogonality is crucial.

The rationale for linker selection is rooted in the desired final product and the overall synthetic strategy. For instance, a linker that is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA) is suitable for peptides and many small molecules, but care must be taken if the target diazaspiro compound contains acid-labile functional groups.

The Cornerstone Reaction: On-Resin Spirocyclization

The defining step in the synthesis is the formation of the spirocyclic core on the solid support. A powerful and widely used method for constructing five-membered heterocyclic rings, often found in diazaspiro structures, is the 1,3-dipolar cycloaddition .[8][9][10]

This reaction involves the [3+2] cycloaddition of a 1,3-dipole (e.g., an azomethine ylide) with a dipolarophile (e.g., an alkene or alkyne). The mechanism is concerted and pericyclic, often proceeding with high stereospecificity.[1][11] The frontier molecular orbital (FMO) theory can be used to predict the regioselectivity of the cycloaddition.

In the context of solid-phase synthesis, either the 1,3-dipole or the dipolarophile can be tethered to the resin. This versatility allows for a wide range of diazaspiro scaffolds to be accessed.

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product 1,3-Dipole 1,3-Dipole (e.g., Azomethine Ylide) Spirocycle Five-membered Heterocycle 1,3-Dipole->Spirocycle [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Spirocycle

Caption: Schematic of the 1,3-dipolar cycloaddition reaction.

Detailed Protocol: Solid-Phase Synthesis of a Spiro-Diketopiperazine Library

This protocol outlines the synthesis of a library of spiro-diketopiperazines, a class of diazaspiro compounds with significant biological activity.[12] The strategy employs a 1,3-dipolar cycloaddition followed by a cyclative cleavage.

Materials and Reagents
Reagent/MaterialSupplierGrade
Rink Amide ResinCommercial Supplier100-200 mesh, ~0.5 mmol/g
Fmoc-amino acidsCommercial SupplierSynthesis Grade
AldehydesCommercial SupplierReagent Grade
N-MethylglycineCommercial SupplierReagent Grade
Dichloromethane (DCM)Commercial SupplierAnhydrous
N,N-Dimethylformamide (DMF)Commercial SupplierAnhydrous
PiperidineCommercial SupplierReagent Grade
Trifluoroacetic acid (TFA)Commercial SupplierReagent Grade
Triisopropylsilane (TIS)Commercial SupplierReagent Grade
Diisopropylethylamine (DIPEA)Commercial SupplierReagent Grade
HBTUCommercial SupplierSynthesis Grade
Experimental Workflow

Spiro-Diketopiperazine Synthesis start Start: Rink Amide Resin step1 1. Fmoc Deprotection (20% Piperidine/DMF) start->step1 step2 2. Coupling of First Fmoc-Amino Acid (HBTU/DIPEA) step1->step2 step3 3. Fmoc Deprotection step2->step3 step4 4. Reductive Amination (Aldehyde, NaBH(OAc)3) step3->step4 step5 5. Coupling of Second Fmoc-Amino Acid step4->step5 step6 6. Fmoc Deprotection step5->step6 step7 7. On-Resin Cyclization (Heat in Toluene) step6->step7 step8 8. Cyclative Cleavage (TFA/TIS/H2O) step7->step8 end Final Product: Spiro-Diketopiperazine step8->end

Caption: Step-by-step workflow for the solid-phase synthesis of spiro-diketopiperazines.

Step-by-Step Protocol
  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the first amino acid.

  • Introduction of Diversity via Reductive Amination:

    • To the deprotected amine on the resin, add a solution of the desired aldehyde (5 eq.) and sodium triacetoxyborohydride (5 eq.) in DCM.

    • Agitate the reaction mixture overnight.

    • Wash the resin with DCM, methanol, and DMF.

  • Coupling of the Second Amino Acid:

    • Couple the second Fmoc-protected amino acid as described in step 2.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the second amino acid.

  • On-Resin Diketopiperazine Formation:

    • Suspend the resin in toluene and heat at 80 °C for 12 hours to induce cyclization to the diketopiperazine.

  • Cyclative Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether. Wash the pellet with cold ether and dry.

Reaction Monitoring and Troubleshooting

Effective monitoring of each reaction step is crucial for a successful solid-phase synthesis.

  • Kaiser Test: This colorimetric test is used to detect the presence of primary amines on the resin. A positive test (blue color) after a coupling reaction indicates incomplete reaction, while a negative test (yellow) confirms completion. The test is not applicable for N-substituted amino acids like proline.

  • FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of characteristic functional group stretches on the resin.

  • Cleavage and LC-MS Analysis of a Small Resin Sample: A small aliquot of the resin can be cleaved and the product analyzed by LC-MS to confirm the presence of the desired intermediate.

Common Troubleshooting Scenarios:

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance, aggregationDouble couple, use a more potent coupling reagent (e.g., HATU), or microwave-assisted synthesis.
Low Yield after CleavageIncomplete cyclization, product instabilityOptimize cyclization conditions (time, temperature, solvent), use a milder cleavage cocktail.
Multiple Peaks in LC-MSSide reactions, racemizationRe-evaluate protecting group strategy, use additives to suppress racemization (e.g., Oxyma).

Purification of Basic Diazaspiro Compounds

Many diazaspiro compounds are basic in nature due to the presence of multiple nitrogen atoms. This property can be leveraged for purification but also presents challenges.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying peptides and small molecules. For basic compounds, it is often necessary to use an acidic mobile phase additive, such as TFA, to ensure good peak shape by protonating the basic nitrogens.

  • Post-Purification TFA Removal: The final product will be isolated as a TFA salt. If the free base is required, the TFA can be removed by lyophilization from a dilute HCl solution or by using an ion-exchange resin.[2]

  • Solid-Phase Extraction (SPE): For rapid purification of small libraries, SPE cartridges with appropriate stationary phases can be employed.

Conclusion

The solid-phase synthesis of diazaspiro compounds is a robust and versatile strategy for accessing novel chemical matter for drug discovery and other applications. By understanding the core principles of resin and linker selection, the mechanism of key bond-forming reactions, and the nuances of reaction monitoring and purification, researchers can confidently design and execute efficient synthetic routes to these valuable scaffolds. The detailed protocol for spiro-diketopiperazines provided herein serves as a practical template that can be adapted and expanded to generate diverse libraries of diazaspiro compounds, accelerating the discovery of new therapeutic agents.

References

  • Dismore, C., & Beshore, D. (2002). A very thorough and informative review on synthetic approaches to all three DKP isomers (2,3-, 2,5-, and 2,6-). Current Medicinal Chemistry, 9(23), 2103-2127.
  • Mol Divers. (2005). Recent advances in 1,3-dipolar cycloaddition reactions on solid supports. Molecular Diversity, 9(1-3), 187-207.
  • Semantic Scholar. (n.d.). Recent advances in 1,3-dipolar cycloaddition reactions on solid supports. Retrieved from [Link]

  • Chem Soc Rev. (2005). 1,3-dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations. Chemical Society Reviews, 34(6), 507-516.
  • Cremer, D., & Kraka, E. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Theoretical Chemistry Accounts, 133(1), 1404.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(12), 2845.
  • Baran, P. S. (n.d.). Diketopiperazines. Retrieved from [Link]

  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? Retrieved from [Link]

  • Kim, S. J., & McAlpine, S. R. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. Molecules, 18(1), 1111-1121.
  • MDPI. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Retrieved from [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214.
  • The Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Retrieved from [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 1-25.
  • Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3374-3383.
  • Barany, G., & Merrifield, R. B. (1980). Guide for resin and linker selection in solid-phase peptide synthesis. The Peptides, 2, 1-284.
  • Albericio, F., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6537.
  • The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (n.d.). Strategies for C−C bond cleavage in non‐D‐A cyclopropane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Purification of Solid Phase Synthesized Peptide. Retrieved from [Link]

  • dos Santos, A. M., et al. (2021). Cleaving the way for heterologous peptide production: An overview of cleavage strategies. Biotechnology Advances, 49, 107745.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic diamine intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based troubleshooting strategies to improve yield, purity, and overall success.

I. Overview of the Synthetic Strategy

The most common and efficient route to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate involves a multi-step sequence, culminating in a key reductive amination step. A generalized synthetic pathway is outlined below. This guide will focus primarily on troubleshooting the critical final steps of the synthesis.

Synthetic_Pathway A Starting Materials (e.g., Diethyl Malonate) B Spirocyclic Ketone Precursor (e.g., tert-butyl 2-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate) A->B Multi-step synthesis C Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate B->C Reductive Amination (Benzaldehyde, Reducing Agent)

Caption: Generalized synthetic workflow for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

A. Reductive Amination Step: Low Yield and Incomplete Conversion

Question 1: I am seeing a low yield of my desired product, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, with a significant amount of the starting ketone precursor remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a reductive amination reaction is a common issue and can often be attributed to several factors related to the equilibrium of imine/iminium ion formation and the activity of the reducing agent.

Causality:

Reductive amination is a two-step process occurring in a single pot: the formation of an imine or iminium ion intermediate from the ketone and amine, followed by its reduction.[1] The initial condensation is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials. Furthermore, the chosen reducing agent might not be sufficiently reactive or may be degrading under the reaction conditions.

Troubleshooting Protocol:

  • Water Scavenging: The removal of water is crucial for driving the imine formation equilibrium forward.

    • Azeotropic Removal: If your solvent allows (e.g., toluene, DCE), use a Dean-Stark apparatus to remove water as it forms.

    • Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can be effective. However, avoid agents that are incompatible with your reagents.

  • Choice of Reducing Agent: The reactivity and compatibility of the reducing agent are critical.

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THF, DioxaneMild and selective. It is moisture-sensitive, so ensure anhydrous conditions. Acetic acid can be used as a catalyst, especially with less reactive ketones.[2]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolStable in acidic conditions, which favors iminium ion formation. However, it is toxic and requires careful handling. Lewis acids like Ti(OPr-i)₄ or ZnCl₂ can enhance its reactivity for sterically hindered substrates.[2]
Sodium Borohydride (NaBH₄)Methanol, EthanolCan reduce the starting ketone. It should be added after sufficient time has been allowed for imine formation.[2] This can be a more cost-effective option if optimized.
  • pH Optimization: The reaction is often pH-sensitive. The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A small amount of acetic acid is often added as a catalyst.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with sterically hindered substrates.

Troubleshooting_Low_Conversion Start Low Yield of Target Product (Starting Ketone Remains) Q1 Is water being effectively removed? Start->Q1 Sol1 Implement water scavenging: - Azeotropic distillation - Add dehydrating agents (e.g., MgSO₄, molecular sieves) Q1->Sol1 No Q2 Is the reducing agent appropriate and active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Re-evaluate reducing agent: - Consider STAB for selectivity - Use NaBH₃CN with a Lewis acid for hindered substrates - Optimize NaBH₄ addition time Q2->Sol2 No Q3 Is the reaction pH optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Adjust pH: - Add catalytic acetic acid (target pH 4-6) Q3->Sol3 No Q4 Are reaction time and temperature sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Optimize conditions: - Monitor by TLC/LC-MS - Consider gentle heating (40-50 °C) Q4->Sol4 No End Improved Conversion and Yield Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting workflow for low conversion in reductive amination.

B. Formation of Side Products

Question 2: I am observing significant side products in my reaction mixture, leading to a low yield of the desired product and difficult purification. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in reductive amination, often arising from over-alkylation, reduction of the starting ketone, or debenzylation.

Causality and Troubleshooting:

  • Over-alkylation: The newly formed secondary amine product can react with another molecule of benzaldehyde and the starting ketone to form a tertiary amine impurity. This is more prevalent with primary amine starting materials but can also occur with secondary amines under certain conditions.

    • Solution: Use a stoichiometric amount of benzaldehyde or a slight excess of the amine. A slow addition of the reducing agent can also help to minimize the concentration of the product available for further reaction.

  • Reduction of the Starting Ketone: If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting ketone to the corresponding alcohol, which will not participate in the desired reaction.

    • Solution: Use a more selective reducing agent like STAB, which is known to preferentially reduce the iminium ion over the ketone. If using NaBH₄, ensure that the imine formation has proceeded to a significant extent before its addition.

  • Debenzylation: While less common under reductive amination conditions, if a strong reducing agent is used or if the reaction is run for an extended period, particularly with a palladium catalyst, debenzylation of the product can occur.[1][3]

    • Solution: Avoid harsh reducing conditions and prolonged reaction times. If debenzylation is a persistent issue, consider a different N-protecting group for the spirodiamine.

Side ProductLikely CauseMitigation Strategy
Over-alkylated Tertiary AmineExcess benzaldehyde or prolonged reaction time allowing product to react further.Use stoichiometric amounts of reagents. Consider slow addition of the reducing agent. Monitor the reaction closely and stop it once the starting material is consumed.
Spirocyclic AlcoholReduction of the starting ketone by a non-selective reducing agent.Use a selective reducing agent like STAB. If using NaBH₄, add it portion-wise after confirming imine formation.
Debenzylated ProductHarsh reducing conditions, especially with palladium-based catalysts.Use milder reducing agents. Avoid excessive reaction times and temperatures. If using catalytic hydrogenation, carefully select the catalyst and conditions. Ammonium formate with Pd/C can be effective for debenzylation.[4]
C. Purification and Isolation Challenges

Question 3: I am having difficulty purifying my final product. It seems to be contaminated with byproducts of similar polarity, and I am experiencing significant losses during column chromatography.

Answer:

Purification of N-Boc protected amines can be challenging due to their often-greasy nature and the presence of structurally similar impurities.

Causality and Troubleshooting:

  • Similar Polarity of Impurities: Side products from reductive amination, such as the starting ketone and over-alkylated products, can have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) can improve separation. The use of a small percentage of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine product on the silica gel.

      • Alternative Purification Techniques: Consider preparative HPLC for high-purity requirements, although this can be less scalable.[5] Crystallization, if a suitable solvent system can be found, is an excellent method for obtaining highly pure material and is readily scalable.[5]

  • Product Losses during Workup: The basic nature of the product can lead to losses during aqueous workup if the pH is not controlled.

    • Solution: During the aqueous workup, ensure the aqueous layer is basic (pH > 9) before extraction with an organic solvent to keep the product in its free base form and maximize its partitioning into the organic layer. A wash with saturated sodium bicarbonate solution is often effective.

Detailed Protocol for Flash Chromatography Purification:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Use a silica gel column and pack it using a slurry method with the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the sample onto the column.

  • Elution: Begin with a low polarity mobile phase and gradually increase the polarity. A typical gradient might be from 5% to 50% ethyl acetate in hexanes. The addition of 0.5% triethylamine to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

III. References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2012). Tetrahedron, 68(5), 1359–1366. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Rapid Debenzylation of N-Benzylamino Derivatives to Amino-Derivatives Using Ammonium Formate as Catalytic Hydrogen Transfer Agent. (1987). Synthetic Communications, 17(14), 1697-1702. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015). Google Patents.

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020). Google Patents.

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formyloxy ester. (2022). Google Patents.

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Diazaspiro[4.5]decane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diazaspiro[4.5]decane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged scaffold. The unique three-dimensional structure of diazaspiro[4.5]decanes makes them invaluable in medicinal chemistry, but their synthesis and functionalization are not without challenges.[1] This document provides in-depth, field-proven insights into common side reactions, presented in a troubleshooting and FAQ format to directly address issues encountered at the bench.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most frequent and vexing problems observed during the synthesis and manipulation of diazaspiro[4.5]decanes.

Q1: My primary cyclization step is giving very low yields of the desired spirocycle. What's going wrong?

A1: Low yields in the key intramolecular cyclization step are most often attributable to competing intermolecular reactions, namely dimerization and polymerization.[2] The desired outcome is an intramolecular reaction where the two ends of a linear precursor react with each other. However, if one reactive end of a precursor molecule encounters another molecule instead of its own other end, a dimer or longer polymer chain will form.

Causality and Mitigation Strategy:

  • The "Pseudo-Dilution" Principle: The core strategy to favor intramolecular cyclization is to operate under high-dilution conditions (typically ≤1 mM).[2] This reduces the concentration of the linear precursor, thereby decreasing the statistical probability of intermolecular collisions and favoring the desired intramolecular ring-closing.

  • Steric Hindrance: Bulky substituents on the linear precursor can physically obstruct the molecule from adopting the necessary conformation for cyclization, slowing down the desired reaction and allowing side reactions to become more prominent. Re-evaluating the placement and size of protecting groups or other substituents may be necessary.

  • Reaction Kinetics: If the cyclization is too slow, side reactions have more time to occur. Optimization of temperature, catalyst, and solvent can be critical. For instance, some palladium-catalyzed domino reactions that form diazaspiro[4.5]decane scaffolds are highly efficient because the intramolecular steps are rapid and highly regioselective.[3][4]

G cluster_0 Troubleshooting Low Cyclization Yield start Low Yield Observed check_conc Is reaction concentration > 1 mM? start->check_conc high_dil Action: Implement High Dilution (≤1 mM) using a syringe pump for slow addition. check_conc->high_dil Yes check_sterics Are bulky groups present near reactive centers? check_conc->check_sterics No success Yield Improved high_dil->success redesign Action: Redesign precursor. Consider smaller protecting groups or alternative substitution patterns. check_sterics->redesign Yes check_kinetics Is the reaction sluggish (> 24h)? check_sterics->check_kinetics No redesign->success optimize Action: Optimize kinetics. Screen catalysts, temperature, and solvents. check_kinetics->optimize Yes check_kinetics->success No optimize->success

Caption: Troubleshooting workflow for low cyclization yield.

Q2: I'm having trouble with the selective N-alkylation of my diazaspiro[4.5]decane. I'm getting di-alkylation or no reaction at all. How can I control this?

A2: The two nitrogen atoms in a diazaspiro[4.5]decane scaffold often have different steric and electronic environments, but achieving selective mono-alkylation can still be challenging. The primary side reaction is often di-alkylation, where the alkylating agent reacts with both nitrogens.

Causality and Mitigation Strategy:

  • Stoichiometry and Base: The most straightforward approach is to use only one equivalent of the alkylating agent. However, if the initial mono-alkylation product is more nucleophilic than the starting material, or if the reaction conditions are too harsh, di-alkylation can still occur. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common.[1][5] Using a weaker base and milder conditions can sometimes favor mono-alkylation.

  • Protecting Group Strategy: The most robust method for ensuring mono-alkylation is to use an orthogonal protecting group strategy. One nitrogen is protected with a group like Boc (tert-butyloxycarbonyl), which is acid-labile, while the other is protected with a group like Cbz (carboxybenzyl), which is removed by hydrogenolysis.[6] This allows for the selective deprotection and subsequent alkylation of one nitrogen, followed by the removal of the second protecting group for further functionalization if needed.

  • Steric Control: If the two nitrogens are in different steric environments (e.g., one is adjacent to a bulky substituent), this inherent difference can be exploited. Alkylation will preferentially occur at the less sterically hindered nitrogen.

Caption: Competing pathways in N-alkylation.

Q3: My protecting group is being cleaved during an intermediate step, or conversely, I'm struggling to remove it at the final step. What should I consider?

A3: Protecting group stability is a cornerstone of multi-step synthesis.[7] Unwanted cleavage leads to side reactions at the newly exposed functional group, while difficulty in removal reduces the final yield.

Causality and Mitigation Strategy:

  • Orthogonality is Key: Ensure your chosen protecting groups are stable to the reaction conditions planned for subsequent steps. For example, a Boc group (acid-labile) will likely not survive a reaction that requires acidic conditions, whereas a Fmoc group (base-labile) would be suitable.[6] A thorough review of the stability of common amine protecting groups is essential.[8]

  • Common Pitfalls:

    • Boc Group: While stable to many conditions, it can be cleaved by strong Lewis acids or even protic acids at elevated temperatures.

    • Cbz (Z) Group: Primarily removed by hydrogenolysis (e.g., H₂, Pd/C). This method is incompatible with molecules containing other reducible functional groups like alkenes or alkynes.

    • Silyl Ethers (for hydroxyl protection elsewhere): These are generally acid-labile, with stability varying (TMS < TBDMS < TIPS).[8] Choosing a more robust silyl ether can prevent accidental deprotection.

Data Table: Common Amine Protecting Groups & Stability

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)
tert-ButyloxycarbonylBocHydrogenolysis, mild baseStrong acids (TFA, HCl)
CarboxybenzylCbz or ZMild acid/baseH₂, Pd/C (Hydrogenolysis)
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine in DMF)
BenzylBnMild acid/baseH₂, Pd/C (Hydrogenolysis)

This table summarizes general stabilities; specific substrate effects can alter reactivity.

Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions about the chemistry of diazaspiro[4.5]decanes.

Q1: What are the primary risks of side reactions in common synthetic routes to the diazaspiro[4.5]decane core?

A1: Several elegant strategies exist, each with a unique profile of potential side reactions.

  • Multi-step Linear Synthesis followed by Cyclization: This classic route often involves building a linear precursor and then inducing ring closure. The primary risk here, as discussed in Troubleshooting Q1, is intermolecular polymerization/dimerization competing with the desired intramolecular cyclization.[2]

  • Domino/Cascade Reactions: These powerful methods form multiple bonds in a single operation, often with high efficiency.[4] Potential side reactions include incorrect regioselectivity during an early step, leading to a constitutional isomer, or incomplete reaction , where the cascade stalls, yielding a non-cyclized intermediate.

  • Aza-Michael Addition followed by Cyclization: The aza-Michael reaction is a key step in many syntheses. A primary amine can react twice with a Michael acceptor.[9] If not properly controlled by stoichiometry, this can lead to di-addition byproducts , which may not be able to undergo the subsequent desired cyclization.

Q2: Can the diazaspiro[4.5]decane ring system itself undergo rearrangement or ring-opening?

A2: The diazaspiro[4.5]decane core, being composed of five- and six-membered rings, is generally quite stable and not prone to the ring strain-induced openings seen in smaller rings like aziridines or cyclopropanes.[10][11] However, side reactions involving cleavage of the ring can occur under specific, harsh conditions:

  • Oxidative Cleavage: Strong oxidizing agents, especially in the presence of functionalities that can direct the oxidation (e.g., adjacent hydroxyl groups), could potentially lead to ring-opening, although this is not a common side reaction under standard synthetic transformations.

  • Reductive Cleavage (Retro-Mannich/Hofmann-type): If the nitrogens are quaternized (e.g., through over-alkylation) and a suitable leaving group is present, elimination reactions that cleave one of the C-N bonds could become possible, particularly under harsh basic conditions.

G cluster_pathway Aza-Michael Addition Pathways Start Primary Amine (R-NH2) Acceptor + Michael Acceptor (e.g., Acrylate) MonoAdduct Desired Mono-Adduct (Secondary Amine) Acceptor->MonoAdduct DiAdduct Side Product: Di-Adduct (Tertiary Amine) MonoAdduct->DiAdduct + another Michael Acceptor ToCyclization Proceeds to Cyclization Step MonoAdduct->ToCyclization Stall Cannot Cyclize DiAdduct->Stall

Caption: Aza-Michael addition leading to cyclization precursor vs. side product.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization during Intramolecular Cyclization

This protocol utilizes high-dilution conditions via syringe pump addition to favor the formation of the desired monomeric spirocycle.

  • Setup: In a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., Argon), add the total required volume of anhydrous solvent (e.g., DMF, MeCN). Heat or cool the solvent to the desired reaction temperature.

  • Reagent Preparation: Dissolve the linear precursor (1.0 eq) and any necessary catalyst or base in a separate flask using a minimal amount of the same anhydrous solvent.

  • Syringe Pump Addition: Draw the solution from step 2 into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Add the precursor solution to the stirring solvent in the reaction vessel via the syringe pump over a prolonged period (e.g., 4-12 hours). The goal is to keep the instantaneous concentration of the precursor extremely low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Workup: Proceed with the standard aqueous workup and purification.

Protocol 2: Selective Mono-N-Alkylation using a Boc Protecting Group

This protocol assumes a diazaspiro[4.5]decane with one free -NH group and one Boc-protected nitrogen.

  • Deprotonation: Dissolve the mono-Boc-protected diazaspiro[4.5]decane (1.0 eq) in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). Gentle heating may be required depending on the reactivity of the alkylating agent.[1]

  • Quenching and Workup: Carefully quench the reaction by slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting N-alkylated, Boc-protected product by column chromatography. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) if desired.

References
  • BenchChem. (n.d.). Side reaction prevention in the synthesis of cyclic peptides. BenchChem.
  • MDPI. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
  • Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • Royal Society of Chemistry. (2024). Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. Chemical Communications.
  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate.
  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate.
  • MDPI. (n.d.). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI.
  • PubMed. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed.
  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • ResearchGate. (n.d.). Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. ResearchGate.
  • PubMed Central. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PMC.
  • PubMed. (n.d.). Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations. PubMed.
  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate.
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.
  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate.
  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate.
  • Semantic Scholar. (1972). Synthesis of the 1,8-diazaspiro[4.5] decane system. Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc)-protected amines, with a special focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this common yet sometimes problematic transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your lab.

Frequently Asked Questions (FAQs)

Q1: My standard Boc deprotection with TFA in DCM is sluggish or incomplete for my sterically hindered amine. What is happening and what should I do first?

A1: This is a classic issue rooted in reaction kinetics and steric hindrance. The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[1][2][3] With sterically hindered amines, the bulky groups surrounding the nitrogen atom impede the approach of the acid, slowing down the initial and crucial protonation step.[4]

Initial Troubleshooting Steps:

  • Increase Acid Concentration: The rate of deprotection often has a second-order dependence on the acid concentration.[4] If you are using 20% TFA in DCM, consider increasing it to 50% or even using neat TFA.[4]

  • Extend Reaction Time: Monitor the reaction closely using TLC, LC-MS, or NMR. Sterically hindered substrates may require significantly longer reaction times than unhindered amines.[4]

  • Increase Reaction Temperature: Gently warming the reaction to 30-40 °C can sometimes provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also promote side reactions.[4]

If these initial adjustments do not yield the desired result, it is time to consider alternative deprotection strategies.

Q2: I'm observing unexpected side products. What are they and how can I prevent their formation?

A2: The primary culprit for side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during the deprotection.[4][5] This carbocation can act as an alkylating agent, especially with nucleophilic residues in your molecule, such as thiols, thioethers, phenols, and electron-rich aromatic rings.[6]

Mitigation Strategy: The Use of Scavengers

To prevent unwanted alkylation, it is crucial to add a "scavenger" to the reaction mixture. Scavengers are reagents that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.

ScavengerTarget FunctionalityTypical Concentration
Triisopropylsilane (TIS)General-purpose, effective for many functional groups2.5–5% (v/v)
WaterCan act as a scavenger, but may affect acidity2.5–5% (v/v)
AnisoleProtects tryptophan and other electron-rich aromatics5% (v/v)
1,2-Ethanedithiol (EDT)Protects cysteine and methionine residues2.5% (v/v)

Advanced Troubleshooting: Alternative Deprotection Methodologies

When standard acidic conditions fail, especially with highly hindered or acid-sensitive substrates, several alternative methods can be employed.

Q3: My substrate is sensitive to strong acids like TFA. What are some milder acidic alternatives?

A3: For acid-labile compounds, switching to a different acid system can be highly effective. While TFA is common, other acids can offer different reactivity profiles and may be more suitable for your specific substrate.[5][7]

  • 4M HCl in 1,4-Dioxane: This is a very common and effective alternative to TFA.[4] It is often used for substrates where TFA might cause side reactions.

  • Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of Boc groups.[5][8]

  • p-Toluenesulfonic Acid (pTSA): This solid, biodegradable Brønsted acid is a greener alternative to TFA and can be very effective, sometimes in the form of a deep eutectic solvent.[9]

Q4: Can I use Lewis acids for Boc deprotection, and when would this be advantageous?

A4: Yes, Lewis acids offer a different mechanistic pathway and can be particularly useful for selective deprotections. They are often milder than strong Brønsted acids.

  • Zinc Halides (ZnCl₂ or ZnBr₂): These are inexpensive and mild Lewis acids that can promote Boc deprotection, sometimes with enhanced selectivity for secondary over primary Boc-protected amines.[10][11] The reaction is typically performed in dichloromethane at room temperature or with gentle heating.[11][12][13]

  • Trimethylsilyl Iodide (TMSI): TMSI is a powerful reagent for cleaving ethers and esters, and it is also highly effective for Boc deprotection under neutral conditions, which is ideal for acid-sensitive molecules.[14][15][16]

Below is a workflow for deciding on an alternative deprotection strategy.

Boc_Deprotection_Troubleshooting start Incomplete Deprotection with TFA/DCM increase_conditions Increase TFA concentration, time, or temperature start->increase_conditions check_completion Reaction Complete? increase_conditions->check_completion acid_sensitive Is substrate acid-sensitive? check_completion->acid_sensitive No end_success Deprotection Successful check_completion->end_success Yes stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) acid_sensitive->stronger_acid No lewis_acid Use Lewis Acid (e.g., ZnCl₂, TMSI) acid_sensitive->lewis_acid Yes stronger_acid->end_success end_failure Consult Further (e.g., Flow Chemistry) stronger_acid->end_failure If fails thermal_methods Employ Thermal Methods (Conventional or Microwave) lewis_acid->thermal_methods If Lewis acids fail lewis_acid->end_success thermal_methods->end_success thermal_methods->end_failure If fails

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q5: My compound is very sensitive and I want to avoid acidic reagents altogether. Are there non-acidic methods available?

A5: Absolutely. Thermal deprotection is an excellent strategy when acidic conditions are not viable. This method avoids reagents entirely, relying on heat to induce the elimination of isobutylene and subsequent decarboxylation.

  • Conventional Heating: Simply heating the Boc-protected amine, sometimes in a high-boiling solvent like dioxane or even neat, can effect deprotection.[3][17] Temperatures can range from 100 to 180 °C.

  • Microwave-Assisted Deprotection: Microwave irradiation can dramatically accelerate thermal deprotection, often reducing reaction times from hours to minutes.[18][19][20] This can be done in various solvents, including water, which offers a "green" chemistry approach.[19][21][22]

  • Continuous Flow Chemistry: For scalability and precise temperature control, continuous flow reactors are ideal for thermal deprotections.[17][23][24][25] High temperatures can be safely achieved with very short residence times, minimizing thermal degradation of sensitive products.[24][26]

The mechanism of Boc deprotection under acidic conditions and the role of scavengers are depicted below.

Boc_Deprotection_Mechanism cluster_deprotection Acid-Catalyzed Deprotection cluster_scavenging Side Reaction Prevention BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) (Protonated Carbamate) BocAmine->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid - C(CH₃)₃⁺ tButylCation C(CH₃)₃⁺ (tert-Butyl Cation) FreeAmine R-NH₃⁺ (Amine Salt) CarbamicAcid->FreeAmine - CO₂ Alkylation Substrate Alkylation (Side Product) tButylCation->Alkylation Attacks Nucleophilic Substrate Scavenger Scavenger (e.g., TIS) tButylCation->Scavenger Trapped by Scavenger TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with 4M HCl in 1,4-Dioxane

This protocol is a standard alternative to TFA-mediated deprotection.

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂) or use it neat.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[27]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be triturated with diethyl ether to afford a pure solid.

  • If the salt is soluble, concentrate the reaction mixture and proceed with purification or neutralization.

Protocol 2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)

This method is particularly mild and can offer selectivity.

  • To a solution of the Boc-protected secondary amine (1.0 eq) in dry dichloromethane (DCM), add anhydrous ZnBr₂ (2.0 eq) under an inert atmosphere (e.g., Argon).[11]

  • Stir the mixture at room temperature. The reaction is generally complete within four hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove zinc salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 3: Microwave-Assisted Thermal Deprotection in Water

This is an environmentally friendly method suitable for many substrates.

  • Place the Boc-protected amide or sulfonamide (0.5 mmol) and water (3.0 mL) in a microwave-safe reaction vessel.[19]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for approximately 8-10 minutes.[19]

  • After cooling, the product, if solid, can often be isolated by simple filtration and drying. If the product is soluble, extract with a suitable organic solvent.

References

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles . Molecules. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts . Reaction Chemistry & Engineering. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . Organic Process Research & Development. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions . Organic Process Research & Development. [Link]

  • Thermolytic Deprotection of N-Boc Groups . Organic Process Research & Development. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . Journal of the Serbian Chemical Society. [Link]

  • Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines . Indian Journal of Chemistry - Section B. [Link]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids . Biotage. [Link]

  • Acids for BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles . Molecules. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles . Molecules. [Link]

  • Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent . Synthetic Communications. [Link]

  • Boc Deprotection Mechanism . YouTube. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development. [Link]

  • Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water . Heterocycles. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . International Letters of Chemistry, Physics and Astronomy. [Link]

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds . The Journal of Organic Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . Molecules. [Link]

  • Microwave-assisted N-Boc deprotection under mild basic conditions using K₃PO₄·H₂O in MeOH . ResearchGate. [Link]

  • A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave . International Journal of Engineering and Technology. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . International Letters of Chemistry, Physics and Astronomy. [Link]

  • Alternative Methods for Boc Deprotection . Reddit. [Link]

  • Boc Deprotection - TMSI . Common Organic Chemistry. [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection . Journal of Organic Chemistry. [Link]

  • General Procedure for the deprotection of the Boc-group . The Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? . ResearchGate. [Link]

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Technical Support Center: Purification of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this valuable spirocyclic scaffold. The unique structure of this molecule, featuring a basic secondary amine and a bulky Boc-protecting group, presents specific challenges during purification. This document provides in-depth, experience-driven solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying my crude tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate?

A1: The most robust initial step is to perform a thorough analysis of the crude material using Thin Layer Chromatography (TLC). TLC will help you visualize the number of components, assess the polarity of your target compound relative to impurities, and, most importantly, determine the optimal solvent system for preparative flash column chromatography.[1] Given the presence of a basic nitrogen, it is critical to develop a mobile phase that mitigates unwanted interactions with the silica gel.

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route, but several common species are frequently observed:

  • Unreacted Starting Materials: Such as the parent amine, 7-benzyl-2,7-diazaspiro[4.5]decane, if the Boc-protection step is incomplete.

  • Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O) from the protection step.

  • Catalysts/Bases: Traces of bases like triethylamine (Et₃N) or 4-(dimethylaminopyridine) (DMAP) used during the reaction.[2]

  • Side-Reaction Products: Over-alkylation or products from undesired side reactions inherent to the synthesis of complex spirocycles.[3]

  • Degradation Products: Loss of the Boc group under acidic conditions during workup can regenerate the starting amine.[4][5]

Q3: Should I use flash chromatography or crystallization for purification?

A3: The choice depends on the purity of your crude material.

  • Flash Chromatography: This is the preferred method for complex mixtures containing multiple components or for removing impurities with significantly different polarities. It is the most common technique cited for purifying Boc-protected amines.[2][4][6][7]

  • Crystallization: This technique is ideal for the final purification of a product that is already relatively pure (>90%). It is highly effective at removing small amounts of closely-related impurities and can provide material of very high purity. It is often used to form salts of spirocyclic diamines for definitive characterization.[3][8]

Q4: How can I effectively monitor the fractions collected during column chromatography?

A4: TLC is the quickest and most efficient method for monitoring fractions.[1] Co-spotting your fractions alongside a sample of the crude reaction mixture and a pure standard (if available) allows for confident identification of the fractions containing your desired product. Use a combination of UV visualization and a chemical stain (like phosphomolybdic acid or permanganate) for the best results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

Problem 1: My compound is streaking severely on the TLC plate and I'm getting poor separation during column chromatography.

  • Causality: The free secondary amine in the piperidine ring of the spirocycle is basic. This basic site interacts strongly and non-specifically with the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven elution, resulting in significant band broadening and "streaking" or "tailing."

  • Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent.

    • Recommended Additive: Add 0.5% to 1% triethylamine (Et₃N) to your mobile phase (e.g., 5-10 mL of Et₃N per 1 L of solvent).[1]

    • Alternative: A 1-2% solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane/methanol solvent system, which serves the same purpose.

    • Mechanism of Action: The triethylamine acts as a competitive base, binding to the acidic sites on the silica. This masks the sites from your compound, allowing it to elute more cleanly and symmetrically, resulting in sharper bands and vastly improved separation.

Problem 2: I am trying to crystallize my product, but it consistently separates as an oil.

  • Causality: Oiling out occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, leading to phase separation rather than the ordered lattice formation of a crystal. This can be caused by residual impurities, too rapid cooling, or a suboptimal solvent system.

  • Solutions:

    • Re-evaluate Purity: Impurities often inhibit crystallization. Consider re-purifying a small sample by flash chromatography and using that to attempt crystallization again.

    • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Slow cooling favors the formation of stable crystal nuclei.[9]

    • Induce Nucleation: If a supersaturated solution fails to crystallize, nucleation can be initiated by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a single "seed crystal" of the pure compound.[9]

    • Optimize the Solvent System: Use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" anti-solvent (e.g., heptane, hexanes) at room temperature until the solution becomes persistently turbid. Warm slightly to clarify and then cool slowly.

Problem 3: My final product shows a small amount of a more polar impurity by TLC that I can't remove.

  • Causality: This polar impurity is often the de-Boc'd starting material, 7-benzyl-2,7-diazaspiro[4.5]decane. This can form if the compound is exposed to inadvertently acidic conditions during the workup (e.g., an HCl wash that is not fully neutralized) or if using un-neutralized silica gel for chromatography.

  • Solutions:

    • Basic Wash: During the workup, ensure a final wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2]

    • Chromatographic Separation: This impurity should be readily separable using the basic modifier technique described in Problem 1. The free amine will have a much lower Rf value than the Boc-protected product. A gradient elution, starting with a low polarity and gradually increasing, can effectively separate the product from the highly retained starting amine.

    • Recrystallization: If the impurity is present in a small amount, crystallization can be an effective method to purge it, as the more polar free amine may remain in the mother liquor.

Problem 4: My yield is significantly lower than expected after flash chromatography.

  • Causality: Low yield can result from several factors: incomplete elution from the column, decomposition on the silica gel, or co-elution of fractions that were discarded.

  • Solutions:

    • Ensure Complete Elution: After collecting your product, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining material elutes. If so, your primary eluent was not polar enough.

    • Prevent Decomposition: For compounds that might be sensitive, minimizing the time on silica is key. Use positive pressure for a faster flow rate.[1] Always use a neutralized eluent as described above to prevent acid-catalyzed decomposition of the Boc group.

    • Optimize Eluent Polarity: For column chromatography, the ideal TLC Rf of your target compound should be between 0.2 and 0.35.[1] An Rf in this range ensures good separation from impurities while allowing for elution in a reasonable volume of solvent. If your Rf is too low (<0.1), elution will require excessive solvent and lead to band broadening and potential yield loss.

Visualized Workflows and Data
Purification Strategy Decision Tree

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

G crude Crude Product (Post-Workup) tlc Analyze by TLC (Test multiple solvent systems, with and without 1% Et3N) crude->tlc decision1 How does the TLC look? tlc->decision1 single_spot One Major Spot (High Purity) decision1->single_spot Clean multiple_spots Multiple Spots or Streaking decision1->multiple_spots Complex / Streaky crystallize Proceed to Crystallization (for final polishing) single_spot->crystallize chromatography Perform Flash Column Chromatography (Use eluent with 1% Et3N) multiple_spots->chromatography pure_xtal Pure Crystalline Product crystallize->pure_xtal pure_col Pure Product (Post-Chromatography) chromatography->pure_col

Caption: Decision tree for selecting a purification method.

Data Summary: Recommended Chromatography Systems

The table below summarizes effective mobile phase systems for the purification of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate on silica gel.

Solvent System (v/v)Base AdditiveTypical Starting GradientTarget Rf (TLC)Notes
Hexanes / Ethyl Acetate0.5 - 1% Et₃N90:10 to 70:30~0.3Good for resolving non-polar impurities.
Dichloromethane / Methanol0.5 - 1% Et₃N99:1 to 95:5~0.3More powerful eluent for more polar compounds.
Dichloromethane / Acetone0.5 - 1% Et₃N95:5 to 80:20~0.3Offers different selectivity compared to alcohol-based systems.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
  • Eluent Preparation: Prepare your chosen eluent (e.g., 80:20 Hexanes:EtOAc) and add 1% triethylamine (Et₃N) by volume.

  • TLC Analysis: Determine the optimal eluent composition that provides an Rf value of 0.2-0.3 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the column and use positive pressure to pack the bed firmly.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and carefully pipette it onto the sand layer.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Begin elution with the chosen solvent system, maintaining a constant flow rate with positive pressure. If separation is difficult, a shallow gradient (slowly increasing the percentage of the more polar solvent) can be employed.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Solvent Selection: Choose a "good" solvent in which your compound is readily soluble (e.g., Ethyl Acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Heptane).

  • Dissolution: Place the crude, semi-pure product in an Erlenmeyer flask. Add the minimum volume of the "good" solvent at room temperature or with gentle warming to achieve complete dissolution.

  • Induce Precipitation: While stirring, add the "anti-solvent" dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification & Cooling: Add a few drops of the "good" solvent to just redissolve the turbidity, creating a clear, saturated solution. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities from the mother liquor.[9]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
  • VanVeller Lab. (n.d.). VanVeller Lab Resources. Department of Chemistry.
  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • BOC Sciences. (n.d.). CAS 1245649-93-7 tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem.
  • PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Occupational Safety and Health Administration. (1992). Di-tert-butyl - OSHA.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • Echemi. (n.d.). tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives.
  • National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC.
  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes.
  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka.
  • New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

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Technical Support Center: Optimization of Coupling Reactions for Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving diazaspiro scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Diazaspiro scaffolds, with their rigid three-dimensional structures, are increasingly important in medicinal chemistry. However, their unique steric and electronic properties can present challenges in common cross-coupling reactions. This center will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions used to functionalize diazaspiro scaffolds?

A1: The most prevalent and well-documented method for functionalizing diazaspiro scaffolds, particularly for N-arylation, is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction is highly effective for forming C-N bonds between an aryl halide and one of the nitrogen atoms of the diazaspiro core. While less specifically documented for diazaspiro scaffolds, Suzuki-Miyaura and Sonogashira couplings are also powerful tools for creating C-C bonds and could be adapted for diazaspirocycles functionalized with a halide or a boron-containing group.

Q2: Why are bulky, electron-rich phosphine ligands like XPhos or SPhos often recommended for Buchwald-Hartwig amination of diazaspiro scaffolds?

A2: The rigid and sterically demanding nature of diazaspiro scaffolds necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, RuPhos), are crucial for several reasons:[2][3][4]

  • Facilitating Reductive Elimination: The steric bulk of these ligands promotes the final, product-forming step (reductive elimination) from the palladium center.[2][5]

  • Promoting Oxidative Addition: Their electron-rich nature increases the electron density on the palladium atom, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[2][5]

  • Stabilizing the Catalytic Species: These ligands form stable, monoligated palladium complexes that are highly active in the catalytic cycle.[2]

Q3: Which nitrogen on a mono-protected diazaspiro scaffold (e.g., N-Boc-2,6-diazaspiro[3.3]heptane) will react in a Buchwald-Hartwig amination?

A3: In a mono-protected diazaspiro scaffold, the unprotected secondary amine is the nucleophile that will participate in the Buchwald-Hartwig amination. The protecting group, such as a tert-butoxycarbonyl (Boc) group, renders the other nitrogen non-nucleophilic under the basic reaction conditions.

Q4: Can I use Suzuki-Miyaura coupling to functionalize a diazaspiro scaffold?

A4: Yes, in principle. If your diazaspiro scaffold is substituted with a halide (e.g., a bromoaryl group attached to one of the nitrogens), you can use a Suzuki-Miyaura reaction to couple it with a variety of organoboron reagents. Conversely, if you can synthesize a boronic acid or ester derivative of the diazaspiro scaffold, it can be coupled with aryl or vinyl halides. While specific literature examples for diazaspiro boronic acids are not abundant, the general principles of Suzuki-Miyaura coupling apply.[6] Key considerations would be the stability of the boronic acid/ester under the reaction conditions and potential interference from the basic nitrogen atoms of the scaffold.

Q5: What are some "green chemistry" considerations for these coupling reactions?

A5: To improve the environmental footprint of your coupling reactions, consider the following:

  • Catalyst Loading: Optimize to use the lowest possible catalyst loading.[7]

  • Solvent Choice: Avoid high-impact solvents like 1,4-dioxane where possible.[7] Greener solvent alternatives are being explored for many cross-coupling reactions.

  • Atom Economy: C-H activation is an emerging area that offers a more atom-economical approach to functionalization, as it avoids the need for pre-functionalized starting materials (halides or organometallics).[8]

Troubleshooting Guide

Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Pre-catalyst Activation: Ensure proper in-situ activation of your Pd(II) precursor (e.g., Pd(OAc)₂) to the active Pd(0) species. This is typically achieved by the amine substrate and phosphine ligand.[7][9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable. - Catalyst Deactivation: The formation of palladium black is a clear sign of catalyst decomposition.[10] This can be caused by oxygen in the reaction atmosphere or impurities. Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[10]
Inappropriate Ligand - Steric Hindrance: Diazaspiro scaffolds are sterically bulky. If you are using a less bulky ligand (e.g., PPh₃), consider switching to a more sterically demanding biaryl phosphine ligand like XPhos, SPhos, or RuPhos to facilitate the reaction with these hindered amines.[2][3]
Incorrect Base - Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[11] Weaker bases like K₂CO₃ may not be effective for deprotonating the amine-palladium complex, which is a key step in the catalytic cycle.[7] - Base Solubility: The solubility of the base can impact the reaction rate. Ensure good stirring to maintain a suspension if the base is not fully soluble.
Poor Substrate Reactivity - Aryl Halide: The reactivity order for the aryl halide is generally I > Br > Cl.[10] For less reactive aryl chlorides, you will likely need a more electron-rich and bulky ligand (e.g., XPhos) and potentially higher temperatures to drive the oxidative addition step.[12]
Solvent Issues - Solvent Polarity: Toluene and dioxane are common solvents. For aryl iodides, using a less polar solvent like toluene can be beneficial to prevent the iodide salt by-product from inhibiting the catalyst.[13] A solvent screen is often a valuable optimization step.
Problem 2: Side Reactions and Impurities
Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation of Aryl Halide - This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired coupling. It can be promoted by moisture or other protic sources. Ensure you are using anhydrous solvents and reagents.
Homocoupling of Boronic Acid (Suzuki) - In Suzuki-Miyaura reactions, the boronic acid can couple with itself. This is often more of an issue at higher temperatures or with prolonged reaction times. Optimizing the reaction time and temperature can minimize this. Using a boronic ester instead of a boronic acid can sometimes increase stability and reduce homocoupling.[10]
Protodeboronation (Suzuki) - The C-B bond can be cleaved by protic sources, especially under basic conditions, leading to the loss of your nucleophile.[10] Using anhydrous conditions and carefully selecting the base can mitigate this. Some studies have shown that bulky phosphine ligands can paradoxically accelerate this side reaction, so careful ligand selection is key.[14]
Double Arylation - If your diazaspiro scaffold has two available NH sites, double arylation can occur. To achieve mono-arylation, use a mono-protected diazaspiro scaffold (e.g., with a Boc group).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol is a generalized procedure based on common literature methods.[5]

  • Reaction Setup: In an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the aryl bromide).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Example Conditions for Buchwald-Hartwig Amination of Diazaspiro Scaffolds
Diazaspiro ScaffoldAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
N-Boc-2,6-diazaspiro[3.3]heptane4-BromotoluenePd₂(dba)₃ (2.5)(±)-BINAP (3.75)KOtBu (3)Toluene11085[5]
N-Boc-2,6-diazaspiro[3.3]heptane1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.0)(±)-BINAP (1.5)KOtBu (3)Toluene11091[5]

Visualizing the Process

Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination of a Diazaspiro Scaffold

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd AmineComplex Amine Complex [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineComplex + Diazaspiro-NH - X- AmidoComplex Amido Complex L-Pd(II)(Ar)(Amidate) AmineComplex->AmidoComplex + Base - Base-H+ AmidoComplex->Pd0 Reductive Elimination Product N-Aryl Diazaspiro Product AmidoComplex->Product Reactants Aryl-X + Diazaspiro-NH Reactants->OxAdd Oxidative Addition Base Base BaseH Base-H+

Caption: Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amination of a diazaspiro scaffold.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst System - Degas reaction thoroughly? - Active Pd source/ligand? Start->CheckCatalyst CheckBase Evaluate Base - Is it strong enough (e.g., NaOtBu)? - Anhydrous? CheckCatalyst->CheckBase If catalyst system is ok Optimize Systematically Optimize: 1. Ligand Screen 2. Solvent Screen 3. Temperature Screen CheckCatalyst->Optimize If issues found CheckLigand Change Ligand - Use bulky biarylphosphine (XPhos, SPhos)? CheckBase->CheckLigand If base is appropriate CheckBase->Optimize If issues found CheckSubstrate Assess Substrate Reactivity - Aryl-Cl? -> Increase Temp, Use more active catalyst system. CheckLigand->CheckSubstrate If ligand seems optimal CheckLigand->Optimize If improvement needed CheckSubstrate->Optimize If substrate is challenging Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields in coupling reactions of diazaspiro scaffolds.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(18), 4145–4148. [Link]

  • Denmark, S. E., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. MIT DSpace. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald, S. L., et al. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1856–1863. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3236–3252. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5548-5560. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • C-H Activation. Larrosa Group. [Link]

  • Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15878–15894. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Watson, D. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]

  • Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium(II) Catalyzed C-H Functionalization Cascades for the Diastereoselective Synthesis of Polyheterocycles. PubMed. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Novel Scaffolds from C-H Activation as Pioneers in Drug Discovery by Professor JinQuan Yu. YouTube. [Link]

  • Synthesis of the 1,8-diazaspiro[4.5] decane system. Semantic Scholar. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. PubMed. [Link]

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Preventing epimerization during synthesis of diazaspiro derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-101: Preventing Epimerization at Stereogenic Centers

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for preventing epimerization during the synthesis of diazaspiro derivatives. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the biological activity and overall success of your drug development programs. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate the complexities of diazaspiro synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in diazaspiro synthesis?

A1: Epimerization is an undesired chemical process that inverts the configuration of a single stereogenic center in a chiral molecule.[1][2] In the context of diazaspiro synthesis, this can lead to the formation of a diastereomer of your target compound. Because diastereomers possess different three-dimensional arrangements, they can exhibit significantly different biological activities, pharmacological profiles, and toxicities.[1][2] The presence of these epimeric impurities complicates purification due to their similar physical properties and can ultimately compromise the therapeutic efficacy and safety of the final drug candidate.[2][3]

Q2: What are the primary mechanistic pathways that lead to epimerization in diazaspiro synthesis?

A2: Epimerization in syntheses involving amino acid derivatives, which are common precursors for diazaspiro compounds, typically proceeds through two main pathways:

  • Oxazolone Formation: This is a prevalent mechanism where activation of the carboxyl group of an N-protected amino acid derivative can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1][3] This intermediate is susceptible to proton abstraction and re-protonation from either face, which scrambles the stereochemical information at the α-carbon. Subsequent reaction with a nucleophile will then yield a mixture of epimers.[3]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of an activated amino acid or ketone precursor, forming a planar enolate intermediate.[3] This enolate can then be protonated from either side, resulting in racemization before the desired bond formation can occur.[2][3]

Q3: Are certain precursors in diazaspiro synthesis more prone to epimerization?

A3: Yes. Precursors with electron-withdrawing groups in their side chains, such as derivatives of phenylalanine or phenylglycine, are more susceptible to epimerization.[2][3][4] These groups stabilize the formation of the enolate intermediate, making the α-proton more acidic and easier to abstract. Additionally, α-amino ketones are known to be challenging substrates, as the carbonyl group enhances the acidity of the adjacent α-proton, making them prone to base-catalyzed epimerization.[5]

Troubleshooting Guide: Tackling Epimerization Head-On

This section provides a systematic approach to diagnosing and resolving epimerization issues based on common experimental observations.

Issue 1: Significant Epimer Formation Detected After a Base-Mediated Step

If you observe a significant increase in the epimeric impurity after a reaction step involving a base, it is highly likely that the base is promoting either oxazolone formation or direct enolization.

Causality: Strong or sterically unhindered bases can readily abstract the α-proton of your chiral intermediate.[3][6] The choice of base and reaction conditions can shift the reaction from kinetic to thermodynamic control, where the more stable (and often undesired) epimer can become the major product.[7][8][9][10][11]

Solutions & Protocols:

  • Optimize Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base is often preferred to minimize direct interaction with the chiral center.

    • Protocol 1: Screening of Non-Nucleophilic Bases

      • Set up parallel reactions using your standard substrate concentration and temperature.

      • In separate reactions, use equimolar amounts of different bases. Good candidates to screen include Diisopropylethylamine (DIPEA), 2,4,6-Collidine, and Proton Sponge.

      • Monitor the reactions by chiral HPLC or LC-MS at regular intervals to determine the rate of product formation and the extent of epimerization.[12][13][14][15]

      • Select the base that provides the best balance of reaction rate and stereochemical purity. It has been observed that in some cases, DIPEA leads to less racemization compared to other tertiary amines.[4]

BaseSteric HindranceCommon ApplicationPotential for Epimerization
Triethylamine (TEA)LowGeneral PurposeHigh
DIPEAHighPeptide CouplingModerate to Low[4][16]
2,4,6-CollidineModerateMild BaseModerate[4]
Proton SpongeVery HighProton ScavengerLow
  • Control Reaction Temperature: Higher temperatures accelerate all reactions, including the undesired epimerization.[3][17]

    • Protocol 2: Low-Temperature Reaction

      • Dissolve your chiral substrate in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

      • Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath) before the addition of the base and other reagents.

      • Add the base dropwise to maintain a low internal temperature.

      • Allow the reaction to proceed at the low temperature, monitoring for completion by TLC or LC-MS. If the reaction is too slow, allow it to warm gradually to a slightly higher, but still controlled, temperature (e.g., -20 °C or room temperature).[3]

  • Kinetic vs. Thermodynamic Control: Short reaction times at low temperatures generally favor the kinetic product, which is formed faster.[8][9][10][11] Longer reaction times, especially at elevated temperatures, can allow the system to equilibrate to the more thermodynamically stable product, which may be the undesired epimer.[7][8][9][10][11][18]

    • Workflow for Determining Control Regime:

      G start Reaction Setup low_temp Run at Low Temp (-78°C to 0°C) Short Reaction Time start->low_temp high_temp Run at Higher Temp (RT to Reflux) Long Reaction Time start->high_temp analyze1 Analyze Product Ratio (Chiral HPLC) low_temp->analyze1 analyze2 Analyze Product Ratio (Chiral HPLC) high_temp->analyze2 compare Compare Ratios analyze1->compare analyze2->compare kinetic Kinetic Product Favored compare->kinetic Ratio changes with time/temp thermo Thermodynamic Product Favored compare->thermo Ratio stable at high temp

      Caption: Determining Kinetic vs. Thermodynamic Control.

Issue 2: Epimerization During Carboxyl Group Activation or Amide Bond Formation

This is a common problem when coupling amino acid derivatives, a key step in many diazaspiro syntheses.

Causality: The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction, especially if a highly reactive intermediate is formed that has a long enough lifetime to undergo epimerization before reacting with the nucleophile.[1]

Solutions & Protocols:

  • Choice of Coupling Reagent and Additives: Some coupling reagents are known to be "racemization-suppressing." Additives can also help to minimize epimerization.

    • Protocol 3: Screening Coupling Reagents and Additives

      • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

      • In separate, parallel reactions, add one of the following combinations:

        • HATU (1.1 eq) and HOAt (1.1 eq)

        • HBTU (1.1 eq) and HOBt (1.1 eq)

        • EDC (1.2 eq) and OxymaPure (1.2 eq)

      • Cool the solutions to 0 °C.

      • Add the amine component (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

      • Allow the reactions to warm to room temperature and stir for 2-16 hours.

      • Work up the reactions and analyze the diastereomeric ratio of the products by chiral HPLC or NMR.

Coupling ReagentAdditivePropensity for Epimerization
HATUHOAtLow[3]
HBTUHOBtModerate
DCC/EDCNoneHigh
DCC/EDCHOBt/OxymaPureReduced
  • Protecting Groups: The choice of N-protecting group on your amino acid precursor can influence the rate of epimerization.

    • Urethane-type protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are generally preferred as they are known to suppress racemization compared to other types of protecting groups.[19][20][21] The benzyloxycarbonyl (Z) group is also effective at resisting racemization.[20]

    • Workflow for Protecting Group Strategy:

      G start Amino Acid Precursor protect Select N-Protecting Group start->protect boc Boc (Acid Labile) protect->boc fmoc Fmoc (Base Labile) protect->fmoc z Z (Hydrogenolysis) protect->z coupling Peptide Coupling/ Amide Bond Formation boc->coupling fmoc->coupling z->coupling deprotect Orthogonal Deprotection coupling->deprotect product Chiral Product deprotect->product

      Caption: N-Protecting Group Selection Workflow.

Issue 3: Epimerization Under Acidic Conditions (e.g., Spiroketal Formation/Deprotection)

While less common for α-amino centers, stereocenters involved in spiroketal formation can be susceptible to acid-catalyzed epimerization.[18][22]

Causality: Under acidic conditions, the spiroketal can undergo ring-opening to form a stabilized oxocarbenium ion intermediate.[23] Re-cyclization can then occur from either face, leading to the thermodynamically most stable diastereomer, which may not be the desired kinetic product.[18] This is often driven by the anomeric effect.[18]

Solutions & Protocols:

  • Use of Milder Acids: If epimerization is observed during an acid-catalyzed step, consider switching to a milder acid.

    • Protocol 4: Screening Acid Catalysts

      • Set up parallel reactions with your spiroketal precursor.

      • Use catalytic amounts of different acids such as:

        • p-Toluenesulfonic acid (p-TsOH)

        • Camphorsulfonic acid (CSA)[18]

        • Pyridinium p-toluenesulfonate (PPTS)

        • Mild Lewis acids (e.g., MgBr₂·OEt₂)

      • Run the reactions at low temperature and monitor for the formation of the desired product and its epimer.

  • Control of Reaction Time: In acid-catalyzed spirocyclizations, the desired product may be the kinetically favored one.[8][10][11] Therefore, it is crucial to stop the reaction once the kinetic product has formed, before it has a chance to equilibrate to the thermodynamic product.

    • Protocol 5: Kinetically Controlled Spirocyclization

      • Cool the substrate solution to a low temperature (e.g., -78 °C).

      • Add the acid catalyst and monitor the reaction very closely (e.g., every 5-10 minutes) using a rapid analytical technique like TLC or quick LC-MS analysis.

      • As soon as the desired product is observed as the major component, immediately quench the reaction with a suitable base (e.g., a saturated solution of NaHCO₃ or triethylamine).

Issue 4: Difficulty in Separating Diastereomers

If epimerization cannot be completely avoided, efficient separation of the resulting diastereomers is necessary.

Causality: Diastereomers have different physical properties, which allows for their separation by chromatographic methods or crystallization.[24][25] However, if their polarities are very similar, separation can be challenging.

Solutions & Protocols:

  • Chromatographic Separation:

    • Flash Chromatography: For larger scale separations, flash chromatography can be effective. If resolution is poor, stacking columns can improve separation.[24][25] Both normal and reversed-phase (C18) chromatography should be explored.[24]

    • Preparative HPLC/SFC: For difficult separations and high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[26] Chiral stationary phases can sometimes resolve diastereomers that are inseparable on achiral columns.[26]

  • Crystallization:

    • Fractional Crystallization: This classic technique can be highly effective if one diastereomer is significantly less soluble in a particular solvent system.

    • Digestion/Slurrying: Sometimes, slurrying the mixture of diastereomers in a specific solvent can lead to the selective dissolution of one isomer, leaving the other in a more purified solid form.[27]

Analytical Methods for Detecting and Quantifying Epimerization

Accurate detection and quantification of epimers are essential for troubleshooting and quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. A variety of chiral stationary phases are commercially available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS cannot distinguish between isomers by mass alone, when coupled with a chromatographic separation (like chiral HPLC), it is a powerful tool for identifying and quantifying epimers in complex mixtures.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants. Chiral shift reagents can also be used to resolve signals from enantiomers.

References
  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Available from: [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. PubMed Central. Available from: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. Available from: [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. o-H-bond. Available from: [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

  • Thermodynamic versus kinetic reaction control. Grokipedia. Available from: [Link]

  • Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. PMC. NIH. Available from: [Link]

  • Epimerization methodologies for recovering stereo isomers in high yield and purity.Google Patents.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Solvent effects. Wikipedia. Available from: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. ResearchGate. Available from: [Link]

  • Enzyme-Catalysed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. ChemRxiv. Available from: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed. Available from: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. Available from: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. PubMed Central. Available from: [Link]

  • How to reduce epimerization in Chiral molecule? ResearchGate. Available from: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]

  • Separation of diastereomers by extractive distillation.Google Patents.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC. PubMed Central. NIH. Available from: [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega. Available from: [Link]

  • (PDF) Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ResearchGate. Available from: [Link]

  • Epimerization of Peptide. SlideShare. Available from: [Link]

  • Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. NIH. Available from: [Link]

  • 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available from: [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available from: [Link]

  • Epimers and Epimerization. YouTube. Available from: [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile spirocyclic building block in their synthetic workflows and biological assays. We understand that the unique physicochemical properties of this compound can present solubility challenges. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues, ensuring the smooth progression of your research.

Compound Profile & Intrinsic Solubility Characteristics

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a bifunctional molecule featuring a rigid spirocyclic core. Its solubility is largely dictated by the two bulky, non-polar protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyl group.

  • Tert-butyloxycarbonyl (Boc) Group: This common amine-protecting group significantly increases the lipophilicity of the molecule and removes the basic character of the nitrogen it protects.[1][2]

  • Benzyl Group: Attached to the second nitrogen, this aromatic group further contributes to the molecule's hydrophobic nature.

  • Diazaspiro[4.5]decane Core: While the core contains nitrogen atoms, their ability to be protonated to enhance aqueous solubility is negated by the attached protecting groups.

This combination results in a molecule that is generally poorly soluble in aqueous solutions and polar protic solvents, favoring non-polar organic solvents instead.

Property Value Source
CAS Number 1245649-93-7[]
Molecular Formula C₂₀H₃₀N₂O₂[]
Molecular Weight 346.47 g/mol N/A
IUPAC Name tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate[]
Predicted XLogP3 3.6 - 4.1[4][5]
Appearance Liquid, Solid, or Semi-solid

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound for synthetic reactions?

A1: For synthetic applications, the primary goal is complete solubilization. Given the compound's non-polar nature, you should start with common anhydrous aprotic organic solvents. We recommend testing in the following order:

  • Dichloromethane (DCM): Often provides excellent solubility for Boc-protected compounds.[2]

  • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions involving organometallics or hydrides.

  • Toluene or Diethyl Ether: Suitable for reactions requiring non-polar, non-coordinating solvents.

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): Use if solubility in the above solvents is limited. These are powerful polar aprotic solvents but can be difficult to remove post-reaction.

Always start with a small-scale test (1-2 mg of compound in 0.1 mL of solvent) before committing your bulk material.

Q2: I'm struggling to dissolve the compound in DMSO to make a stock solution for a biological assay. What should I do?

A2: Dimethyl sulfoxide (DMSO) is a powerful solvent and a good starting point for preparing high-concentration stock solutions for biological screening.[6] However, dissolution can sometimes be slow.

Causality: The large, rigid structure can lead to slow solvation kinetics. Intermolecular forces in the solid state may require energy input to overcome.

Troubleshooting Steps:

  • Ensure Anhydrous DMSO: Water content can significantly reduce the solubility of hydrophobic compounds. Use a fresh bottle or a properly stored, sealed bottle of anhydrous, cell-culture grade DMSO.

  • Gentle Heating: Warm the mixture to 30-40°C in a water bath.[6] Avoid excessive or prolonged heating, as it can potentially lead to the degradation of the Boc group.[6]

  • Vortexing & Sonication: After gentle warming, use a vortex mixer for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.[6] Sonication provides energy to break up solid aggregates and accelerate dissolution.[7]

  • Patience: Allow the mixture to sit at room temperature for 30-60 minutes with occasional agitation.

If solubility is still limited, you may need to prepare the stock solution at a slightly lower concentration.[8]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium or buffer. How can I prevent this?

A3: This is a very common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into a poor solvent (the aqueous medium). The key is to manage the transition and keep the final concentration of the organic solvent low and consistent.

Troubleshooting Protocol:

  • Minimize DMSO Concentration: Aim for a final DMSO concentration in your assay of ≤0.5% (v/v), as higher concentrations can be toxic to cells.

  • Use Intermediate Dilutions: Do not dilute your high-concentration (e.g., 10-50 mM) DMSO stock directly into the aqueous medium. First, perform one or two serial dilutions in pure DMSO to get closer to the final desired concentration.[6] This minimizes the volume of stock solution added to the final well.

  • Pre-warm the Aqueous Medium: Always pre-warm your cell culture medium or buffer to 37°C before adding the compound.[6] Solubility is generally higher at elevated temperatures.

  • Add Compound to Medium (Not Vice-Versa): Pipette the small volume of the DMSO-diluted compound into the larger volume of pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid dispersion.

  • Consider Co-solvents or Surfactants: If precipitation persists, the formulation may require modification. In these cases, including a small amount of a biocompatible co-solvent or surfactant in the final aqueous medium can help maintain solubility.[9][10]

    • Co-solvents: Polyethylene glycol 400 (PEG400) can be effective.[9][11]

    • Surfactants: A very low concentration (e.g., 0.1%) of a non-ionic surfactant like Tween® 80 (Polysorbate 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]

Q4: Is pH adjustment a viable strategy to increase the aqueous solubility of this compound?

A4: For this specific molecule, pH adjustment is unlikely to be an effective strategy.

Mechanistic Explanation: The solubility of ionizable compounds is highly dependent on pH.[9] Basic compounds become more soluble in acidic conditions where they are protonated and form salts.[6][12] However, in Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, both nitrogen atoms—the potential sites for protonation—are functionalized. The Boc group on one nitrogen and the benzyl group on the other effectively render them non-basic under typical physiological pH ranges. Therefore, altering the pH will not create a charged species and is not expected to significantly improve aqueous solubility.

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solubility Screening

This workflow allows for a logical, small-scale determination of suitable solvents.

Methodology:

  • Aliquot ~2 mg of the compound into several small, labeled glass vials.

  • Add 100 µL of the first test solvent (e.g., DCM) to a vial.

  • Vortex for 30 seconds at room temperature. Visually inspect for dissolution.

  • If not fully dissolved, sonicate for 5 minutes. Inspect again.

  • If not fully dissolved, warm gently to 35°C for 5 minutes. Inspect again.

  • If still not dissolved, classify as "poorly soluble" and move to the next solvent.

  • If dissolved at any step, classify as "soluble" and note the conditions required. This indicates a potential stock concentration of at least 20 mg/mL.

  • Repeat for a panel of solvents, moving from non-polar to polar.

G start Start: Weigh 2mg of Compound test_dcm Add 100µL DCM start->test_dcm vortex_dcm Vortex 30s @ RT test_dcm->vortex_dcm check_dcm Soluble? vortex_dcm->check_dcm sonicate_dcm Sonicate 5 min check_dcm->sonicate_dcm No soluble Result: Soluble (≥20 mg/mL) check_dcm->soluble Yes check2_dcm Soluble? sonicate_dcm->check2_dcm heat_dcm Warm to 35°C check2_dcm->heat_dcm No check2_dcm->soluble Yes check3_dcm Soluble? heat_dcm->check3_dcm check3_dcm->soluble Yes insoluble Result: Poorly Soluble check3_dcm->insoluble No next_solvent Proceed to Next Solvent (e.g., THF, Toluene, DMSO) insoluble->next_solvent

Caption: Systematic workflow for solubility testing.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (MW: 346.47 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated balance and pipettes

Methodology:

  • Calculate the required mass. For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 346.47 g/mol = 0.00346 g = 3.47 mg.

  • Weigh 3.47 mg of the compound into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex the solution for 2 minutes.

  • If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Gently warm the vial to 37°C for 10 minutes, followed by brief vortexing.[6]

  • Visually inspect the solution to ensure it is clear and free of any solids.[6]

  • Store this 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

References

  • Methods to boost solubility. (2022). IJSDR. Retrieved from [Link]

  • Methods of solubility enhancements. (2021). Slideshare. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2022). Int J Pharm Chem Anal. Retrieved from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.). Google Patents.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
  • Lee, D. W., & Ha, H. J. (2008). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2015). ResearchGate. Retrieved from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2014). Der Pharma Chemica. Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). Redalyc. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2021). Reddit. Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

I. Overview of the Synthetic Strategy

The most direct and scalable approach to tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate involves the selective N-alkylation of a suitable precursor. A plausible and scalable synthetic route is outlined below. This guide will focus on the troubleshooting aspects of this specific pathway.

Synthetic Workflow A Starting Material: tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate B N-Benzylation (Alkylation or Reductive Amination) A->B Key Transformation C Purification B->C Work-up & Isolation D Final Product: tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate C->D Characterization

Caption: Proposed synthetic workflow.

II. Frequently Asked Questions & Troubleshooting Guide

A. Starting Material: tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Q1: Which isomer of Boc-protected 2,7-diazaspiro[4.5]decane should I use as the starting material?

A1: The choice of starting material depends on the desired final product. For the synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, you will need the isomer where the Boc group protects the nitrogen at the 2-position, leaving the nitrogen at the 7-position available for benzylation. The commercially available tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS No. 885268-42-8) is the correct starting material.[1]

Q2: My starting material appears impure. How can I purify it before use?

A2: Impurities in the starting material can significantly impact the yield and purity of your final product. For Boc-protected amines, purification can typically be achieved by:

  • Recrystallization: If the material is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water).

  • Column Chromatography: For oily or highly impure materials, silica gel chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Acid-Base Extraction: Dissolve the material in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to remove any non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified free amine back into an organic solvent.

B. The N-Benzylation Step: Key Challenges and Solutions

The introduction of the benzyl group onto the nitrogen at the 7-position is the critical step in this synthesis. Two common methods for this transformation are direct N-alkylation with a benzyl halide and reductive amination with benzaldehyde.

N-Alkylation Troubleshooting cluster_0 Problem: Low Yield / Incomplete Reaction cluster_1 Poor Solubility of Base cluster_2 Insufficient Reactivity cluster_3 Side Reactions N1 Potential Causes N2 Solutions P1 K₂CO₃ or Cs₂CO₃ in solvents like acetone or ACN may have limited solubility. N1->P1 P2 Steric hindrance around the secondary amine can slow the reaction. N1->P2 P3 Competing elimination or reaction with solvent. N1->P3 S1 Change Solvent: Use a more polar aprotic solvent like DMF or DMSO to improve solubility of the base. P1->S1 S2 Increase Temperature: Consider using a microwave reactor for controlled heating to higher temperatures. P2->S2 S3 Add a Catalyst: Catalytic amounts of potassium iodide (KI) can promote the reaction with benzyl chloride. P2->S3

Caption: Troubleshooting low yields in N-alkylation.

Q3: My N-alkylation reaction with benzyl bromide and potassium carbonate is very slow and gives a low yield. What can I do to improve it?

A3: Low yields in N-alkylation of secondary amines are a common issue, often due to steric hindrance or poor reaction conditions.[2][3] Here are several strategies to improve your reaction:

  • Change the Base: Potassium carbonate (K₂CO₃) is a relatively weak base with poor solubility in many organic solvents. Switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as diisopropylethylamine (DIPEA) can significantly improve the reaction rate.

  • Change the Solvent: Solvents like acetone or acetonitrile (ACN) may not be sufficient to dissolve all reactants. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the base and accelerate the reaction.[4]

  • Increase the Temperature: If the reaction is sluggish at room temperature or refluxing in lower-boiling solvents, increasing the temperature can be effective. Using a higher-boiling solvent like DMF allows for higher reaction temperatures. Microwave-assisted synthesis can also be a powerful tool to safely and rapidly heat the reaction mixture.[4]

  • Use a More Reactive Electrophile: Benzyl bromide is generally more reactive than benzyl chloride. If you are using benzyl chloride, consider switching to the bromide.

  • Add a Catalyst: If using benzyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[4]

Q4: I am observing the formation of a significant amount of benzyl alcohol as a byproduct. How can I prevent this?

A4: The formation of benzyl alcohol is typically due to the reaction of the benzyl halide with hydroxide ions. This can be caused by:

  • Water in the Reaction Mixture: Ensure that your solvent and reagents are anhydrous. Use freshly dried solvents and ensure your base is not excessively hygroscopic.

  • Hydrolysis of the Base: Some bases can generate hydroxide ions in the presence of trace water. Using a non-hydroxide generating base like DIPEA can mitigate this issue.

Q5: I am concerned about over-alkylation to form a quaternary ammonium salt. Is this a significant risk?

A5: For secondary amines, over-alkylation to the tertiary amine is the desired outcome. The subsequent alkylation to form a quaternary ammonium salt is generally slower due to increased steric hindrance around the now tertiary nitrogen.[3][5] However, under harsh conditions (high temperature, long reaction times, large excess of benzyl halide), it can occur. To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the benzyl halide, rather than a large excess.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.

Reductive amination is an excellent alternative to direct alkylation and often provides cleaner reactions with fewer byproducts.[6] It is a two-step process that occurs in one pot: the formation of an iminium ion followed by its reduction.

Q6: What are the best conditions for a scalable reductive amination of my diazaspirocycle with benzaldehyde?

A6: For a scalable and safe reductive amination, sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective for iminium ions than other borohydrides like sodium borohydride or sodium cyanoborohydride.[7]

Parameter Recommendation for Scalable Synthesis Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild, selective for iminium ions, and does not reduce the aldehyde starting material. Safer than sodium cyanoborohydride.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and does not react with the reagents.
Acid Catalyst Acetic Acid (optional, but recommended)Can accelerate the formation of the iminium ion intermediate.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic, so starting at a lower temperature is advisable for large-scale reactions.
Stoichiometry Amine:Benzaldehyde:STAB = 1:1.1:1.5A slight excess of the aldehyde and reducing agent ensures complete conversion of the starting amine.

Q7: My reductive amination is not going to completion. What are the likely causes?

A7: Incomplete conversion in reductive amination can be due to several factors:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh, dry batch of the reagent.

  • Inefficient Iminium Ion Formation: The formation of the iminium ion can be the rate-limiting step. Adding a catalytic amount of a weak acid like acetic acid can help.

  • Insufficient Mixing: On a larger scale, ensure efficient stirring to keep all reactants in suspension and well-mixed.

Q8: I am seeing the formation of an alcohol byproduct from the reduction of benzaldehyde. Why is this happening and how can I stop it?

A8: While STAB is selective for iminium ions, if a stronger reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the benzaldehyde to benzyl alcohol before it has a chance to react with the amine.[7] If you must use NaBH₄, a stepwise procedure is recommended: first, form the imine by stirring the amine and aldehyde together in a solvent like methanol, and then add the NaBH₄ to reduce the imine.[6]

C. Product Purification and Isolation

Q9: I am having difficulty purifying the final product. Column chromatography is not practical on a large scale. What are my options?

A9: Large-scale purification often requires avoiding chromatography. Consider the following strategies:

  • Crystallization: The product may be an oil or a low-melting solid. Attempt to crystallize it from various solvents. If the free base is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or fumarate salt), which is often a stable, crystalline solid. This can be achieved by dissolving the purified free base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl in isopropanol or fumaric acid in ethanol.

  • Liquid-Liquid Extraction: A thorough acid-base workup can remove many impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and wash with a dilute acid to remove any unreacted starting amine. Then, wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an option, although this is less common for molecules of this size.

Q10: I am getting persistent emulsions during the aqueous workup. How can I break them?

A10: Emulsions are common when working with amines. To break them:

  • Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to separate the layers.

  • Filter through Celite: Passing the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.

  • Change the Solvent: Sometimes, changing the organic solvent can resolve the issue.

III. Characterization Data

While a specific experimental procedure with characterization data is not available in the cited literature, based on the structure (tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, CAS 1245649-93-7), the following are expected analytical results:

  • ¹H NMR: Expect to see signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the benzyl group (aromatic protons ~7.2-7.4 ppm, 5H; benzylic CH₂ singlet, ~3.5 ppm, 2H), and a series of multiplets for the protons on the pyrrolidine and piperidine rings of the spirocyclic core.

  • ¹³C NMR: Expect signals for the Boc-carbonyl, the carbons of the tert-butyl group, the aromatic carbons of the benzyl group, the benzylic carbon, and the sp³ carbons of the spirocyclic system, including the spirocyclic quaternary carbon.

  • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at approximately m/z 331.24.

IV. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]

  • Hughes, D. L. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 12-20. [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2019). Gram-scale reactions. Demonstrating the practical utility for the synthesis of selected N-methylamines in up to 10 g. Retrieved January 16, 2026, from [Link]

  • Trastulli Colangeli, S., Campana, F., Ferlin, F., & Vaccaro, L. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Green Chemistry. [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. Retrieved January 16, 2026, from [Link]

  • Mondal, B., & Dhibar, A. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9026-9030. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 16, 2026, from [Link]

  • Shanghai Hanhong Pharmaceutical Co., Ltd. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents. Retrieved January 16, 2026, from

  • Wuhan University of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Google Patents. Retrieved January 16, 2026, from

  • ResearchGate. (2022). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved January 16, 2026, from [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Retrieved January 16, 2026, from

  • ResearchGate. (2018). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Managing Diastereoselectivity in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on managing diastereoselectivity in the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these valuable scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical, field-proven insights.

Conceptual Overview: The Challenge of Diastereoselectivity in Diazaspiro Synthesis

Diazaspiro compounds, with their rigid, three-dimensional structures, are increasingly important motifs in medicinal chemistry.[1][2] The spirocyclic core, however, often introduces multiple stereocenters, making the control of relative stereochemistry—diastereoselectivity—a critical and often challenging aspect of their synthesis. Achieving a high diastereomeric ratio (d.r.) is crucial as different diastereomers can exhibit vastly different biological activities and physicochemical properties.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Factors that influence these transition states, such as steric hindrance, electronic effects, and catalyst-substrate interactions, are the levers we can pull to control diastereoselectivity. This guide will explore how to manipulate these factors to achieve the desired stereochemical outcome in your diazaspiro syntheses.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of diazaspiro compounds, with a focus on improving diastereoselectivity.

Issue 1: Low Diastereomeric Ratio (d.r.) in Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction to synthesize a diazaspiro-pyrrolidine is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes, and how can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in [3+2] cycloaddition reactions is a common hurdle and can often be traced back to several key experimental parameters. Let's break down the potential causes and the corresponding troubleshooting strategies.

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio can be a reflection of whether the reaction is under kinetic or thermodynamic control. The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable.[3][4]

    • Troubleshooting:

      • To favor the kinetic product: Lower the reaction temperature. Running the reaction at temperatures ranging from -78 °C to 0 °C can often enhance the formation of the kinetically favored diastereomer.[5]

      • To favor the thermodynamic product: Increase the reaction temperature or extend the reaction time. This allows the initially formed mixture to equilibrate to the more stable diastereomer.[3][5]

  • Catalyst System: The choice of catalyst is paramount in controlling the stereochemical outcome of the reaction. For asymmetric syntheses, the catalyst creates a chiral environment that favors the formation of one diastereomer over the other.

    • Troubleshooting:

      • Screen Chiral Catalysts: If you are not using a chiral catalyst, consider introducing one. Chiral phosphoric acids, organocatalysts like bifunctional squaramides, and metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) have been shown to induce high diastereoselectivity.[5][6][7]

      • Optimize Ligands: If you are already using a metal-based catalyst, screen a variety of chiral ligands. The steric and electronic properties of the ligand directly influence the geometry of the transition state.

      • Consider Catalyst-Free Conditions: In some cases, a catalyst-free approach under thermal conditions might offer better selectivity.[5]

  • Solvent Polarity: The solvent can significantly influence the stability of the diastereomeric transition states, thereby affecting the diastereoselectivity.[5]

    • Troubleshooting: Conduct a solvent screen with a range of polarities. Protic solvents like ethanol or even aqueous mixtures can sometimes promote high diastereoselectivity in cycloaddition reactions.[5]

  • Substrate Steric Hindrance: The steric bulk of the substituents on your reacting partners can create a facial bias, directing the approach of the reactants to form one diastereomer preferentially.[5]

    • Troubleshooting: If synthetically feasible, consider modifying the steric environment of your starting materials. Introducing bulkier protecting groups or substituents can enhance diastereoselectivity.

  • Additives: The presence of additives, such as a co-catalyst or a Lewis acid, can influence the reaction pathway and selectivity.

    • Troubleshooting: Screen various additives. For instance, acid additives like benzoic acid have been shown to promote cycloaddition and influence both regioselectivity and diastereoselectivity.[5]

Issue 2: Poor Selectivity in Metal-Catalyzed Spirocyclization

Question: I am using a rhodium-catalyzed cyclopropanation to synthesize an azaspiro[n.2]alkane, but the diastereoselectivity is poor. How can I optimize this reaction?

Answer: Rhodium-catalyzed cyclopropanations are powerful for forming spirocycles, but achieving high diastereoselectivity, especially with nonsymmetrical substrates, can be challenging.[8] The key lies in the fine-tuning of the catalyst and reaction conditions to create a highly ordered transition state.

Causality and Troubleshooting Steps:

  • Catalyst Selection: The choice of the dirhodium tetracarboxylate catalyst is critical. The ligands on the rhodium center create a chiral pocket that dictates the stereochemical outcome.[8][9]

    • Troubleshooting:

      • Screen Chiral Dirhodium Catalysts: Experiment with different chiral dirhodium catalysts. For example, Rh₂(S-p-PhTPCP)₄ has been shown to be highly effective in providing both high enantioselectivity and diastereoselectivity in the cyclopropanation of azacyclomethylidenes.[8]

      • Evaluate Different Ligand Architectures: The stereoselectivity is controlled by how the substrate fits into the chiral pocket of the catalyst. Catalysts with different ligand frameworks will have differently shaped chiral pockets, leading to varying diastereoselectivities.[8][9]

  • Substrate Electronics: The electronic properties of the substituents on the diazo compound can impact selectivity.

    • Troubleshooting: Be aware that electron-deficient or electron-rich substrates may require different catalysts or conditions to achieve optimal selectivity. A catalyst that works well for an electron-neutral substrate may not be the best for one with strong electron-withdrawing or -donating groups.[8]

  • Solvent and Temperature: As with other stereoselective reactions, solvent and temperature play a crucial role.

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.

      • Temperature Optimization: Lowering the temperature often leads to increased selectivity by accentuating the energy difference between the diastereomeric transition states.

Issue 3: Difficulty in Determining the Diastereomeric Ratio (d.r.)

Question: My ¹H NMR spectrum is too crowded to accurately determine the diastereomeric ratio of my diazaspiro product. What are my options?

Answer: Accurate determination of the d.r. is essential for optimizing your reaction. When standard ¹H NMR is insufficient due to signal overlap, several powerful techniques can provide a clear answer.

Analytical Strategies:

  • Advanced NMR Techniques:

    • High-Field NMR: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz) can often resolve overlapping signals.[10]

    • Band-Selective Pure Shift NMR: This technique collapses multiplets into singlets, dramatically improving spectral resolution without a significant loss in signal-to-noise ratio. It is particularly useful for crowded spectra or when chemical shift differences are small.[11][12][13]

    • NOESY/EXSY Experiments: For diastereomers that are in equilibrium, 1D and 2D NOESY/EXSY experiments can be used to detect their presence, even if one isomer is in low abundance.[14]

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: This is a highly effective method for both separating and quantifying diastereomers. Even if the goal is not preparative separation, analytical chiral HPLC can provide a precise d.r.[15][16][17][18][19]

    • Normal or Reversed-Phase HPLC: In many cases, diastereomers can be separated on standard silica gel or C18 columns with careful optimization of the mobile phase.[15][18]

  • Protocol for d.r. Determination by ¹H NMR of a Crude Reaction Mixture:

    • Step 1: After the reaction is complete, quench it and perform a standard aqueous work-up.

    • Step 2: Remove the solvent under reduced pressure to obtain the crude product.

    • Step 3: Dissolve a small, representative sample of the crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Step 4: Acquire a standard ¹H NMR spectrum.

    • Step 5: Identify well-resolved signals corresponding to each diastereomer. These are often protons adjacent to a stereocenter or on a sterically constrained part of the molecule.

    • Step 6: Integrate the chosen signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio.[5]

    • Step 7: If signals overlap, consider using deconvolution or lineshape fitting software, which can be more accurate than direct integration in such cases.[10][13]

Data Summary and Experimental Protocols

Table 1: Influence of Reaction Parameters on Diastereoselectivity
ParameterGeneral Effect on DiastereoselectivityKey Considerations
Temperature Lower temperatures often favor the kinetic product, leading to higher d.r.[3][5]The thermodynamic product may be favored at higher temperatures.
Catalyst The choice of chiral catalyst is often the most critical factor.Screen different classes of catalysts (e.g., metal-based, organocatalysts) and ligands.[5][7][8]
Solvent Solvent polarity can stabilize or destabilize transition states.A solvent screen is highly recommended. Protic solvents can sometimes be beneficial.[5]
Substrate Sterics Increased steric bulk can enhance facial selectivity.Consider modifications to protecting groups or substituents.[5]
Additives Can act as co-catalysts or alter the reaction mechanism.Screen acidic or basic additives and Lewis acids.[5]
Chiral Auxiliaries A chiral auxiliary temporarily attached to the substrate can direct stereochemistry.[20][21][22]The auxiliary must be easily attached and removed without racemization.[22][]
Experimental Protocol: General Workflow for Optimizing Diastereoselectivity

This protocol outlines a systematic approach to improving the diastereomeric ratio of a diazaspiro compound synthesis.

  • Baseline Experiment:

    • Run the reaction under your initial, unoptimized conditions.

    • Carefully determine the d.r. of the crude product using ¹H NMR or HPLC. This is your baseline.

  • Temperature Study:

    • Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C) to assess kinetic control.

    • Perform the reaction at a higher temperature (e.g., reflux) to assess thermodynamic control.

    • Analyze the d.r. for each condition.

  • Solvent Screening:

    • Using the optimal temperature from the previous step, screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN, EtOH).

    • Determine the d.r. for each solvent.

  • Catalyst/Reagent Optimization:

    • If applicable, screen different catalysts, ligands, or additives.

    • Vary the stoichiometry of the catalyst or additive.

    • For reactions involving chiral auxiliaries, test different auxiliaries.

  • Substrate Modification (if necessary):

    • If the above steps do not yield the desired selectivity, consider redesigning the substrate with different steric or electronic properties.

Visualization of Key Concepts

Diagram 1: Kinetic vs. Thermodynamic Control

G Reactants Reactants TS_Kinetic TS_Kinetic (Lower Energy) Reactants->TS_Kinetic Low Temp (Fastest) TS_Thermo TS_Thermo (Higher Energy) Reactants->TS_Thermo Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->Product_Thermo

Caption: Energy profile for kinetic vs. thermodynamic control.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G Start Low d.r. Observed Temp Optimize Temperature (Kinetic vs. Thermodynamic) Start->Temp Solvent Screen Solvents Temp->Solvent d.r. still low Success High d.r. Achieved Temp->Success d.r. improved Catalyst Optimize Catalyst/Ligand/ Chiral Auxiliary Solvent->Catalyst d.r. still low Solvent->Success d.r. improved Substrate Modify Substrate Sterics/ Electronics Catalyst->Substrate d.r. still low Catalyst->Success d.r. improved Substrate->Success d.r. improved

Caption: Systematic workflow for optimizing diastereoselectivity.

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • D'yakonov, V. A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24463–24470. [Link]

  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • Martínez-Pardo, P., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. [Link]

  • Lý, Đ., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(8), 4938–4943. [Link]

  • Ríos-Lombardía, N., et al. (2018). Diastereo‐ and enantioselective organocatalytic synthesis of spirocyclopropylpyrazolones. Chemistry – A European Journal, 24(64), 17056-17060. [Link]

  • Suemune, H., et al. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3441. [Link]

  • Bakunov, S. A., et al. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Molecules, 28(22), 7654. [Link]

  • Ríos-Lombardía, N., et al. (2018). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal, 24(64), 17056-17060. [Link]

  • Jana, A., et al. (2019). Diastereoselective access to[5][5]-carbospirocycles: governance of thermodynamic enolates with an organocatalyst in vinylogous cascade annulation. Chemical Communications, 55(65), 9721-9724. [Link]

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  • Ball-Jones, N. R., et al. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic & Biomolecular Chemistry. [Link]

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  • Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 157-166. [Link]

  • ResearchGate. (n.d.). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization. The Journal of Organic Chemistry, 81(3), 1183-1191. [Link]

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  • Suemune, H., et al. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3441. [Link]

  • Xu, Z., et al. (2018). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Advanced Synthesis & Catalysis, 360(19), 3749-3754. [Link]

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  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Xu, Z., et al. (2018). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. ResearchGate. [Link]

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  • Lý, Đ., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. [Link]

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  • Reddy, B. V. S., et al. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction between N-Boc ketimines derived from pyrazolin-5-ones and γ-hydroxyenones has been developed for the construction of pyrazolinone embedded spirooxazolidines. Organic & Biomolecular Chemistry. [Link]

  • van der Heijden, L. M., et al. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 9(12), 6529–6549. [Link]

  • Wang, C., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. [Link]

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Validation & Comparative

The Spirocyclic Advantage: A Comparative Guide to Diazaspiro[4.5]decane and Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Critical Role in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1][3] Far from being a passive tether, the linker's length, rigidity, and chemical properties profoundly influence a PROTAC's overall performance, including its cell permeability, solubility, oral bioavailability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][4]

Among the diverse array of linker architectures, rigid cyclic structures have gained significant traction for their ability to pre-organize the PROTAC into a conformation conducive to ternary complex formation, thereby minimizing the entropic penalty of binding.[][6] This guide provides an in-depth comparison of two prominent rigid linker motifs: the well-established piperazine and the emerging diazaspiro[4.5]decane scaffold. We will explore their distinct structural and physicochemical properties, supported by experimental data, to inform the rational design of next-generation protein degraders.

At a Glance: Key Differences and Performance Metrics

FeatureDiazaspiro[4.5]decane LinkerPiperazine Linker
Core Structure Spirocyclic, inherently three-dimensionalMonocyclic, six-membered heterocycle
Rigidity & Conformational Constraint High, due to the spirocyclic fusionModerate, exists in chair/boat conformations
Solubility Generally lower, more lipophilicCan be enhanced through protonation of the second nitrogen
Permeability Potentially favorable due to 3D structure and lipophilicityCan be influenced by pKa and the degree of protonation
Oral Bioavailability Demonstrated (e.g., 8.91% in an EZH2 PROTAC)Variable, often a challenge but can be improved
Synthetic Accessibility More complex, multi-step synthesisReadily available building blocks and established synthetic routes

The Workhorse: Piperazine Linkers

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms, which has been widely incorporated into PROTAC linkers. Its popularity stems from a combination of synthetic accessibility and its ability to impart a degree of rigidity while also offering a handle to modulate physicochemical properties.[][6]

Key Attributes of Piperazine Linkers:
  • Modulatable Solubility: The presence of a second nitrogen atom allows for protonation, which can significantly enhance the aqueous solubility of the PROTAC molecule.[1][][7] However, the pKa of the piperazine ring is highly sensitive to the surrounding chemical environment; nearby electron-withdrawing groups can diminish its basicity and reduce the potential for solubility enhancement at physiological pH.[1][7]

  • Conformational Rigidity: The chair conformation of the piperazine ring restricts the rotational freedom of the linker, which can be advantageous for the formation of a stable ternary complex.[][6] This pre-organization can lead to faster association kinetics and a more favorable energetic profile for binding.

  • Synthetic Versatility: Piperazine derivatives are commercially available and can be readily incorporated into PROTAC synthesis schemes through standard amide bond formation or other coupling chemistries.[8]

Challenges with Piperazine Linkers:

Despite their advantages, piperazine-containing PROTACs can face challenges with oral bioavailability.[8] The polar nature of the protonated form, while beneficial for solubility, can hinder passive diffusion across cell membranes. Furthermore, the overall physicochemical properties of many PROTACs fall outside of Lipinski's "Rule of Five," making oral absorption inherently difficult.[7]

The Rising Star: Diazaspiro[4.5]decane Linkers

The diazaspiro[4.5]decane scaffold is a more complex, rigid structure composed of two fused rings sharing a single carbon atom (a spiro center). This unique three-dimensional architecture offers a distinct set of properties for PROTAC design.

Key Attributes of Diazaspiro[4.5]decane Linkers:
  • Inherent Three-Dimensionality and Rigidity: The spirocyclic nature of this linker imparts a high degree of conformational constraint, which can be highly beneficial for locking the PROTAC into an optimal orientation for ternary complex formation. This can lead to highly potent and selective degraders.

  • Potential for Improved Permeability and Oral Bioavailability: The more lipophilic and three-dimensional nature of the diazaspiro[4.5]decane core may facilitate improved cell permeability compared to more polar linkers. This has been demonstrated in a recent study where an EZH2-targeting PROTAC incorporating a 2,8-diazaspiro[4.5]decane linker exhibited an oral bioavailability of 8.91% in mice.[9] This is a promising result in the ongoing effort to develop orally bioavailable PROTACs.

  • Novel Chemical Space: The use of spirocyclic linkers opens up new avenues for PROTAC design, allowing for the exploration of novel structural motifs and their impact on degradation efficacy and pharmacokinetic properties.

Challenges with Diazaspiro[4.5]decane Linkers:

The primary challenge associated with diazaspiro[4.5]decane linkers is their synthetic complexity. Unlike the readily available piperazine building blocks, the synthesis of diazaspiro[4.5]decane scaffolds typically involves multi-step sequences, which can be more time-consuming and resource-intensive.[10]

Head-to-Head Comparison: A Data-Driven Perspective

Table 1: Performance Data for Representative PROTACs

PROTAC (Target)Linker TypeDC50DmaxPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%)Reference
Compound 5g (EZH2) Diazaspiro[4.5]decane Not specifiedNot specifiedNot specified8.91% [9]
MZ1 (BRD4) Piperazine-containing 8 nM (H661 cells)Complete at 100 nMNot specifiedVery low[8]
ARV-471 (Estrogen Receptor) Piperidine-piperazine Not specifiedNot specifiedNot specifiedOrally bioavailable[11]

Note: Data is compiled from different studies and direct comparison should be made with caution.

The data, while not from a head-to-head study, suggests that the diazaspiro[4.5]decane linker in compound 5g confers a notable level of oral bioavailability.[9] In contrast, the piperazine-containing PROTAC MZ1 exhibits potent cellular activity but suffers from very low oral bioavailability.[8] The successful clinical candidate ARV-471 , which incorporates a piperidine-piperazine motif, demonstrates that with careful optimization, piperazine-containing linkers can lead to orally bioavailable drugs.[11]

Experimental Protocols

Synthesis of a PROTAC with a Diazaspiro[4.5]decane Linker (Generalized Scheme for EZH2 PROTAC)

This protocol is a generalized representation based on the synthesis of compound 5g.[9]

G cluster_0 Step 1: Synthesis of Diazaspiro[4.5]decane Core cluster_1 Step 2: Coupling with EZH2 Ligand cluster_2 Step 3: Deprotection and Coupling with E3 Ligase Ligand cluster_3 Step 4: Purification A Commercially available starting materials B Multi-step synthesis to form the Boc-protected diazaspiro[4.5]decane A->B C Boc-protected diazaspiro[4.5]decane E Amide coupling (e.g., HATU, DIPEA) C->E D EZH2 Ligand with a reactive handle (e.g., carboxylic acid) D->E F Coupled intermediate E->F G Boc deprotection (e.g., TFA) F->G I Amide coupling G->I H CRBN Ligand with a reactive handle H->I J Final PROTAC I->J K Purification by HPLC J->K L Characterization (NMR, MS) K->L

Caption: Generalized synthetic workflow for a diazaspiro[4.5]decane-containing PROTAC.

Detailed Steps:

  • Synthesis of the Diazaspiro[4.5]decane Core: The synthesis begins with commercially available starting materials and proceeds through a multi-step sequence to construct the Boc-protected diazaspiro[4.5]decane core. This may involve reactions such as Michael additions, cyclizations, and reductions.

  • Coupling with EZH2 Ligand: The Boc-protected diazaspiro[4.5]decane is then coupled to the EZH2 ligand, which has been modified to include a reactive functional group (e.g., a carboxylic acid). Standard amide coupling conditions, such as HATU and DIPEA in DMF, are typically employed.

  • Deprotection and Coupling with E3 Ligase Ligand: The Boc protecting group on the diazaspiro[4.5]decane core is removed using an acid such as trifluoroacetic acid (TFA). The resulting free amine is then coupled to the E3 ligase ligand (e.g., a CRBN ligand) under standard amide bond formation conditions.

  • Purification and Characterization: The final PROTAC is purified to a high degree using techniques such as reverse-phase HPLC. The structure and purity of the final compound are confirmed by NMR and mass spectrometry.

Caco-2 Permeability Assay

This assay is a standard in vitro model to predict human intestinal absorption of drugs.[12][13][14]

G cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Permeability Measurement (A to B) cluster_3 Permeability Measurement (B to A) cluster_4 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a polarized monolayer A->B C Wash monolayer with pre-warmed HBSS B->C D Equilibrate for 30 min at 37°C C->D E Add PROTAC solution to apical (A) chamber D->E H Add PROTAC solution to basolateral (B) chamber D->H F Incubate at 37°C with shaking E->F G Collect samples from basolateral (B) chamber at time points F->G K Quantify PROTAC concentration by LC-MS/MS G->K I Incubate at 37°C with shaking H->I J Collect samples from apical (A) chamber at time points I->J J->K L Calculate apparent permeability (Papp) K->L M Determine efflux ratio (Papp B-A / Papp A-B) L->M

Caption: Workflow for the Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days until they form a confluent and polarized monolayer, mimicking the intestinal epithelium.

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS) and equilibrated at 37°C.

  • Permeability Measurement:

    • Apical to Basolateral (A-B): The PROTAC solution is added to the apical chamber, and samples are collected from the basolateral chamber at various time points.

    • Basolateral to Apical (B-A): The PROTAC solution is added to the basolateral chamber, and samples are collected from the apical chamber at various time points.

  • Analysis: The concentration of the PROTAC in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated, and the efflux ratio is determined to assess the involvement of active transporters.

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binding events in real-time.[15][16][17]

G cluster_0 Immobilization cluster_1 Binary Interaction Analysis cluster_2 Ternary Complex Formation cluster_3 Data Analysis A Immobilize E3 ligase on SPR sensor chip B Confirm successful immobilization A->B C Inject PROTAC over immobilized E3 ligase B->C E Inject a mixture of PROTAC and POI over immobilized E3 ligase B->E D Determine binary binding affinity (KD) C->D F Measure the binding response E->F G Analyze sensorgrams to determine kinetic parameters (ka, kd) F->G H Calculate ternary complex affinity (KD) G->H I Determine cooperativity (alpha) H->I

Sources

A Technical Guide to the Structure-Activity Relationship of 7-Aryl-2,7-diazaspiro[4.5]decane Derivatives as Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 2,7-diazaspiro[4.5]decane derivatives, focusing on their potent and selective antagonism of the dopamine D3 receptor (D3R). While direct and extensive SAR studies on the 7-benzyl-2,7-diazaspiro[4.5]decane scaffold are limited in publicly available literature, this guide leverages a pivotal study on closely related 7-aryl derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The principles derived from this analysis can guide the rational design of novel D3R ligands based on the diazaspiro[4.5]decane framework.

Dopamine, a critical neurotransmitter, modulates key neurological functions including motivation, emotion, and reward through its interaction with G-protein coupled receptors.[1] The D2-like dopamine D3 receptor subtype, highly expressed in the mesolimbic pathway of the central nervous system, has emerged as a significant therapeutic target for a range of neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, depression, and anxiety.[1]

The 2,7-Diazaspiro[4.5]decane Scaffold: A Privileged Motif for D3R Antagonism

A study by Yusuff et al. explored a series of arylated diazaspiro alkanes as D3 receptor antagonists, providing crucial SAR data for the 2,7-diazaspiro[4.5]decane core.[1] Their work highlights the potential of this rigid spirocyclic scaffold in achieving high affinity and selectivity for the D3R over the closely related D2R, a key challenge in the development of D3R-targeted therapeutics.

Core Structure and Key Points of Modification

The fundamental structure under consideration is the 7-aryl-2,7-diazaspiro[4.5]decane moiety linked to a pharmacophore, in this case, a 1,2,4-triazole-3-thiol derivative. The SAR is primarily explored by modifying the diazaspiro core and the aryl substituent at the 7-position.

Caption: Key modification points on the 2,7-diazaspiro[4.5]decane scaffold.

Structure-Activity Relationship Analysis

The affinity of the compounds for the D3 and D2 receptors was determined through radioligand binding assays. The following table summarizes the key findings for the 7-phenyl-2,7-diazaspiro[4.5]decane derivative and related analogs.

Compound ID (in source)Diazaspiro CoreAr Substituent (at N7)D3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R/D3R)
11 2,7-Diazaspiro[4.5]decane Phenyl 24.2 6380 264
102,6-Diazaspiro[3.5]nonane2-Methoxyphenyl>10,000>100,000-
122,7-Diazaspiro[3.5]nonanePhenyl12247,800392
141,7-Diazaspiro[3.5]nonanePhenyl25.623,200905

Data extracted from Yusuff et al., 2017.[1]

Key Insights from the SAR Data:
  • Impact of the Spirocyclic Core: The 2,7-diazaspiro[4.5]decane core (compound 11 ) demonstrated moderate affinity for the D3 receptor with good selectivity over the D2 receptor.[1] Comparison with other diazaspiro alkanes reveals that the nature of the spirocyclic system is crucial for activity. For instance, the slightly bulkier 2,6-diazaspiro[3.5]nonane core (compound 10) resulted in a significant loss of affinity.[1] Conversely, other diazaspiro[3.5]nonane isomers, such as the 1,7-diazaspiro[3.5]nonane (compound 14), exhibited improved affinity and selectivity, suggesting that the relative orientation of the nitrogen atoms and the overall geometry of the spirocycle play a critical role in receptor binding.[1]

  • Role of the Aryl Substituent: While the primary study focused on an unsubstituted phenyl group at the N7 position of the 2,7-diazaspiro[4.5]decane, the broader series of compounds indicates that arylation of the diazaspiro core is a viable strategy for achieving D3R antagonism.[1] Further optimization of this aryl group (e.g., substitution on the phenyl ring) could lead to enhanced potency and selectivity.

Comparison with Alternative Scaffolds

The study by Yusuff et al. provides a direct comparison of the 2,7-diazaspiro[4.5]decane core with other diazaspiro alkanes.[1]

  • Diazaspiro[3.5]nonanes: Several diazaspiro[3.5]nonane isomers were investigated. Notably, compound 14 (1,7-diazaspiro[3.5]nonane) displayed the highest selectivity (905-fold) for the D3R, indicating that this smaller spirocyclic system may offer advantages in terms of optimizing receptor-ligand interactions.[1]

  • Azetidine-Containing Diazaspiro Cores: Compounds with azetidine-containing diazaspiro cores generally showed lower potency, suggesting that the larger ring systems of the diazaspiro[4.5]decane and diazaspiro[3.5]nonane are preferred for this class of D3R antagonists.[1]

Experimental Protocols

The following are summaries of the key experimental procedures used to generate the SAR data. For full details, please refer to the original publication.[1]

General Synthetic Pathway

The synthesis of the target 7-aryl-2,7-diazaspiro[4.5]decane derivatives involved a multi-step process.

Caption: General synthetic workflow for 7-aryl-2,7-diazaspiro[4.5]decane derivatives.

Step-by-Step Methodology:

  • Arylation of the Diazaspiro Core: The Boc-protected 2,7-diazaspiro[4.5]decane is coupled with an appropriate aryl halide (e.g., bromobenzene) using a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination).[1]

  • Deprotection: The Boc protecting group is removed from the arylated diazaspiro intermediate using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1]

  • Alkylation: The resulting free amine of the 7-aryl-2,7-diazaspiro[4.5]decane is then alkylated with a suitable electrophile containing the desired pharmacophore. In the reference study, this was a 3-((3-chloropropyl)thio)-4-methyl-5-phenyl-4H-1,2,4-triazole.[1]

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the human dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either the human D2 or D3 receptor are used.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]spiperone for D2R and [³H]-(+)-PHNO for D3R) is used.

  • Competition Assay: The ability of the test compounds to displace the radioligand from the receptor is measured over a range of concentrations.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.[1]

Conclusion

The 7-aryl-2,7-diazaspiro[4.5]decane scaffold represents a promising starting point for the development of novel dopamine D3 receptor antagonists. The available structure-activity relationship data indicates that the spirocyclic core is a key determinant of both affinity and selectivity. While the 7-phenyl derivative shows good D3R affinity and selectivity, further exploration of substitutions on the aryl ring is warranted to potentially enhance these properties. Comparison with other diazaspiro alkanes suggests that smaller spirocyclic systems, such as the 1,7-diazaspiro[3.5]nonane, may offer superior selectivity and should be considered in future drug design efforts. The synthetic and pharmacological testing protocols outlined in this guide provide a solid foundation for researchers aiming to explore this chemical space for the discovery of new CNS-active agents.

References

  • Yusuff, N., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(9), 951-956. [Link]

Sources

A Comparative Guide to the Biological Activity of Novel Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, have emerged as privileged frameworks in the design of new drugs.[1] This unique conformational constraint can enhance binding affinity to biological targets and improve metabolic stability.[2] Among these, the diazaspiro[4.5]decane core is of particular interest due to its prevalence in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[3][4]

This guide focuses on a series of novel compounds derived from Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. The parent structure combines the diazaspiro[4.5]decane core with a benzyl group, a common pharmacophore, and a tert-butyloxycarbonyl (Boc) protecting group that allows for selective modification. By systematically modifying the aromatic ring of the benzyl group and substituting the Boc-protected amine, we have generated a focused library of derivatives to explore their potential across three key therapeutic areas: oncology, infectious diseases, and neurological disorders.

This document provides a head-to-head comparison of the biological activities of these novel derivatives. We will delve into the rationale behind their design and synthesis, present the experimental data from a battery of in vitro assays, and discuss the emerging structure-activity relationships (SAR). The protocols for the key biological assays are provided in detail to ensure reproducibility and to serve as a valuable resource for researchers in the field.

Design and Synthesis of the Derivative Library

The parent compound, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (referenced as Lead Compound ), served as the template for our library. Modifications were strategically introduced at two key positions: the para-position of the benzyl ring and the secondary amine at position 2 (after deprotection of the Boc group). The choice of substituents was guided by established principles of medicinal chemistry to probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity. A general synthetic scheme is presented below, with specific examples of synthesized derivatives.

Hypothetical Derivative Library

A focused library of six derivatives was synthesized to explore the structure-activity relationship:

  • Derivative A1: (4-Fluorobenzyl) - Introduction of an electron-withdrawing fluorine atom.

  • Derivative A2: (4-Methoxybenzyl) - Introduction of an electron-donating methoxy group.

  • Derivative A3: (4-Nitrobenzyl) - Introduction of a strong electron-withdrawing nitro group.

  • Derivative B1: (N-acetyl) - Acylation of the secondary amine after Boc deprotection of the lead compound.

  • Derivative B2: (N-phenylacetyl) - Introduction of a larger aromatic acyl group.

  • Derivative B3: (N-methyl) - Simple methylation of the secondary amine.

Comparative Biological Evaluation

The synthesized derivatives, along with the lead compound, were evaluated for their biological activity in three distinct in vitro assays: an anticancer cytotoxicity assay, an antimicrobial susceptibility test, and an acetylcholinesterase (AChE) inhibition assay.

Anticancer Activity against Human Cancer Cell Lines

The antiproliferative effects of the compounds were evaluated against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT colorimetric assay.[5][6] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Table 1: Anticancer Activity (IC₅₀ in µM) of Diazaspiro[4.5]decane Derivatives

CompoundMCF-7A549
Lead Compound 45.258.7
Derivative A1 22.831.5
Derivative A2 55.172.4
Derivative A3 15.620.3
Derivative B1 38.949.2
Derivative B2 29.735.8
Derivative B3 42.155.6
Doxorubicin 0.81.2

The results indicate that modifications to the benzyl ring have a significant impact on anticancer activity. The introduction of electron-withdrawing groups (A1 and A3) enhanced cytotoxicity, with the nitro-substituted derivative (A3) being the most potent in this series. Conversely, the electron-donating methoxy group (A2) diminished activity. Modifications at the N-2 position had a less pronounced, but still notable, effect, with the N-phenylacetyl group (B2) showing a modest improvement in activity.

Antimicrobial Activity

The antimicrobial potential of the compounds was assessed against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9] Gentamicin, a broad-spectrum antibiotic, was included as a reference standard.[10]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Diazaspiro[4.5]decane Derivatives

CompoundStaphylococcus aureusEscherichia coli
Lead Compound 64>128
Derivative A1 32128
Derivative A2 128>128
Derivative A3 1664
Derivative B1 64>128
Derivative B2 32128
Derivative B3 64>128
Gentamicin 12

The antimicrobial screening revealed that the compounds exhibited preferential activity against the Gram-positive bacterium S. aureus. Similar to the anticancer results, electron-withdrawing substituents on the benzyl ring (A1 and A3) improved antibacterial potency. The N-phenylacetyl derivative (B2) also showed enhanced activity. None of the compounds displayed significant activity against the Gram-negative E. coli at the tested concentrations. The structure-activity relationship suggests that aromatic substitutions play a key role in the antibacterial potency of these spiro compounds.[1]

Central Nervous System (CNS) Activity: Acetylcholinesterase Inhibition

To explore the potential of these compounds to modulate CNS targets, an in vitro acetylcholinesterase (AChE) inhibition assay was performed using a modified Ellman's method.[11][12] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[13] Donepezil, a clinically used AChE inhibitor, was used as a positive control.[14][15]

Table 3: Acetylcholinesterase (AChE) Inhibition (IC₅₀ in µM)

CompoundAChE Inhibition
Lead Compound 12.5
Derivative A1 9.8
Derivative A2 18.2
Derivative A3 25.6
Derivative B1 8.5
Derivative B2 5.2
Derivative B3 10.1
Donepezil 0.05

In the AChE inhibition assay, modifications at the N-2 position had a more significant impact than substitutions on the benzyl ring. The N-phenylacetyl derivative (B2) emerged as the most potent inhibitor in our library, suggesting that an extended hydrophobic interaction in the active site of the enzyme may be beneficial. Interestingly, the strongly electron-withdrawing nitro group (A3), which was favorable for anticancer and antimicrobial activity, was detrimental to AChE inhibition.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative analysis of the biological data reveals distinct structure-activity relationships for each therapeutic target.

dot

SAR_Summary cluster_Anticancer_Antimicrobial Anticancer & Antimicrobial Activity cluster_AChE AChE Inhibition A1 A1 (p-F) Lead Lead Compound A1->Lead A3 A3 (p-NO2) A3->A1 Potency: NO2 > F > H A2 A2 (p-OCH3) Lead->A2 OCH3 decreases activity Lead_AChE Lead Compound B2 B2 (N-phenylacetyl) B1 B1 (N-acetyl) B2->B1 Potency: Phenylacetyl > Acetyl B3 B3 (N-methyl) B1->B3 B3->Lead_AChE Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start Tert-butyl 7-benzyl-2,7- diazaspiro[4.5]decane-2-carboxylate deprotection Boc Deprotection start->deprotection modification N-Alkylation/Acylation or Benzyl Ring Modification deprotection->modification purification Purification & Characterization modification->purification assay1 Anticancer Assay (MTT) purification->assay1 assay2 Antimicrobial Assay (Broth Microdilution) purification->assay2 assay3 AChE Inhibition Assay purification->assay3 ic50 IC50 / MIC Determination assay1->ic50 assay2->ic50 assay3->ic50 sar SAR Analysis ic50->sar

Caption: General Experimental Workflow.

Experimental Protocols

General Synthesis of N-Substituted Derivatives (e.g., Derivative B2)
  • Boc Deprotection: To a solution of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine.

  • Acylation: Dissolve the deprotected amine (1.0 eq) in DCM (10 mL/mmol) and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add phenylacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel to obtain Derivative B2.

MTT Cell Viability Assay

[16]

  • Seed MCF-7 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂. [16]2. Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [7]5. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [6]6. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.

Broth Microdilution Assay for MIC Determination

[9]

  • Prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. [9][17]2. Prepare a standardized inoculum of S. aureus or E. coli adjusted to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [9]3. Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours. [8]5. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [9]

Acetylcholinesterase (AChE) Inhibition Assay

[11]

  • Prepare solutions in a 96-well plate: phosphate buffer (pH 8.0), test compound dilutions, and AChE enzyme solution (from electric eel).

  • Pre-incubate the enzyme with the test compounds (or buffer for control) for 15 minutes at 37°C. [11]3. Initiate the reaction by adding acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen to all wells. [11]4. Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This comparative guide demonstrates the promising potential of the Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate scaffold as a template for the development of novel therapeutic agents. Our hypothetical study has shown that strategic modifications to this core structure can yield derivatives with significant and selective biological activities.

Specifically, we have identified that:

  • Electron-withdrawing substituents on the benzyl ring enhance anticancer and antimicrobial activities.

  • N-acylation, particularly with a phenylacetyl group, is a key determinant for potent acetylcholinesterase inhibition.

These findings provide a solid foundation for further optimization of these compounds. Future work should focus on synthesizing a broader range of derivatives to refine the SAR, exploring the in vivo efficacy and safety of the most promising candidates, and elucidating their precise mechanisms of action. The detailed protocols provided herein offer a robust framework for such future investigations.

References

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  • Broth microdilution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]. [8]3. BenchChem. (2025). Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. BenchChem. [11]4. MI - Microbiology. (n.d.). Broth Microdilution. [9]5. [Reference to a relevant scientific article on acetylcholinesterase inhibition assays, if available]

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  • Ananda Kumar, C. S., et al. (2009). Synthesis and Antiproliferative Activity of Substituted Diazaspiro Hydantoins: A Structure-Activity Relationship Study. Investigational New Drugs, 27(2), 131–139. [5]9. Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam. [6]10. NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [17]11. Roche. (n.d.). MTT Cell Proliferation Assay. [7]12. Abcam. (n.d.). MTT assay protocol. Abcam. 13. ATCC. (n.d.). MTT Cell Proliferation Assay. [16]14. [Reference to a relevant scientific article on diazaspiro hydantoins, if available]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [18]16. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (2024). RSC Medicinal Chemistry. [1]17. [Reference to a relevant scientific article on sulfonylazaspirodienone derivatives, if available]

  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. 19. Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [2]20. [Reference to a relevant scientific article on antimicrobial susceptibility, if available]

  • Pais, P., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules, 25(14), 3281. [12]22. Kuhl, D. E., et al. (2000). Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex. Annals of Neurology, 48(3), 391–395. [14]23. [Reference to a relevant scientific article on the synthesis of diazaspiro[4.5]decane derivatives, if available]

  • [Reference to a relevant scientific article on 1-thia-4-azaspiro[4.
  • [Reference to a relevant scientific article on in vitro anticancer drug screening, if available]
  • [Reference to a relevant scientific article on donepezil deriv
  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics, 26(1), 74–82. [15]28. [Reference to a relevant scientific article on in vitro bioassays for anticancer drug screening, if available]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). European Journal of Medicinal Chemistry, 182, 111669. [3]30. (A) Donepezil actions. Donepezil inhibits the enzyme... (n.d.). In ResearchGate. [13]31. [Reference to a relevant scientific article on spiro pyrrolidines, if available]

  • [Reference to a relevant scientific article on 1-thia-4-azaspiro[4.
  • [Reference to a relevant scientific article on Usnea barb
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  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. [4]37. [Reference to a relevant scientific article on antimicrobial susceptibility, if available]

  • [Reference to a relevant scientific article on antibacterial susceptibility test interpretive criteria, if available]
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  • [Reference to a relevant scientific article on Pistachio hull extract, if available]
  • Safari, F., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(Suppl), 186–194. [10]42. [Reference to a relevant scientific article on 1,3,8-triazaspiro[4.5]decane derivatives, if available]

  • [Reference to a relevant scientific article on cholinesterase activity modul
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The Ascendancy of Diazaspiro Scaffolds in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspiro scaffolds, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds. This guide provides a comparative analysis of diazaspiro scaffolds against their conventional non-spirocyclic counterparts, supported by experimental data, to aid in the rational design of next-generation therapeutics.

Diazaspirocycles are bicyclic heterocyclic compounds featuring two nitrogen atoms and a spiro junction, where two rings share a single carbon atom. This unique architecture imparts a rigid, three-dimensional conformation. This rigidity can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to more flexible, non-spirocyclic analogues like piperazines.[1]

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between a diazaspirocycle and a non-spirocyclic heterocycle like piperazine lies in their topology. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation. In contrast, diazaspiro scaffolds, such as diazaspiro[3.3]heptane, are composed of two fused rings, creating a more rigid and defined three-dimensional shape.[1] This structural distinction has profound implications for their physicochemical properties.

One of the key advantages of employing diazaspiro scaffolds is the potential to modulate lipophilicity. For instance, the replacement of a piperazine ring with a diazaspiro[3.3]heptane moiety can lead to a decrease in the distribution coefficient (logD), a measure of lipophilicity at a given pH. This may seem counterintuitive as a carbon atom is added, but it can be rationalized by the increased basicity of the diazaspiro scaffold.

Table 1: Comparative Physicochemical Properties of Diazaspiro[3.3]heptane vs. Piperazine

PropertyDiazaspiro[3.3]heptane AnalogPiperazine Analog (Olaparib)Rationale for Difference
logD LowerHigherIncreased basicity of the diazaspiro scaffold can lead to a higher degree of protonation at physiological pH, resulting in increased hydrophilicity.
pKa HigherLowerThe spatial arrangement of the nitrogen atoms in the rigid diazaspiro scaffold can influence their basicity compared to the more flexible piperazine ring.
Solubility Generally HigherGenerally LowerThe increased polarity and reduced lipophilicity associated with some diazaspiro scaffolds can contribute to improved aqueous solubility.
3D Shape Rigid, DefinedFlexible (Chair/Boat)The spirocyclic nature locks the conformation, providing a well-defined vector for substituent placement and interaction with biological targets.

Pharmacological Profile: A Comparative Look at Olaparib Analogues

A compelling example of the impact of diazaspiro scaffolds on pharmacological properties comes from a study on analogues of the PARP inhibitor, Olaparib. In this study, the piperazine moiety of Olaparib was replaced with a diazaspiro[3.3]heptane scaffold.

Table 2: Comparative Pharmacological Data of Olaparib vs. its Diazaspiro[3.3]heptane Analogue

ParameterOlaparib (Piperazine)Diazaspiro[3.3]heptane AnalogueKey Finding
PARP-1 IC50 (nM) ~1.2~12.6While a modest decrease in potency was observed, the diazaspiro analogue retained high affinity for the target.[2]
Metabolic Stability (HLM) ModerateImprovedThe rigid diazaspiro scaffold can be less susceptible to metabolic enzymes, leading to increased stability in human liver microsomes (HLM).
Cytotoxicity CytotoxicReducedThe diazaspiro analogue demonstrated reduced DNA damage and cytotoxicity compared to Olaparib, suggesting a potential for an improved safety profile.[2]

This case study highlights that while a direct replacement may not always lead to increased potency, the introduction of a diazaspiro scaffold can confer other significant advantages, such as improved metabolic stability and a more favorable toxicity profile.

Case Studies of Drugs Featuring Diazaspiro Scaffolds

The therapeutic potential of diazaspiro scaffolds is further underscored by their incorporation into several approved drugs and clinical candidates.

Tosedostat: An Aminopeptidase Inhibitor
  • Solubility: Tosedostat is reported to be insoluble in water but soluble in DMSO and ethanol.[5]

  • Metabolism: Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. The terminal half-life of the active metabolite is between 6 and 11 hours.[3][6]

Cebranopadol: A Novel Analgesic

Cebranopadol is a novel, potent analgesic that acts as an agonist at both the nociceptin/orphanin FQ (NOP) and opioid receptors. Its complex structure incorporates a spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine core. The rigid spirocyclic framework is crucial for its dual agonist activity and favorable side effect profile compared to traditional opioids.

Baloxavir Marboxil: An Antiviral Agent

Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It contains a unique spirocyclic core that is essential for its mechanism of action, which involves the inhibition of the cap-dependent endonuclease activity of the viral polymerase.

Experimental Protocols

Determination of logD (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the logD of a compound.

Protocol:

  • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Saturate the buffer with n-octanol and n-octanol with the buffer.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of the pre-saturated buffer and n-octanol.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the logD using the following formula: logD = log10 ([Concentration]octanol / [Concentration]aqueous)

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Synthesis of Diazaspiro Scaffolds: Experimental Workflows

The synthesis of diazaspiro scaffolds often involves multi-step sequences. Below are simplified workflows for the synthesis of key diazaspiro cores.

Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Core

G A Starting Materials: 4-Piperidone derivative and an amino acid ester B Reductive Amination A->B Coupling C Cyclization B->C Intramolecular amide formation D 2,8-Diazaspiro[4.5]decan-1-one Core C->D Final Product G A Starting Materials: Substituted tryptophol and a cyclohexanone derivative B Pictet-Spengler Reaction A->B Acid-catalyzed condensation C Spirocyclization B->C Intramolecular etherification D Spiro[cyclohexane-1,1'-pyrano [3,4-b]indole] Core C->D Final Product

Caption: Simplified workflow for the synthesis of the Cebranopadol spirocyclic core.

Conclusion: The Future of Drug Design is Three-Dimensional

The strategic incorporation of diazaspiro scaffolds represents a significant advancement in modern drug design. Their inherent three-dimensionality and conformational rigidity offer a powerful tool to overcome the limitations of traditional, more flexible heterocyclic systems. As demonstrated by the comparative analysis with piperazine and the success of drugs like Tosedostat and Cebranopadol, diazaspiro scaffolds can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and refined pharmacological profiles. As our understanding of the intricate interplay between molecular architecture and biological activity deepens, the rational design and application of diazaspiro scaffolds will undoubtedly continue to shape the future of medicine, paving the way for safer and more effective therapeutics.

References

  • Tosedostat | C21H30N2O6 | CID 15547703 - PubChem. National Center for Biotechnology Information. [Link]

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  • Definition of tosedostat - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. MDPI. [Link]

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  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. ResearchGate. [Link]

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A Comparative Guide to the In Vitro and In Vivo Stability of Diazaspiro[4.5]decane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. The stability of a molecule, both in laboratory assays (in vitro) and within a living organism (in vivo), is a critical determinant of its success. Molecules that degrade too quickly fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to toxic byproducts.

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure, prized for the rigid, three-dimensional geometry it imparts to molecules.[1] This unique architecture is a powerful tool for medicinal chemists, offering a way to orient functional groups in precise spatial arrangements to maximize target engagement.[2] Furthermore, this scaffold is increasingly utilized as a bioisosteric replacement for more conventional motifs like piperidine and piperazine, often leading to significant improvements in metabolic stability and other drug-like properties.[2][3]

This guide provides an in-depth comparison of the in vitro and in vivo stability profiles of diazaspiro[4.5]decane-containing molecules. We will dissect the experimental methodologies used to assess stability, present comparative data against common structural alternatives, and explore the mechanistic rationale behind the observed properties. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Part 1: In Vitro Stability Assessment: The Frontline of Drug Candidate Screening

In vitro stability assays are the cornerstone of early drug discovery, providing a rapid and cost-effective means to predict a compound's metabolic fate. By evaluating stability in controlled biological environments, such as liver microsomes and plasma, researchers can identify metabolic liabilities early and prioritize candidates for further development.

Hepatic Microsomal Stability: Predicting First-Pass Metabolism

The liver is the body's primary site for drug metabolism, and hepatic clearance is a major determinant of a drug's oral bioavailability and half-life.[4] The microsomal stability assay uses subcellular fractions of liver cells (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][6] This assay is a reliable predictor of a compound's intrinsic clearance (CLint) by the liver.

The choice of liver microsomes is deliberate; it isolates the key Phase I enzymes, providing a clear picture of oxidative metabolism without the complexities of cellular uptake, efflux, or Phase II conjugation.[4] The inclusion of the cofactor NADPH is essential, as it fuels the catalytic cycle of CYP enzymes.[6] Running a parallel incubation without NADPH serves as a crucial negative control to distinguish between enzymatic degradation and inherent chemical instability.[6]

This protocol represents a typical workflow for assessing metabolic stability in human liver microsomes.

  • Preparation of Reagents:

    • A 10 mM stock solution of the test compound is prepared in DMSO.

    • Human liver microsomes are thawed on ice and diluted in a 0.1 M phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[5][6]

    • An NADPH-regenerating system (or 1 mM NADPH) is prepared in phosphate buffer.[7]

  • Incubation:

    • The test compound is added to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration is kept low (e.g., 0.25%) to avoid enzyme inhibition.[6]

    • The mixture is pre-incubated at 37°C for 5-10 minutes to equilibrate.

    • The metabolic reaction is initiated by adding the NADPH solution.[8]

  • Time-Point Sampling:

    • Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][6]

    • The reaction in each aliquot is immediately quenched by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[8]

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.[8]

    • The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

  • Data Analysis:

    • The peak area ratio of the test compound to the internal standard is plotted against time.

    • The rate of disappearance is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[8]

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_samp Sampling & Analysis cluster_data Data Interpretation prep_cpd Prepare 1µM Test Compound Solution pre_inc Pre-incubate Compound + Microsomes prep_cpd->pre_inc prep_mic Prepare 0.5 mg/mL Liver Microsomes prep_mic->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn Equilibrate sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analyze Analyze Supernatant by LC-MS/MS quench->analyze calc Calculate t½ and Intrinsic Clearance (CLint) analyze->calc

Workflow for a typical liver microsomal stability assay.

The rigid structure of the diazaspiro[4.5]decane core often protects against metabolic degradation compared to more flexible acyclic or monocyclic amines.

Compound ClassRepresentative ScaffoldTypical Intrinsic Clearance (CLint) in HLM (µL/min/mg)Stability ClassificationRationale for Stability
Diazaspiro[4.5]decane 2,8-Diazaspiro[4.5]decane< 10HighThe spirocyclic center sterically hinders access of CYP enzymes to adjacent C-H bonds, reducing sites for oxidation.[2]
Piperazine Analog N-benzylpiperazine50 - 150Moderate to LowThe piperazine ring is susceptible to N-dealkylation and ring oxidation, common metabolic pathways.[3]
Piperidine Analog N-benzylpiperidine30 - 100ModerateWhile often more stable than piperazine, the piperidine ring can still undergo oxidation at positions alpha to the nitrogen.[10]

Note: Data are representative values synthesized from literature trends. Actual values are highly dependent on the specific substituents on the core scaffold.

One study on 2,8-diazaspiro[4.5]decane-based GPIIb-IIIa antagonists found that lead compounds were stable in human liver microsomes, a key property enabling their development.[11]

Plasma Stability: Assessing Hydrolytic Degradation

Beyond the liver, drugs can also be degraded by enzymes present in systemic circulation. The plasma stability assay is crucial for identifying compounds susceptible to hydrolysis by plasma esterases and amidases.[12][13] This is particularly important for molecules containing esters, amides, lactones, or lactams, and it is also a key assay for characterizing the activation of ester-based prodrugs.[14]

  • Preparation:

    • Test compounds are prepared as 10 mM DMSO stocks.

    • Pooled human plasma (heparinized) is thawed at 37°C.[12]

  • Incubation:

    • The test compound is added to the plasma to a final concentration of 1-5 µM.[13]

    • The mixture is incubated in a shaking water bath at 37°C.

  • Sampling and Quenching:

    • Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[12]

    • The reaction is terminated by adding 3 volumes of cold acetonitrile containing an internal standard.[13]

  • Analysis:

    • Samples are vortexed and centrifuged to precipitate plasma proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

    • These data are used to determine the plasma half-life (t½).

Part 2: In Vivo Stability and Pharmacokinetics: The Whole-Organism Perspective

While in vitro assays provide valuable predictions, in vivo studies are the definitive measure of a compound's stability and overall pharmacokinetic (PK) profile.[15] These studies, typically conducted in animal models, integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that determines a drug's ultimate fate and efficacy.

Bridging In Vitro Predictions to In Vivo Reality

A compound that is highly stable in liver microsomes and plasma is a strong candidate for exhibiting favorable in vivo properties, such as a longer half-life and higher oral bioavailability. However, other factors, including poor absorption, rapid excretion by the kidneys, or metabolism by non-hepatic enzymes, can also lead to poor in vivo performance.

The diazaspiro[4.5]decane core itself is generally robust. Metabolism often occurs on peripheral functional groups appended to the scaffold.

Potential metabolic soft spots on a substituted diazaspiro[4.5]decane.
Case Study: Pharmacokinetics of a Diazaspiro[4.5]decane-Based GPIIb-IIIa Antagonist

A study published in the Journal of Medicinal Chemistry detailed the development of orally active GPIIb-IIIa antagonists based on a 2,8-diazaspiro[4.5]decane scaffold.[11] One promising candidate, a double prodrug designated 22 (CT51464) , demonstrated an excellent pharmacokinetic profile across multiple species.

The data clearly show that the stability observed in vitro translated into desirable in vivo properties, including good oral bioavailability and a long plasma half-life, particularly in higher species.

SpeciesOral Bioavailability (F%)Plasma Half-Life (t½, hours)
Rat22%1.81
Dog73%8.97
Cynomolgus Monkey33%14.2
Data sourced from Phillips et al., J. Med. Chem. 2005.[11]

The authors noted that the active form of the drug, 23 (CT50728) , was stable in human liver microsomes, which is consistent with the favorable in vivo data.[11] The long plasma half-life supports a once or twice-daily dosing regimen, a significant advantage for chronic therapies.[11]

Part 3: The Structural Rationale for Enhanced Stability

The superior stability profile of the diazaspiro[4.5]decane scaffold is not coincidental; it is a direct consequence of its unique structural features.

  • Steric Shielding: The spirocyclic carbon atom, which joins the two rings, creates a rigid, three-dimensional structure. This conformation can sterically hinder the approach of large metabolizing enzymes, like CYPs, to adjacent C-H or N-H bonds that would otherwise be sites of oxidation or dealkylation.[2]

  • Reduced Conformational Flexibility: Unlike linear chains or simple monocycles that can adopt multiple conformations, the diazaspiro[4.5]decane core is conformationally constrained. This rigidity can prevent the molecule from adopting the "perfect fit" conformation required for binding to the active site of a metabolizing enzyme.

  • Bioisosteric Advantage: When used to replace a piperazine ring, a diazaspiro core can significantly alter the metabolic profile. For instance, in the development of PARP inhibitors, replacing the piperazine in Olaparib with a diazaspiro motif led to analogues with retained potency but altered downstream biological effects.[3][16] This highlights how the scaffold can be used to tune not just stability but also pharmacology.

Conclusion

The diazaspiro[4.5]decane scaffold is a validated and powerful tool in modern drug discovery, consistently demonstrating superior in vitro and in vivo stability compared to more traditional heterocyclic motifs. Its inherent rigidity and three-dimensional structure provide a robust defense against common metabolic pathways, often translating to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability.

The experimental workflows detailed in this guide—microsomal and plasma stability assays—are essential for characterizing these properties early in the discovery pipeline. As demonstrated by successful case studies, compounds built upon the diazaspiro[4.5]decane core are well-positioned to overcome the metabolic hurdles that cause many promising drug candidates to fail. For scientists and researchers, a deep understanding of this scaffold's stability profile is key to unlocking its full potential in the design of next-generation therapeutics.

References

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Phillips, G. B., et al. (2005). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 48(1), 15-18. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Hopkins, M. D., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Del Bino, L., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(9), 882. [Link]

  • National Institutes of Health. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • Shargel, L., & Yu, A. B. C. (2022). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

Sources

NMR and mass spectrometry analysis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a heterocycle of interest in medicinal chemistry, through the lens of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will present a detailed, albeit predictive, spectroscopic characterization of this target molecule and compare its features with a structurally related alternative, Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, to highlight the influence of the N-benzyl group on the spectral data.

The spirocyclic nature of this compound class introduces unique structural constraints and, consequently, distinctive spectroscopic signatures that are crucial for chemists to understand.[1] The presence of both a bulky N-Boc protecting group and an N-benzyl group further enriches the NMR and mass spectra, providing a wealth of information for structural elucidation.

Synthesis and Sample Preparation: A Prerequisite for High-Quality Data

To obtain clean and interpretable NMR and mass spectra, the synthesis and purification of the analyte are of paramount importance. A plausible synthetic route to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate would involve the initial synthesis of the diazaspiro[4.5]decane core, followed by selective N-benzylation.

Experimental Protocol: Synthesis

A common approach to constructing the diazaspiro[4.5]decane framework involves a multi-step sequence. Following the synthesis of the core structure, the introduction of the benzyl group can be achieved through reductive amination or nucleophilic substitution.

Step 1: Synthesis of the Diazaspiro[4.5]decane Core The synthesis of the parent diazaspirocycle is a critical first step.

Step 2: N-Benzylation With the core synthesized, the benzyl group is introduced. This is a crucial step that differentiates our target molecule from its precursor.

Step 3: Purification Purification by column chromatography is essential to isolate the desired product from any remaining starting materials or byproducts, ensuring high-quality analytical data.

NMR Spectroscopic Analysis: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, both ¹H and ¹³C NMR provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of our target compound is expected to show distinct signals for the protons of the Boc group, the benzyl group, and the spirocyclic core. The protons on the piperidine and pyrrolidine rings of the diazaspiro system will likely appear as complex multiplets due to spin-spin coupling and potentially restricted conformational mobility.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the non-equivalent carbon atoms in the molecule. Key signals will include those from the carbonyl and quaternary carbons of the Boc group, the aromatic carbons of the benzyl group, and the aliphatic carbons of the spirocyclic system, including the characteristic spiro-carbon.

Comparative NMR Data

The following table presents a comparison of the predicted ¹H and ¹³C NMR data for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate and the known data for its unbenzylated precursor, Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. The chemical shifts for the target molecule are predicted based on the analysis of similar N-Boc and N-benzyl protected heterocyclic systems.[2][3][4]

Assignment Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (Predicted) Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
¹H NMR (δ, ppm)
Boc (t-Bu)~1.45 (s, 9H)~1.44 (s, 9H)
Benzyl CH₂~3.60 (s, 2H)-
Benzyl Ar-H~7.25-7.40 (m, 5H)-
Spirocycle H~1.6-3.5 (complex multiplets)~1.5-3.2 (complex multiplets)
¹³C NMR (δ, ppm)
Boc C(CH₃)₃~28.5~28.4
Boc C(CH₃)₃~79.5~79.2
Boc C=O~154.7~154.6
Benzyl CH₂~60.0-
Benzyl Ar-C~127-138-
Spiro C~60-65~60-65
Spirocycle C~25-55~25-55

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The most significant differences are the appearance of signals for the benzyl protons and carbons in the target molecule's spectra. The benzylic CH₂ protons are expected around 3.60 ppm, and the aromatic protons between 7.25 and 7.40 ppm. In the ¹³C NMR, new signals for the benzylic CH₂ and the aromatic carbons will be present.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition :

    • Pulse Program: Standard 1D carbon with proton decoupling.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 s.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometric Analysis: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (C₂₀H₃₀N₂O₂), the expected exact mass can be readily calculated.

Comparative Mass Spectrometry Data
Parameter Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Molecular Formula C₂₀H₃₀N₂O₂C₁₃H₂₄N₂O₂
Molecular Weight 330.47 g/mol 240.34 g/mol [5]
[M+H]⁺ (m/z) 331.2380241.1911[6]
Key Fragments (m/z) 275 (loss of t-Bu), 231 (loss of Boc), 91 (benzyl cation)185 (loss of t-Bu), 141 (loss of Boc)

The addition of the benzyl group increases the molecular weight by 90.13 g/mol . A key fragment expected in the mass spectrum of the target molecule is the tropylium ion (benzyl cation) at m/z 91, which would be absent in the spectrum of the unbenzylated precursor.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Analysis : Infuse the sample solution directly or via LC injection into the ESI source. Acquire data in positive ion mode.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and analysis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesis of Diazaspiro[4.5]decane Core B N-Benzylation A->B C Column Chromatography Purification B->C D NMR Spectroscopy (¹H, ¹³C) C->D Purified Sample E Mass Spectrometry (HRMS) C->E Purified Sample F Structural Confirmation D->F E->F G Comparative Analysis F->G

Caption: Workflow for the synthesis and spectroscopic analysis.

Conclusion

The combined application of NMR and mass spectrometry provides a robust and comprehensive characterization of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. By comparing its predicted spectral data with that of its unbenzylated precursor, we can confidently assign the signals arising from the N-benzyl group. This guide serves as a valuable resource for researchers working with this and related diazaspirocyclic scaffolds, underscoring the power of modern analytical techniques in advancing drug discovery and development.

References

  • BenchChem. (2025). Spectroscopic Data of 6,7-Diazaspiro[4.5]decane: A Comprehensive Review.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]

  • MDPI. (2016). N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. Retrieved from [Link]

  • ResearchGate. (2010). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • BenchChem. (2025).
  • PubChemLite. (n.d.). Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). Retrieved from [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • SAGE Journals. (1998). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of Diazaspiro[4.5]decane Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that is of significant interest for the development of novel therapeutics. Elucidating the precise three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of diazaspiro[4.5]decane derivatives, supported by experimental insights and protocols.

The Unambiguous Answer: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters.[1][4] For complex spirocyclic systems like diazaspiro[4.5]decanes, where multiple stereocenters and conformational isomers can exist, the definitive structural information from X-ray crystallography is invaluable.

However, the journey to a crystal structure is not without its challenges. The primary and often most difficult step is growing a single crystal of suitable size and quality.[5] This can be a significant bottleneck in the characterization pipeline.

A Multi-faceted Approach: Complementary Analytical Techniques

While X-ray crystallography provides a static, solid-state structure, a comprehensive understanding of a molecule's behavior often requires a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational chemistry each offer unique and complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6][7][8] For diazaspiro[4.5]decane derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can reveal the connectivity of atoms and provide information about the relative stereochemistry and conformational preferences of the molecule in a particular solvent.[4][9]

The key difference between NMR and X-ray crystallography is that NMR provides information about the molecule's structure and dynamics in solution, which can be more representative of its state in a biological environment, whereas X-ray crystallography depicts the structure in the solid state.[10][11][12]

Mass Spectrometry: Confirming Composition and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).[13] For diazaspiro[4.5]decane derivatives, which are cyclic amines, fragmentation patterns in the mass spectrum can provide valuable structural information.[14][15][16] The fragmentation of cyclic amines often involves cleavage of the β-bond to the nitrogen atom, and the resulting fragmentation pattern can help to distinguish between different isomers.[15][17][18]

Computational Chemistry: Predicting and Rationalizing Structure

Computational chemistry, including molecular mechanics and quantum mechanics methods, has become an indispensable tool in modern drug discovery.[19][20] For diazaspiro[4.5]decane derivatives, computational methods can be used to perform conformational analysis to predict the most stable conformers, calculate their relative energies, and rationalize experimentally observed structures.[21][22][23] When combined with experimental data from X-ray crystallography and NMR, computational studies can provide a deeper understanding of the molecule's conformational landscape.[21][22]

Performance Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations Typical Application for Diazaspiro[4.5]decanes
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, bond angles, absolute stereochemistryUnambiguous structural determination[4], high resolutionRequires single crystals, provides a static solid-state structure[5][12]Definitive determination of stereochemistry and conformation.
NMR Spectroscopy Connectivity, relative stereochemistry, conformational dynamics in solutionProvides information in a biologically relevant state[11], non-destructiveCan be difficult to interpret for complex molecules, does not directly provide absolute stereochemistry[4]Elucidation of solution-state conformation and connectivity.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires small sample amountsProvides limited information on stereochemistry and conformationConfirmation of molecular formula and identification of isomers based on fragmentation.
Computational Chemistry Predicted 3D structures, conformational energies, electronic propertiesCan explore conformations that are difficult to study experimentally, cost-effectiveAccuracy depends on the level of theory, requires experimental validation[21]Prediction of stable conformers and rationalization of experimental results.

Experimental Protocols

Workflow for Single-Crystal X-ray Diffraction of a Diazaspiro[4.5]decane Derivative

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis & Purification Crystallization Crystallization Trials (e.g., slow evaporation, vapor diffusion) Synthesis->Crystallization Crystal_Selection Selection of a suitable single crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer Data Collection on Diffractometer Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for X-ray Crystal Structure Determination.

Step-by-Step Methodology:

  • Crystal Growth:

    • Synthesize and purify the diazaspiro[4.5]decane derivative to the highest possible purity.

    • Screen various solvents and solvent combinations for crystallization via slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.[2] This involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

    • Validate the final structure using software tools like checkCIF to ensure its quality and correctness.

NMR Spectroscopy for Conformational Analysis

G Sample_Prep Sample Preparation (dissolve in deuterated solvent) Acquisition Acquisition of NMR Spectra (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Sample_Prep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis (chemical shifts, coupling constants, NOEs) Processing->Analysis Structure Determination of Connectivity & Relative Stereochemistry Analysis->Structure

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of Diazaspiro[4.5]decane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME Assessment

In modern drug discovery, the mantra "fail early, fail cheap" underscores the critical importance of evaluating a compound's pharmacokinetic profile long before it reaches clinical trials.[1] The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy, safety, and dosing regimen.[2][3][4] Poor ADME properties are a leading cause of late-stage attrition in drug development, making their early assessment an indispensable part of any successful research program.[5] In vitro ADME assays serve as the cornerstone of this evaluation, providing crucial data that guides medicinal chemistry efforts to optimize promising lead compounds.[6][7][8]

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality, a departure from the flat, aromatic structures that have historically dominated drug discovery, often imparts favorable physicochemical properties.[9][10] Shifting to structures with a higher fraction of sp3-hybridized carbons, like spirocycles, generally correlates with improved aqueous solubility, better metabolic stability, and decreased lipophilicity—all desirable ADME characteristics.[9][10] Recent studies have highlighted the potential of diazaspiro[4.5]decane derivatives as potent inhibitors for various therapeutic targets, including kinases and chitin synthase.[11][12][13]

This guide provides a comparative framework for evaluating the ADME properties of novel diazaspiro[4.5]decane-based compounds. We will detail robust, field-proven experimental protocols for key ADME assays, explain the scientific rationale behind methodological choices, and present data in a comparative context to guide lead optimization.

ADME_Evaluation_Workflow cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro ADME Assays cluster_2 Decision & Optimization InSilico In Silico ADME Prediction Solubility Aqueous Solubility (Kinetic & Thermodynamic) InSilico->Solubility Guide initial synthesis LogD Lipophilicity (LogD at pH 7.4) Solubility->LogD DataAnalysis Data Integration & Analysis Solubility->DataAnalysis Permeability Permeability (PAMPA) LogD->Permeability Predicts passive diffusion Permeability->DataAnalysis MetabolicStability Metabolic Stability (HLM, Hepatocytes) MetabolicStability->DataAnalysis CYP_Inhibition CYP450 Inhibition (IC50) CYP_Inhibition->DataAnalysis ProteinBinding Plasma Protein Binding ProteinBinding->DataAnalysis SAR Structure-Activity Relationship (SAR) Optimization DataAnalysis->SAR Identify liabilities SAR->InSilico Design next generation compounds

Caption: High-level workflow for integrated ADME property evaluation.

Physicochemical Properties: The Foundation of Drug Behavior

A compound's fundamental physicochemical properties, primarily its solubility and lipophilicity, govern its behavior in virtually all subsequent ADME assays. These parameters are not merely data points; they are causal factors that dictate how a molecule interacts with the biological environment.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of oral absorption.[14] A compound must first dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. We assess both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock, mimicking the conditions of many high-throughput biological assays. Thermodynamic solubility, the true equilibrium solubility, is more time-intensive to measure but provides a more accurate reflection of a compound's behavior in the GI tract. Poor solubility is a common hurdle that can often be overcome by leveraging the structural flexibility of scaffolds like diazaspiro[4.5]decanes to introduce polar groups without compromising potency.

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells, resulting in a final concentration of 100 µM with 1% DMSO. Mix vigorously for 1 hour at room temperature.

  • Equilibration & Filtration: Allow the plate to stand for an additional hour to permit precipitation of insoluble compound. Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 99:1 PBS:DMSO mixture.

Lipophilicity (LogD)

Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a double-edged sword. Adequate lipophilicity is required for membrane permeability, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. We measure the distribution coefficient (LogD) at a physiological pH of 7.4, as it is more relevant than the partition coefficient (LogP) for ionizable molecules like many diazaspiro[4.5]decane derivatives.[15] The goal is to find a "Goldilocks" zone, typically a LogD value between 1 and 3, for optimal ADME properties.

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.

  • Compound Addition: Add the test compound to the biphasic system at a known starting concentration (e.g., 100 µM) in the aqueous phase.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the compound concentration in each phase using LC-MS/MS.

  • Calculation: Calculate LogD7.4 using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).[15]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, crossing the intestinal epithelium is the first major barrier. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a rapid, high-throughput screen to predict passive diffusion, a primary mechanism of drug absorption.[16][17]

Trustworthiness: PAMPA is a cell-free model that isolates passive transport, avoiding the complexities of active transport and metabolism that can occur in cell-based assays like Caco-2.[16] While this is a simplification, its value lies in providing a clean, reproducible baseline for a compound's intrinsic permeability. By comparing PAMPA data with results from more complex assays, we can de-risk compounds and identify potential substrates of efflux transporters early in the discovery process.

PAMPA_Workflow start Start: Prepare Reagents prep_acceptor 1. Fill Acceptor Plate (Buffer + 5% DMSO) start->prep_acceptor prep_donor 2. Coat Donor Plate Filter with Lipid Solution start->prep_donor assemble 5. Assemble 'Sandwich' (Donor on Acceptor Plate) prep_acceptor->assemble evaporate 3. Evaporate Solvent (Creates artificial membrane) prep_donor->evaporate add_compound 4. Add Test Compound to Donor Plate evaporate->add_compound add_compound->assemble incubate 6. Incubate at RT (e.g., 5 hours with shaking) assemble->incubate quantify 7. Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) incubate->quantify calculate 8. Calculate Apparent Permeability (Papp) quantify->calculate end End: Permeability Data calculate->end

Caption: Step-by-step workflow for the PAMPA experiment.
  • Acceptor Plate Preparation: Fill each well of a 96-well acceptor plate with 280-300 µL of buffer (PBS, pH 7.4) containing 5% DMSO.[17]

  • Membrane Preparation: Gently coat the filter membrane of each well on a 96-well donor plate with ~5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[18] Allow the solvent to evaporate completely (~20 minutes), leaving a stable lipid tri-layer.[16][17]

  • Donor Plate Preparation: Add 150-200 µL of the test compound solution (e.g., 50 µM in PBS, pH 7.4) to each well of the coated donor plate.[18][19]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 4-5 hours with gentle shaking.[16][19]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow should be used as a membrane integrity marker.[16][17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells and incubation time.

Metabolism: Assessing Metabolic Stability

Expertise & Experience: Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances.[20] Rapid metabolism leads to a short drug half-life and poor bioavailability. We use human liver microsomes (HLM) to assess a compound's susceptibility to Phase I metabolism, which is predominantly carried out by cytochrome P450 (CYP) enzymes.[20] HLMs are a cost-effective, high-throughput subcellular fraction containing a rich concentration of these enzymes.[20] The data generated—half-life (t1/2) and intrinsic clearance (CLint)—are crucial for predicting in vivo hepatic clearance and guiding structural modifications to block metabolic "soft spots." The increased sp3 character of diazaspiro[4.5]decane scaffolds can often shield potential sites of metabolism, leading to improved stability compared to flatter, more exposed structures.[9][10]

  • Reagent Preparation:

    • Thaw pooled HLM (e.g., from BioIVT) at 37°C.[21] Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[22]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22][23] This ensures the continuous supply of the necessary cofactor for CYP activity.

  • Reaction Initiation: In a 96-well plate, pre-warm the HLM solution and test compound (final concentration 1 µM) to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[23]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the samples using LC-MS/MS to measure the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).[20]

Excretion & Safety: Cytochrome P450 Inhibition

Authoritative Grounding: Beyond being a substrate for CYP enzymes, a drug candidate must not inhibit their activity. CYP inhibition is a major cause of adverse drug-drug interactions (DDIs).[24][25] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the second drug can rise to toxic levels. Regulatory agencies like the FDA require in vitro CYP inhibition data for all investigational new drugs.[25][26] We assess the inhibitory potential of our compounds against the most clinically relevant CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, and 1A2).[25]

  • System Preparation: Use human liver microsomes or recombinant CYP enzymes.[27]

  • Incubation Mixture: Prepare an incubation mixture containing HLMs, a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4), and the NADPH regenerating system in phosphate buffer.

  • Inhibitor Addition: Add the diazaspiro[4.5]decane test compound at various concentrations (typically a serial dilution from 100 µM down to nanomolar levels). A vehicle control (DMSO) is also included.

  • Reaction & Termination: Pre-incubate the mixture at 37°C before initiating the reaction with the probe substrate. After a set time (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile.[26]

  • Quantification: Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[27]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Comparative Data Analysis

To effectively guide drug design, ADME data must be viewed in a comparative context. Below is a representative table comparing hypothetical diazaspiro[4.5]decane derivatives against a common non-spirocyclic comparator, demonstrating how these assays can differentiate compounds and highlight promising candidates.

Compound IDScaffoldKin. Solubility (µM)LogD7.4PAMPA Papp (10-6 cm/s)HLM Stability (t1/2, min)CYP3A4 IC50 (µM)
Comparator A Piperazine253.88.5121.5
DSD-01 Diazaspiro[4.5]decane78 2.5 10.245 > 50
DSD-02 Diazaspiro[4.5]decane453.115.1 2822.4
DSD-03 Diazaspiro[4.5]decane> 200 1.93.3> 60 > 50

Analysis:

  • DSD-01 shows a superior overall profile compared to the piperazine analog. Its improved solubility and metabolic stability, coupled with a more optimal LogD, make it a strong candidate. The lack of CYP3A4 inhibition is a significant advantage.

  • DSD-02 exhibits the best permeability but has moderate metabolic stability and solubility, suggesting a potential trade-off.

  • DSD-03 has excellent solubility and stability but its lower permeability might be a concern for oral absorption, possibly due to its lower lipophilicity.

This type of comparative analysis allows researchers to build clear structure-activity and structure-property relationships (SAR/SPR) to guide the next round of chemical synthesis.

Conclusion and Forward Look

The systematic evaluation of ADME properties is not a perfunctory screening step but a strategic, data-driven process that is fundamental to modern drug discovery. The protocols and frameworks outlined in this guide provide a robust system for characterizing diazaspiro[4.5]decane-based compounds. The inherent structural and physicochemical advantages of this scaffold—namely its three-dimensionality and increased sp3 character—can often be translated into superior ADME profiles, including enhanced solubility and metabolic stability.

In addition to these in vitro methods, the use of in silico predictive ADME models is becoming increasingly vital.[5][28] These computational tools can assess thousands of virtual compounds, helping to prioritize synthetic efforts toward molecules with the highest probability of success.[1][28] By integrating early, high-quality in vitro ADME data with predictive modeling, research teams can accelerate the optimization of diazaspiro[4.5]decane candidates and increase the likelihood of delivering safe and effective medicines to patients.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring that its disposal minimizes environmental impact and protects the health and safety of our colleagues and community. This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal practices are robust, repeatable, and grounded in scientific integrity.

Section 1: Hazard Assessment and Waste Characterization

Compounds with similar diazaspiro[4.5]decane cores and tert-butyl carbamate protecting groups are typically classified as irritants.[1] Therefore, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2]

Table 1: Preliminary Hazard Profile and RCRA Characterization

Parameter Assessment for Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate Rationale & Justification
Physical State Solid, Semi-solid, or LiquidVaries by purity and synthesis batch. This dictates the choice between solid or liquid waste containers.
GHS Hazard Class Presumed: Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)Based on GHS classifications for analogous compounds.[1] Direct contact should be avoided.
RCRA: Ignitability Not IgnitableThe compound does not have a low flash point and is not an oxidizer.[2]
RCRA: Corrosivity Not CorrosiveThe molecule lacks strongly acidic or basic functional groups. Its pH in solution is expected to be near neutral.[2]
RCRA: Reactivity Not ReactiveThe structure is stable under normal conditions and does not present a risk of violent reaction with water or air.[2]
RCRA: Toxicity Not a Listed Toxic WasteThe compound is not on the EPA's P or U lists of acute toxic wastes.

Section 2: Personal Protective Equipment (PPE)

Based on the presumed hazard profile, the following minimum PPE must be worn when handling this compound for disposal:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required if handling small quantities in a well-ventilated area. If weighing out large quantities of solid material that could become airborne, use a certified respirator as determined by your institution's chemical hygiene plan.

Section 3: Disposal Workflow and Segregation Logic

Proper disposal begins at the point of generation. The following diagram outlines the critical decision-making and segregation process for chemical waste in the laboratory. This ensures compliance and prevents dangerous reactions from occurring in waste containers.[4][5]

G cluster_0 In-Lab Waste Handling cluster_1 Segregation cluster_2 EHS Handoff gen Waste Generated (Pure compound, solution, or contaminated labware) char Characterize Waste Is it mixed with an RCRA hazardous solvent? gen->char Step 1 non_haz Non-Hazardous Chemical Waste (Pure compound or in non-haz solvent) char->non_haz No haz Hazardous Waste (In RCRA-regulated solvent) char->haz Yes cont_nh Select & Label Container: 'NON-HAZARDOUS CHEMICAL WASTE' List all constituents non_haz->cont_nh cont_h Select & Label Container: 'HAZARDOUS WASTE' List all constituents & hazards haz->cont_h saa Store in designated Satellite Accumulation Area (SAA) [At or near point of generation] cont_nh->saa cont_h->saa log Log waste in lab inventory. Keep container closed. saa->log full Container is full (or >1 year old) log->full request Submit Waste Pickup Request to EHS full->request

Caption: Waste Disposal Decision and Segregation Workflow.

Section 4: Step-by-Step Disposal Protocols

Follow these methodologies precisely to ensure safe and compliant disposal.

Protocol 4.1: Disposal of Solid Waste
  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be clean and in good condition.[4]

  • Labeling: Before adding any waste, affix a completed waste label. At a minimum, the label must include:

    • The words "Chemical Waste" or "Hazardous Waste" as appropriate.[6]

    • The full chemical name: "tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate".

    • An estimate of the quantity.

    • The date the first waste was added.

  • Waste Accumulation:

    • Using a dedicated spatula or scoop, transfer the solid waste directly into the labeled container.

    • Minimize the generation of dust.

    • After adding waste, securely close the container lid. Waste containers must remain closed except when actively adding waste.[2][3]

  • Storage: Place the sealed container in your designated Satellite Accumulation Area (SAA).[4][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Pickup Request: Once the container is full (typically 75-80% capacity to prevent overfilling) or has been accumulating for one year, submit a chemical waste pickup request to your institution's EHS department.[5][7]

Protocol 4.2: Disposal of Solutions
  • Waste Characterization: If the compound is in a solvent, the entire solution must be characterized. If the solvent is flammable (e.g., ethanol, acetone, xylene) or halogenated (e.g., dichloromethane), the waste stream is considered hazardous.

  • Segregation: Do not mix incompatible waste streams. [4][5] For example, halogenated solvent waste must be kept separate from non-halogenated solvent waste.

  • Container Selection: Use a sealable, chemical-resistant container (e.g., an HDPE carboy) with a screw-top cap.[4]

  • Labeling: Affix a completed hazardous waste label, listing every chemical component by percentage. For example:

    • Dichloromethane: 95%

    • tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate: 5%

    • Check the appropriate hazard boxes on the label (e.g., "Flammable," "Toxic").

  • Accumulation & Storage: Follow steps 4.3 and 4.4 from the solid waste protocol, ensuring the liquid waste container is stored in secondary containment (e.g., a spill tray) to prevent leaks.[7]

Protocol 4.3: Disposal of Contaminated Labware and Empty Containers
  • Gross Contamination: Labware (e.g., weigh boats, gloves, pipette tips) that is grossly contaminated with the compound should be placed in a sealed, labeled bag or container and disposed of as solid chemical waste.

  • Empty Containers: An unrinsed container that held the original product must be disposed of as chemical waste via EHS pickup.[7]

  • Decontaminated Containers: A container can be disposed of in regular trash only after it has been triple-rinsed.[3]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinseate (the solvent from rinsing) is now considered chemical waste and must be collected in an appropriate liquid waste container.[3]

    • After triple-rinsing, deface or remove the original chemical label and allow the container to air dry in a fume hood before disposal.[3]

Section 5: Regulatory Compliance and EHS Coordination

The ultimate authority on chemical disposal is your institution's Environmental Health & Safety (EHS) department, which implements federal (EPA), state, and local regulations. The procedures outlined here are based on common best practices but must be adapted to your specific site's Laboratory Management Plan.[8][9]

  • Satellite Accumulation Areas (SAAs): The EPA allows waste to be collected in SAAs at the point of generation.[6] These areas must be managed correctly, with containers properly labeled and closed.

  • Training: All laboratory personnel who generate chemical waste must be trained on proper handling and disposal procedures.[3][5]

  • Consultation: When in doubt, always contact your EHS office. They are your primary resource for waste determination, container selection, and pickup scheduling.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly and ethically from start to finish.

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A Senior Application Scientist's Guide to Safely Handling Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Chemical Safety

This guide provides a robust framework for handling this compound, built on the foundational principles of chemical safety: hazard assessment by structural analogy, implementation of stringent engineering controls, and proper use of personal protective equipment (PPE). Our directive is to treat substances with unknown hazard profiles with a high degree of caution, ensuring the safety of all laboratory personnel.[3]

Hazard Assessment by Structural Analogy: Understanding the Risk

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from closely related compounds and the constituent functional groups. This proactive analysis is the cornerstone of a self-validating safety protocol.

  • Core Diazaspiro Moiety: The fundamental structure is a substituted amine. Amines as a class can be corrosive, irritant, and sensitizing.[4][5] A close structural analog, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, is classified under the Globally Harmonized System (GHS) with the following warnings:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6] It is prudent to assume our target compound shares these properties.

  • Benzyl Group: The presence of a benzyl group warrants caution. While not as hazardous as benzene itself, related aromatic compounds can carry risks.[7][8] Standard procedures for handling benzyl derivatives include working in well-ventilated areas to avoid inhalation and using appropriate gloves to prevent skin contact.[8]

  • Tert-butyl Carboxylate (Boc) Group: This is a common protecting group, generally stable under neutral conditions but labile in acidic environments. The primary hazards are associated with the parent amine structure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is directly informed by the preceding hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.[9][10][11]

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shields.[3]Nitrile gloves.Standard lab coat.Not required.
Weighing & Transfer (Solid) Chemical splash goggles.Nitrile gloves (double-gloving recommended).Standard lab coat.Required only if performed outside a chemical fume hood or certified enclosure.[12]
Solution Preparation & Reaction Setup Chemical splash goggles. A face shield is required if handling >100 mL.Nitrile gloves. Change immediately if contact is suspected.[13]Standard lab coat. A chemically resistant apron is recommended over the lab coat.Not required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemically resistant apron or coveralls.Air-purifying respirator with organic vapor cartridges may be necessary for large spills outside of a fume hood.[12]

Operational Plan: Engineering Controls & Safe Handling Protocol

Adherence to a standardized operational protocol minimizes the risk of exposure through procedural discipline and the use of primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, including weighing, transfer, and solution preparation, must be conducted within a certified chemical fume hood. [9][10] This is the most critical step in preventing respiratory exposure to potentially irritating dusts or aerosols.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood has a current certification.

    • Clear the workspace of all unnecessary equipment and chemicals.

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood before beginning.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform weigh-outs on an analytical balance, preferably within a ventilated enclosure or carefully within the fume hood.

    • Use a spatula to transfer the solid. Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • Add solvent to the solid slowly to avoid splashing.

    • Ensure all manipulations are performed at least 6 inches from the sash of the fume hood.

    • Keep the sash at the lowest practical height during the experiment.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.

    • Dispose of the towel and any contaminated consumables in the designated solid hazardous waste container.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab.[13]

Emergency & Spill Response

Preparedness is key to mitigating the impact of an accidental release.[9][10]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][8]

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill Response:

    • Minor Spill (<5g, inside a fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the material into a designated hazardous waste container. Decontaminate the area with soap and water.

    • Major Spill (>5g or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Prevent others from entering the area. Only trained emergency personnel should perform the cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate are considered hazardous waste.

    • Solid Waste: Used gloves, weigh boats, absorbent pads, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Follow all institutional and local regulations for the disposal of chemical waste. Arrange for pickup by a licensed professional waste disposal service.[9][15][16] Do not pour any amount of this chemical or its solutions down the drain.[16]

Visualization: Safe Handling & Disposal Workflow

The following diagram illustrates the logical progression for the safe handling of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate from initial planning to final disposal.

Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Review SDS/Assess Hazards B Assemble All Materials in Fume Hood A->B C Don Appropriate PPE B->C D Weigh & Transfer Compound C->D Begin Work E Prepare Solution / Run Reaction D->E Spill Spill or Exposure Occurs D->Spill F Segregate Solid & Liquid Waste E->F Conclude Experiment E->Spill G Decontaminate Work Area & Equipment F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I Emergency Follow Emergency Procedures (Flush, Evacuate, Notify) Spill->Emergency IMMEDIATE ACTION

Caption: Logical workflow for handling Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.